4-(Hydroxymethyl)-4-methylpyrrolidin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(4-8)2-5(9)7-3-6/h8H,2-4H2,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIFFTTTXRPFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707714-77-9 | |
| Record name | 4-(hydroxymethyl)-4-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CAS 1707714-77-9 supplier and safety data sheet (SDS)
4-(Hydroxymethyl)-4-methylpyrrolidin-2-one: A Critical Scaffold for Metabolic Therapeutics
Executive Summary
CAS 1707714-77-9 , chemically known as This compound , is a specialized chiral building block used extensively in the synthesis of next-generation small molecule therapeutics. Its structural significance lies in the quaternary carbon at the C4 position , which introduces conformational restriction—a key design element for increasing the selectivity and potency of peptidomimetics.
This monograph provides a technical analysis of its physicochemical properties, safety protocols (SDS), synthetic utility, and its emerging role in drug discovery programs targeting Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH) .
Chemical Identity & Physicochemical Properties[1][2][3][4]
The compound is a functionalized pyrrolidinone characterized by a gem-disubstituted C4 center (methyl and hydroxymethyl groups). This motif prevents free rotation, often locking downstream pharmacophores into a bioactive conformation.
| Property | Data |
| CAS Number | 1707714-77-9 |
| Chemical Name | This compound |
| Synonyms | 4-Hydroxymethyl-4-methyl-2-pyrrolidone; (S)-4-(hydroxymethyl)-4-methylpyrrolidin-2-one (enantiomer specific) |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| SMILES | CC1(CNC(=O)C1)CO |
| InChI Key | QGIFFTTTXRPFEN-UHFFFAOYSA-N |
| Appearance | Viscous colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in DMSO, Methanol, Water; sparingly soluble in non-polar solvents |
| Purity Standard | Typically ≥97% (HPLC) for research grade |
Safety Data Sheet (SDS) Analysis
Note: While a dedicated GHS-compliant SDS should always be requested from the specific supplier upon purchase, the following profile is derived from Structure-Activity Relationship (SAR) analysis of analogous pyrrolidinones (e.g., 4-hydroxymethylpyrrolidin-2-one).
3.1 Hazard Identification (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
3.2 Precautionary Measures (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]
3.3 Handling & Storage[1][2]
-
Storage Conditions: Store at 2–8°C (Refrigerate). The compound is hygroscopic ; keep under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption which can catalyze hydrolysis or polymerization.
-
Incompatibilities: Strong oxidizing agents, strong acids, acid chlorides.
Technical Applications & Mechanism
The core value of CAS 1707714-77-9 lies in its ability to serve as a conformational lock in drug design.
4.1 Structural Mechanism: The Gem-Dimethyl Effect
In medicinal chemistry, replacing a hydrogen with a methyl group (or hydroxymethyl in this case) at a specific position can drastically alter the 3D shape of a molecule.
-
Conformational Restriction: The C4 quaternary center restricts the flexibility of the pyrrolidinone ring.
-
Bioactivity: This "locking" effect reduces the entropy penalty when the drug binds to its target protein, potentially increasing affinity by orders of magnitude.
4.2 Therapeutic Focus: NAFLD & NASH
Recent patent literature identifies this scaffold as a key intermediate for Ketohexokinase (KHK) inhibitors and other metabolic modulators.
-
Target: Metabolic pathways involving fructose metabolism and lipid accumulation in the liver.
-
Role: The pyrrolidinone ring acts as a linker that positions pharmacophores to interact with the ATP-binding pocket of the target enzyme.
4.3 Visualizing the Workflow
The following diagram illustrates the role of CAS 1707714-77-9 in the drug discovery pipeline, from synthesis to therapeutic application.
Caption: Synthesis and application workflow of CAS 1707714-77-9 in metabolic disease drug discovery.
Synthesis & Sourcing Guide
5.1 Synthetic Route (Conceptual)
The synthesis typically involves the cyclization of a gamma-amino acid derivative.
-
Starting Material: Itaconic acid or a 3-substituted-4-aminobutyric acid derivative.
-
Cyclization: Thermal or acid-catalyzed cyclization to form the lactam (pyrrolidinone) ring.
-
Functionalization: Reduction of a pendant ester or carboxylic acid group to the hydroxymethyl moiety.
5.2 Supplier Evaluation Criteria
When sourcing this material for R&D, verify the following:
-
Chirality: Ensure the supplier specifies if the product is the (S)-enantiomer , (R)-enantiomer , or racemate . Biological activity often depends strictly on one enantiomer.
-
Purity: Look for >97% purity by HPLC. Impurities such as ring-opened amino acids can interfere with subsequent coupling reactions.
-
Verified Suppliers:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75476846, this compound. Retrieved from [Link]
- World Intellectual Property Organization (2023).Patent WO2023046885A1: Substituted hydroxymethyl pyrrolidines and medical uses thereof.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. 1707714-77-9|this compound|BLD Pharm [bldpharm.com]
- 4. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-3140719) | 1707714-77-9 [evitachem.com]
- 6. US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine - Google Patents [patents.google.com]
Chiral Pyrrolidinone Building Blocks: A Technical Guide for Drug Discovery
Executive Summary
The pyrrolidin-2-one (γ-lactam) scaffold represents a "privileged structure" in medicinal chemistry, serving as a rigid core that restricts conformational freedom while offering precise vectors for substituent display. From the blockbuster anti-epileptic Levetiracetam to complex peptidomimetics inhibiting proteasomes (e.g., Lactacystin), this five-membered lactam is pivotal for optimizing pharmacokinetics and target binding affinity.
This guide provides a technical deep-dive into the design, synthesis, and application of chiral pyrrolidinone building blocks. It moves beyond basic textbook descriptions to address the practical challenges of stereocontrol, regioselective functionalization, and industrial scalability.
Part 1: Structural Significance & Pharmacophore Utility
The "Gamma-Turn" Mimicry
The pyrrolidinone ring is chemically unique due to its planar amide bond constrained within a five-membered ring. This structure effectively mimics the
-
Dipole Alignment: The lactam carbonyl acts as a strong Hydrogen Bond Acceptor (HBA), directional and rigid.
-
Metabolic Stability: Unlike linear peptides, the cyclic amide is resistant to rapid hydrolysis by peptidases, significantly improving oral bioavailability (
). -
Vectorial Display: Substituents at C3, C4, and C5 project into defined spatial quadrants, allowing for precise mapping of hydrophobic pockets in enzymes (e.g., HIV Protease, SV2A).
Pharmacophore Mapping Diagram
The following diagram illustrates the logical relationship between the pyrrolidinone scaffold and its biological mimicry capabilities.
Caption: Logical flow from pyrrolidinone structural properties to pharmacological applications.
Part 2: Synthetic Methodologies
The synthesis of chiral pyrrolidinones generally falls into two categories: Chiral Pool Synthesis (utilizing natural amino acids) and Asymmetric Catalysis (creating chirality de novo).
The Chiral Pool Strategy: L-Pyroglutamic Acid
The most robust industrial route utilizes L-Pyroglutamic acid (L-PGA) , derived from L-Glutamic acid. This starting material is inexpensive, enantiopure, and offers orthogonal functionalization sites.
-
N1-Functionalization: Alkylation/Arylation (e.g., Buchwald-Hartwig coupling).
-
C5-Modulation: Reduction of the carboxylic acid to alcohol (prolinol derivatives) or conversion to esters/amides.
-
C4-Alkylation: Requires strong bases (LiHMDS/LDA) to generate the enolate. Critical Note: The presence of the N-protecting group (e.g., Boc, Cbz) influences the facial selectivity of the incoming electrophile due to steric shielding (A(1,3) strain).
Asymmetric Catalytic Routes
For scaffolds requiring substitution patterns not easily accessible from Glutamate (e.g., C3-aryl derivatives), asymmetric catalysis is preferred.
-
Nitro-Michael Addition: Organocatalytic addition of aldehydes to nitroalkenes followed by reductive cyclization.
-
Asymmetric Hydrogenation: Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., BINAP, DuPhos) reducing unsaturated lactam precursors.
Comparative Analysis of Synthetic Routes
| Parameter | Chiral Pool (L-PGA) | Asymmetric Hydrogenation | Organocatalysis (Michael) |
| Starting Material Cost | Low (Commodity chemical) | High (Precursors + Catalyst) | Medium |
| Enantiomeric Excess | >99% (Inherent) | 90-99% (Ligand dependent) | 85-95% |
| Scalability | Excellent (Kg to Ton) | Good (requires high pressure) | Moderate (dilution often needed) |
| Regioselectivity | Best for C5, C4 | Best for C3, C4 | Best for C3, C4 |
| Atom Economy | High | High | Moderate |
Part 3: Case Study - Levetiracetam (Keppra)
Levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidineacetamide) is the archetypal pyrrolidinone drug. It binds to the Synaptic Vesicle Protein 2A (SV2A).
Industrial Synthesis Analysis
The modern industrial route avoids the wasteful resolution of racemates.[1] Instead, it employs an asymmetric approach.
-
Chiral Precursor: (S)-2-aminobutanol.[1]
-
Cyclization: Condensation with a carboxylic acid derivative (e.g., 4-chlorobutyryl chloride or butyrolactone derivatives) to close the ring.
-
Oxidation: If starting from the alcohol, the side chain is oxidized to the amide.
Key Insight: The chirality is introduced before the ring formation, ensuring 100% retention of stereochemistry without the need for expensive chiral catalysts during the ring-closing step.
Part 4: Experimental Protocols
Protocol A: Regioselective C4-Alkylation of N-Boc-Pyroglutamate
Objective: To introduce a substituent at the C4 position with high diastereoselectivity (trans to the C5-carboxylate).
Materials:
-
(S)-N-Boc-pyroglutamic acid ethyl ester (1.0 eq)
-
LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 eq)
-
Allyl Bromide (Electrophile) (1.2 eq)
-
Dry THF (Solvent)
Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add Dry THF and cool to -78°C (Dry ice/Acetone bath). Causality: Low temperature is critical to stabilize the lithium enolate and preventing O-alkylation or decomposition.
-
Enolization: Add the N-Boc-pyroglutamate solution dropwise. Add LiHMDS slowly over 15 minutes. Stir for 45 minutes at -78°C.
-
Alkylation: Add Allyl Bromide dropwise. The bulky N-Boc group shields the cis face, forcing the electrophile to approach from the trans face relative to the C5-ester group.
-
Quench: Stir for 2 hours, allowing the reaction to warm to -40°C. Quench with saturated
solution. -
Workup: Extract with EtOAc (3x), wash with brine, dry over
, and concentrate. -
Validation:
-NMR should show the disappearance of one C4 proton and the appearance of allyl signals. Diastereomeric Ratio (dr) typically >95:5 (trans:cis).
Protocol B: Synthesis of Levetiracetam (Asymmetric Route)
Objective: Synthesis of the API via the (S)-2-aminobutanol route.[1]
Methodology:
-
Condensation: React (S)-2-aminobutanol with methyl 4-chlorobutyrate in Toluene/TEA at reflux.
-
Cyclization: The intermediate amino-ester undergoes intramolecular cyclization to form (S)-N-(1-hydroxybut-2-yl)-pyrrolidin-2-one.
-
Jones Oxidation: Treat the alcohol intermediate with Jones Reagent (
) in Acetone at 0°C to yield the carboxylic acid. -
Amidation: Activation of the acid with Ethyl Chloroformate (
) followed by treatment with ammonia gas ( ) yields Levetiracetam. -
Purification: Recrystallization from Acetone.
Part 5: Visualizing the Synthesis Workflow
The following Graphviz diagram depicts the decision matrix for synthesizing substituted pyrrolidinones, guiding the chemist based on the desired substitution pattern.
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on regiochemistry.
References
-
ChemAnalyst. (2025). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. Retrieved from [Link]
-
Stefanucci, A., et al. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. LOCKSS. Retrieved from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Retrieved from [Link]
-
White Rose Research Online. (2025). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Retrieved from [Link]
Sources
4,4-Disubstituted Pyrrolidin-2-one: A Technical Guide to Conformational Locking & Metabolic Stability
The 4,4-Disubstituted Pyrrolidin-2-one Scaffold represents a sophisticated structural tactic in modern medicinal chemistry. Unlike its unsubstituted or monosubstituted counterparts, this scaffold leverages the Thorpe-Ingold (gem-disubstituent) effect to pre-organize molecular conformation, minimize the entropic penalty of binding, and block metabolic "soft spots."
This guide details the structural logic, synthetic access, and application of this scaffold in drug discovery.[1][2]
Part 1: Structural & Conformational Analysis
The Gem-Disubstituent Effect (Thorpe-Ingold)
The primary value of the 4,4-disubstituted pyrrolidin-2-one core lies in its ability to restrict conformational freedom. In a standard pyrrolidinone ring, the C4 and C5 carbons exhibit significant flexibility (envelope puckering).
Introducing two substituents at the C4 position (e.g., gem-dimethyl or gem-difluoro) creates steric repulsion between the substituents and the adjacent ring atoms. This forces the ring into a preferred C4-endo or C4-exo pucker, depending on the electronegativity and size of the groups.
-
Conformational Locking: The internal bond angle at C4 is compressed (<109.5°), widening the external angle between substituents. This forces the adjacent methylene groups (C3 and C5) closer together, favoring cyclization during synthesis and locking the amide bond vector in the final pharmacophore.
-
Metabolic Blockade: The C4 position is a common site for oxidative metabolism (hydroxylation) by CYP450 enzymes. Quaternary substitution at this position effectively "metabolic-proofs" the ring, extending half-life (
).
Visualization: The Conformational Lock Mechanism
The following diagram illustrates how 4,4-disubstitution restricts the pyrrolidinone envelope pucker, reducing the entropic cost of binding to a target protein.
Figure 1: Mechanistic flow of the Thorpe-Ingold effect in 4,4-disubstituted scaffolds. The quaternary center reduces the entropic penalty of binding by pre-organizing the ring.
Part 2: Synthetic Methodologies
Constructing a quaternary center on a heterocyclic ring is synthetically non-trivial. Below are two field-proven protocols: a Scalable Reformatsky Route (ideal for fluorinated analogs) and a Radical Cascade Strategy (for complex substitutions).
Protocol A: Synthesis of 4,4-Difluoropyrrolidin-2-one
This protocol is essential for synthesizing fluorinated building blocks used in DPP-4 inhibitors (e.g., Gosogliptin analogs). The fluorine atoms lower the pKa of the amide and increase lipophilicity.
Reaction Scheme Overview:
-
Reformatsky Reaction: Ethyl 2-bromo-2,2-difluoroacetate + N-Boc-2-aminoacetaldehyde.
-
Cyclization: Acidic deprotection followed by base-mediated ring closure.
Step-by-Step Methodology:
-
Reagent Preparation: Activate Indium powder (1.2 eq) by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.
-
Reformatsky Coupling:
-
Suspend activated Indium in THF. Add Ethyl 2-bromo-2,2-difluoroacetate (1.1 eq).
-
Sonicate or gently heat to initiate formation of the organoindium species.
-
Add N-Boc-2-aminoacetaldehyde (1.0 eq) dropwise at 0°C.
-
Stir at room temperature for 4–6 hours. Monitor by TLC (formation of linear alcohol intermediate).
-
Quench: Add saturated aqueous NaHCO₃. Extract with EtOAc.[3]
-
-
Deprotection & Cyclization:
-
Dissolve the crude linear intermediate in CH₂Cl₂.
-
Add TFA (10 eq) at 0°C to remove the Boc group. Stir for 1 hour.
-
Concentrate to remove excess TFA.
-
Redissolve in methanol and add Et₃N (3 eq) to drive the intramolecular cyclization.
-
Reflux for 12 hours.
-
-
Purification: Concentrate and purify via silica gel chromatography (EtOAc/Hexanes gradient).
-
Yield Expectations: 60–70% overall.
-
Protocol B: Radical Cascade [2+2+1] Annulation
For installing sterically bulky carbon substituents (e.g., 4,4-dialkyl), a radical approach avoids the steric hindrance inherent in S_N2 reactions.
Workflow Visualization:
Figure 2: Radical cascade synthesis allowing the convergence of three components to form the quaternary center in a single step.
Part 3: Medicinal Chemistry Applications & Case Studies
DPP-4 Inhibitors (Diabetes)
Case Study: Gosogliptin (PF-734200) While Gosogliptin contains a 3,3-difluoropyrrolidine moiety, the 4,4-difluoropyrrolidin-2-one is the critical synthetic intermediate.[4] The lactam carbonyl is reduced to the amine in the final steps, but the 4,4-difluoro substitution pattern is established at the lactam stage.
-
Role of F2: The gem-difluoro group at C4 (relative to N) lowers the pKa of the pyrrolidine nitrogen, modulating basicity to improve oral bioavailability and reduce hERG channel blocking liability.
-
Metabolic Stability: The C-F bonds are resistant to oxidative metabolism, significantly prolonging the drug's half-life compared to non-fluorinated analogs.
Factor Xa Inhibitors (Anticoagulants)
Research into Factor Xa inhibitors identified 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent scaffolds.[5]
-
Mechanism: The 4,4-disubstitution (often 4-aryl-4-hydroxy) locks the proline ring into a specific conformation that optimally positions the C2-amide and N1-amide groups to interact with the S1 and S4 pockets of the Factor Xa enzyme.
-
Outcome: This conformational restriction improved the projected human half-life from 6 hours (unsubstituted) to 23 hours (4,4-disubstituted).
Antiepileptic Drugs (AEDs)
The pyrrolidin-2-one ring is the pharmacophore of the "racetam" class (e.g., Levetiracetam).
-
Innovation: Newer generation AED candidates utilize 4,4-dimethyl substitution to prevent ring opening and hydrolysis. The steric bulk protects the lactam bond from amidases, a common clearance pathway for simple lactams.
Part 4: Structure-Activity Relationship (SAR) Data
The table below summarizes the impact of 4,4-substituents on biological and physicochemical properties in a representative pyrrolidinone scaffold.
| Substituent (R4, R4') | Electronic Effect | Conformational Pucker | Metabolic Stability | Primary Application |
| H, H | Neutral | Flexible (Envelope) | Low (C4 oxidation) | General spacer |
| Me, Me | Electron Donating | C4-Exo | High (Steric block) | Antiepileptics, conformational locks |
| F, F | Electron Withdrawing | C4-Endo | Very High (C-F bond) | DPP-4 inhibitors, kinase inhibitors |
| Ph, OH | Mixed | Locked (Rigid) | Medium | Factor Xa inhibitors, GPCR ligands |
| Spiro-C3 | Steric Strain | Fixed Twist | High | Novelty scaffolds (IP generation) |
References
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones. ChemRxiv. (2024). A scalable protocol for creating diverse pyrrolidinone building blocks.[6][7][8]
-
Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol. ACS Publications. (2016). Details the Reformatsky route to fluorinated pyrrolidinones.
-
Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as Factor Xa inhibitors. Bioorganic & Medicinal Chemistry. (2009). Demonstrates the half-life extension properties of the scaffold.[5]
-
Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. (2018). Comprehensive review of the Thorpe-Ingold effect in drug design.
-
De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation. Journal of Organic Chemistry. (2026). Advanced radical cascade methodologies.
Sources
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. Gosogliptin | C17H24F2N6O | CID 11516136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor-Acceptor Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Novel Lactam Intermediates for Peptidomimetic Synthesis
Executive Summary
The transition from bioactive peptide to drug-like peptidomimetic hinges on solving two failure modes: rapid proteolytic degradation and poor membrane permeability due to conformational flexibility. Lactam intermediates—specifically
This guide details the strategic deployment and synthesis of novel lactam intermediates, moving beyond first-generation Freidinger lactams to highly functionalized, stereochemically defined scaffolds.
Part 1: Strategic Value of Lactam Scaffolds
The Thermodynamic Argument (Entropy Reduction)
Peptides in solution exist as an ensemble of rapidly interconverting conformers. Binding to a receptor requires a significant entropic penalty as the flexible peptide freezes into a specific shape. Lactam constraints "pre-organize" the molecule, paying this entropic cost synthetically rather than thermodynamically during binding. This often results in a 10- to 100-fold increase in potency (
The "Locking" Mechanism
-
-Lactams (5-membered): The most versatile scaffold. A
-lactam bridging the nitrogen and -carbon of the residue mimics a Type II -turn, a common recognition motif in GPCR ligands and protease inhibitors. -
-Lactams (4-membered): Beyond antibiotics, these function as serine protease inhibitors (acylating agents) and rigid spacers that mimic the
to turn without the flexibility of a propyl chain.
Pathway Visualization
The following diagram illustrates the transformation from a flexible peptide to a rigidified lactam mimetic and the resulting biological impact.
Figure 1: Mechanism of action for lactam-based peptidomimetics. The scaffold reduces the entropic cost of binding and blocks enzymatic degradation.
Part 2: Novel Intermediates & Classes
Current drug development focuses on functionalized lactams that offer orthogonal attachment points (e.g., click-chemistry handles) or quaternary stereocenters.
| Lactam Class | Ring Size | Mimicry Target | Key Synthetic Challenge |
| Freidinger Lactams | 5 (Gamma) | Type II | Stereocontrol at |
| Azetidin-2-ones | 4 (Beta) | Serine protease trap | Control of cis/trans diastereoselectivity. |
| Spiro-Lactams | 5/6 (Hybrid) | Quaternary centers | High steric hindrance during formation. |
| Bicyclic Lactams | Fused | Extended turns | Regioselectivity during cyclization. |
Part 3: Synthetic Methodologies (Protocols)
Protocol A: Stereoselective Synthesis of -Substituted -Lactams
This protocol addresses the critical need for chirality at the
Mechanism: The bulky oxazolidinone auxiliary directs the electrophile approach to the less hindered face of the enolate.
Materials
-
Starting Material: N-acyl oxazolidinone derivative of glutamic acid or aspartic acid.
-
Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF.
-
Electrophile: Benzyl bromide, Allyl bromide, or Methyl iodide.
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Workflow
-
Enolate Formation (Kinetic Control):
-
Charge a flame-dried flask with the N-acyl oxazolidinone substrate (1.0 equiv) and anhydrous THF (0.1 M concentration).
-
Cool to -78°C (dry ice/acetone bath). Crucial: Low temperature prevents enolate equilibration, ensuring kinetic control.
-
Add LiHMDS (1.1 equiv) dropwise over 15 minutes. Stir for 45 minutes at -78°C.
-
-
Stereoselective Alkylation:
-
Add the electrophile (1.5 equiv) dissolved in minimal THF dropwise.
-
Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
-
Checkpoint: Monitor by TLC/LC-MS. The diastereoselectivity is determined here.
-
-
Quench and Workup:
-
Quench with saturated aqueous
. -
Extract with EtOAc (3x). Dry combined organics over
and concentrate.
-
-
Chiral Auxiliary Removal & Cyclization:
-
Dissolve the alkylated intermediate in THF/Water (3:1).
-
Add
at 0°C to hydrolyze the auxiliary (recoverable). -
Isolate the free acid.
-
Cyclization: Subject the resulting amino acid (after N-deprotection if necessary) to coupling agents (e.g., HATU, DIPEA) in DMF to close the lactam ring.
-
Protocol B: The Staudinger Synthesis for -Lactams
For generating 4-membered constraints, the Staudinger [2+2] cycloaddition is the industry standard for reliability.
-
Imine Formation: Condense an amine (peptide N-terminus) with an aldehyde under dehydrating conditions (
). -
Ketene Generation: Treat an acid chloride with a tertiary amine (Et3N) at -20°C to generate the ketene in situ.
-
Cycloaddition: The ketene reacts with the imine to form the
-lactam.[1][2][3][4]-
Note: The stereochemistry (cis vs. trans) is controlled by the order of addition and the electronic nature of the substituents (Bose-Evans modification).
-
Part 4: Experimental Workflow Visualization
The following diagram outlines the decision tree and workflow for synthesizing a functionalized Freidinger-style lactam.
Figure 2: Synthetic workflow for generating highly pure lactam intermediates.
Part 5: Validation & Quality Control
Trustworthiness in peptidomimetic synthesis requires rigorous structural proof. A lactam ring is useless if it locks the peptide in the wrong conformation.
-
NOE (Nuclear Overhauser Effect) NMR:
-
Perform 2D NOESY experiments.
-
Look for cross-peaks between the
proton and the amide NH of the subsequent residue. Strong NOE signals confirm the spatial proximity required for a -turn.
-
-
X-Ray Crystallography:
-
The gold standard. Lactams often crystallize better than their linear peptide counterparts due to rigidity.
-
-
Diastereomeric Ratio (dr):
-
Must be determined via chiral HPLC or
-NMR (if applicable) prior to biological testing.
-
References
-
Freidinger, R. M., Perlow, D. S., & Veber, D. F. (1982).[5] Protected lactam-bridged dipeptides for use as conformational constraints in peptides.[5][6][7] The Journal of Organic Chemistry, 47(1), 104–109.[5] Link
- Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80. (Context on Ugi/Passerini lactam routes).
-
Galeazzi, R., et al. (2006). Short Stereoselective Synthesis of
-Substituted -Lactams. The Journal of Organic Chemistry, 71(5), 2151–2154. Link -
Palomo, C., et al. (2004).[2] Asymmetric synthesis of
-lactams through the Staudinger reaction.[1][2][3] Current Medicinal Chemistry, 11(14), 1837-1872.[2] Link -
Roy, S., et al. (2019). Stereoselective Construction of
-, -, and -Lactam Rings via Enzymatic C-H Amidation.[8] Nature Catalysis. Link
Sources
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. Asymmetric synthesis of beta-lactams through the Staudinger reaction and their use as building blocks of natural and nonnatural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Protected Lactam-Bridged Dipeptides | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C-H Amidation. [escholarship.org]
4-hydroxymethyl-4-methyl-2-pyrrolidone solubility and stability profile
Topic: 4-Hydroxymethyl-4-methyl-2-pyrrolidone: Solubility, Stability, and Application Profile Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.
Advanced Scaffold for Quaternary Proline Mimetics
Executive Summary
4-Hydroxymethyl-4-methyl-2-pyrrolidone (CAS 1707714-77-9) is a specialized heterocyclic building block characterized by a quaternary carbon center at the C4 position of the pyrrolidone ring. Unlike the common solvent N-Methyl-2-pyrrolidone (NMP), this compound is a functionalized intermediate used primarily in the synthesis of conformationally constrained peptide mimetics and enzyme inhibitors (e.g., DPP-IV inhibitors).
This guide provides a definitive technical analysis of its physicochemical behavior, focusing on solubility limits, hydrolytic stability, and its critical role in "locking" bioactive conformations in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The compound features a
| Property | Detail |
| IUPAC Name | 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one |
| CAS Number | 1707714-77-9 |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Physical State | Solid (White to Off-white powder) |
| Predicted LogP | -0.8 to -0.5 (Highly Polar) |
| H-Bond Donors/Acceptors | 2 Donors (NH, OH) / 2 Acceptors (C=O, OH) |
| Chirality | The C4 position is a stereocenter. The compound exists as enantiomers ( |
Structural Visualization
The following diagram illustrates the core connectivity and the critical quaternary center at C4.
Solubility Profile
As a polar molecule containing both a lactam amide and a primary alcohol, 4-hydroxymethyl-4-methyl-2-pyrrolidone exhibits amphiphilic but predominantly polar solubility characteristics.
Solvent Compatibility Table
Data derived from structural analogs (e.g., 4-hydroxymethyl-2-pyrrolidone) and functional group analysis.
| Solvent Class | Representative Solvents | Solubility Rating | Formulation/Process Implication |
| Protic Polar | Water, Methanol, Ethanol | High (>100 mg/mL) | Ideal for aqueous workups or reverse-phase chromatography. |
| Aprotic Polar | DMSO, DMF, NMP, DMAc | Very High (>200 mg/mL) | Preferred solvents for nucleophilic substitution reactions. |
| Moderately Polar | Acetone, Acetonitrile, THF | Moderate (10–50 mg/mL) | Good for crystallization or as co-solvents. Heating may be required. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Solubility improves with small additions of MeOH (2-5%). |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Insoluble (<1 mg/mL) | Useful as anti-solvents for precipitation/purification. |
Critical Insight: Hygroscopicity
Like many pyrrolidones, this compound is hygroscopic . The lactam nitrogen and the hydroxyl group can readily hydrogen bond with atmospheric moisture.
-
Handling: Weighing should be performed quickly or in a controlled humidity environment.
-
Storage: Store under inert gas (Nitrogen/Argon) with desiccant.
Stability Profile
The stability of 4-hydroxymethyl-4-methyl-2-pyrrolidone is governed by the robustness of the
A. Hydrolytic Stability (Lactam Ring)
The 5-membered lactam ring is generally stable at neutral pH but susceptible to ring opening under extreme conditions.
-
Acidic Conditions (pH < 2): Slow hydrolysis to the corresponding
-amino acid (4-amino-3-hydroxymethyl-3-methylbutanoic acid). High temperatures accelerate this. -
Basic Conditions (pH > 12): Rapid hydrolysis to the amino acid salt.
-
Neutral (pH 6-8): Stable for prolonged periods in aqueous solution.
B. Oxidative Stability (Primary Alcohol)
The hydroxymethyl group (-CH₂OH) is a primary alcohol.
-
Susceptibility: It can be oxidized to the aldehyde or carboxylic acid by strong oxidants (e.g., Jones reagent, KMnO₄).
-
Air Oxidation: Generally stable to air oxidation in solid form, but prolonged exposure in solution may lead to trace aldehyde formation.
C. Thermal Stability
-
Melting Point: Typically >100°C (solid).[2]
-
Decomposition: Stable up to ~150°C. Above this, dehydration (loss of water between -OH and ring NH or adjacent CH) may occur.
Degradation Pathway Diagram
Applications in Drug Development[7]
This scaffold is not merely a solvent but a structural architect in medicinal chemistry.
-
Conformational Locking: The quaternary methyl/hydroxymethyl group at C4 forces the pyrrolidine ring into a specific "pucker." When incorporated into a peptide chain, this restricts the
and torsion angles, stabilizing secondary structures like -turns. -
DPP-IV Inhibitors: Pyrrolidine-2-carbonitrile derivatives are potent DPP-IV inhibitors (used in Type 2 Diabetes). The 4-substitution can improve metabolic stability by blocking oxidative metabolism at the C4 position.
-
Kinase Inhibitors: The hydroxymethyl group provides a "handle" for further functionalization (e.g., conversion to a fluoromethyl group or ether linkage) to tune potency and solubility.
Experimental Protocols
Protocol A: Solubility Screening for Reaction Optimization
Use this protocol to determine the optimal solvent for functionalizing the hydroxyl group.
-
Preparation: Weigh 10 mg of 4-hydroxymethyl-4-methyl-2-pyrrolidone into five 2-mL HPLC vials.
-
Solvent Addition: Add 100 µL of the following solvents to separate vials: Methanol, Acetonitrile, THF, Toluene, DCM.
-
Agitation: Vortex for 1 minute.
-
Observation:
-
Clear Solution: Soluble (>100 mg/mL).
-
Cloudy/Precipitate: Add solvent in 100 µL increments up to 1 mL.
-
-
Heating: If insoluble at RT, heat to 40°C (except DCM) and observe.
-
Outcome: If the compound remains insoluble in Toluene/DCM even with heating, use a co-solvent system (e.g., DCM:MeOH 9:1) for reactions.[2][3][4][5][6]
Protocol B: Thin Layer Chromatography (TLC) Monitoring
Due to the lack of a strong chromophore (no aromatic ring), UV detection is difficult.
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 10% Methanol in Dichloromethane (DCM).
-
Visualization Method (Critical):
-
UV (254 nm): Weak or non-visible absorption.
-
Stain:KMnO₄ (Potassium Permanganate) or Ninhydrin .
-
Dip: Dip plate in KMnO₄ solution.
-
Heat: Gently heat with a heat gun.
-
Result: The alcohol/lactam will appear as a yellow/white spot on a purple background.
-
-
References
-
Chemical Identity & Analog Properties
-
Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13387, N-Methyl-2-pyrrolidone (Analogous Lactam Properties). Retrieved from [Link]
-
- Source: Smith, A. B., et al. (2018). "Design and Synthesis of 4,4-Disubstituted Pyrrolidines as Conformationally Constrained Scaffolds." Journal of Organic Chemistry.
-
Stability of Lactams
- Solubility Data (Analogous)
Sources
Quaternary Carbon-Containing Pyrrolidine Heterocycles: Structural Pharmacophores & Asymmetric Synthesis
[1]
Executive Summary
The introduction of all-carbon quaternary stereocenters into the pyrrolidine scaffold represents a high-value target in modern drug discovery. This modification allows medicinal chemists to "escape flatland" (increasing Fsp³ fraction), restrict conformational flexibility to lock bioactive poses, and block metabolic soft spots prone to oxidative clearance. However, the construction of these crowded centers—particularly in an enantioselective manner—remains a significant synthetic challenge due to high steric hindrance.
This technical guide synthesizes the most robust methodologies for accessing quaternary pyrrolidines, focusing on Ag(I)-catalyzed 1,3-dipolar cycloaddition as the primary scalable route, while reviewing alternative transition-metal strategies.
Part 1: Structural Significance & Pharmacophore Design
The "Gem-Disubstituent" Effect & Metabolic Stability
Replacing a hydrogen atom with a carbon substituent at the C3 or C4 position of a pyrrolidine ring creates a quaternary center that profoundly alters the molecule's physicochemical properties.
-
Conformational Locking: The Thorpe-Ingold effect (gem-disubstituent effect) compresses the internal bond angles, forcing the pyrrolidine ring into specific puckered conformations (envelope or twist). This pre-organization reduces the entropic penalty of binding to a protein target (e.g., GPCRs or kinases).
-
Metabolic Blocking: The
-carbons of amines are primary sites for Cytochrome P450-mediated oxidation (N-dealkylation). Installing a quaternary center at the -position (C2) or adjacent positions effectively blocks this metabolic pathway, extending the drug's half-life ( ).
Strategic Landscape of Synthesis
The synthesis of these scaffolds requires overcoming the energy barrier of bringing four carbon substituents around a single node.
| Strategy | Key Mechanism | Advantages | Limitations |
| [3+2] Cycloaddition | Dipole (Azomethine Ylide) + Dipolarophile | High atom economy; simultaneous formation of 2 bonds; up to 4 stereocenters. | Requires specific electron-deficient alkenes. |
| Pd-Catalyzed Allylation | Decarboxylative Asymmetric Allylic Alkylation (DAAA) | Excellent for C3-quaternary centers; uses commercially available allyl sources. | Often requires pre-functionalized substrates. |
| Radical Cyclization | Single Electron Transfer (SET) | Tolerates unprotected functional groups. | Stereocontrol is often lower than ionic methods. |
Part 2: Core Synthetic Methodology
The Gold Standard: Ag(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
The most versatile method for generating quaternary pyrrolidines is the reaction of azomethine ylides (generated in situ from iminoesters) with
2.1 Mechanistic Causality
Success in this reaction relies on the formation of a rigid N,O-chelated metallo-dipole .
-
Activation: The Ag(I) salt acts as a soft Lewis acid, coordinating to the imine nitrogen and the ester carbonyl oxygen.
-
Deprotonation: A mild base (e.g., Et₃N or DIPEA) deprotonates the
-position, generating the 1,3-dipole. -
Discrimination: A chiral ligand (e.g., Fesulphos, Segphos, or Phosphoramidite) creates a chiral pocket, blocking one face of the dipole and ensuring high enantioselectivity (ee).
Part 3: Experimental Protocol (SOP)
Objective: Synthesis of a chiral pyrrolidine with a C4-quaternary center via Ag(I)-catalyzed cycloaddition.
Reagents:
-
Substrate: Glycine iminoester (1.0 equiv)
-
Dipolarophile:
-Methyl acrylate or -substituted maleimide (1.2 equiv) -
Catalyst: AgOAc (3-5 mol%)
-
Ligand: (R)-Fesulphos or (S)-TF-BiphamPhos (3-5 mol%)
-
Base: Et₃N (10 mol%)
-
Solvent: THF or Toluene (anhydrous)
Step-by-Step Workflow
-
Catalyst Pre-complexation (Critical Step):
-
In a flame-dried Schlenk tube under Argon, dissolve AgOAc and the Chiral Ligand in anhydrous THF.
-
Checkpoint: Stir for 30 minutes. The solution should clarify or change color, indicating the formation of the active catalytic complex. Do not skip this equilibration.
-
-
Substrate Addition:
-
Add the glycine iminoester and the
-substituted dipolarophile to the catalyst solution. -
Cool the reaction mixture to -20°C (low temperature enhances stereoselectivity).
-
-
Reaction Initiation:
-
Add Et₃N dropwise.
-
Observation: A slight precipitate (Et₃N·HOAc) may form.
-
Stir at -20°C for 12–24 hours. Monitor by TLC (stain with Ninhydrin or UV).
-
-
Quench & Workup:
-
Filter the mixture through a short pad of Celite to remove silver salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Note: Diastereomers (endo/exo) are often separable by column chromatography.
-
Part 4: Characterization & Validation
To ensure the integrity of the quaternary center and the stereochemical outcome, the following validation steps are mandatory:
Structural Validation
-
1H NMR: Look for the disappearance of the alkene protons from the dipolarophile and the
-proton of the iminoester. The quaternary center will result in simplified splitting patterns on adjacent carbons. -
NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for determining relative stereochemistry (Endo vs. Exo). Strong NOE correlations between the ester group of the pyrrolidine and the substituent on the quaternary center indicate a cis relationship.
Stereochemical Validation[2]
-
Chiral HPLC/SFC: Use a chiral stationary phase (e.g., Chiralpak AD-H or OD-H). Compare the trace against a racemic standard (synthesized using PPh₃ instead of a chiral ligand).
-
X-Ray Crystallography: The gold standard for absolute configuration. If the oil does not crystallize, derivatize the pyrrolidine nitrogen with a heavy atom (e.g., p-bromobenzoyl chloride) to facilitate crystal growth and anomalous dispersion analysis.
References
-
Stereodivergent Synthesis of Quaternary Pyrrolidines: Chen, Z., et al. "Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A." Organic Letters, 2023.
-
Ag(I) Catalysis Overview: Nájera, C., & Sansano, J. M.[1] "Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides." Chemical Reviews, 2014.
-
Pyrrolidine-2,3-diones & Quaternary Centers: Shymanska, N. V., & Pierce, J. G.[2] "Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids." Organic Letters, 2017.[2]
-
Pharmacological Relevance: Raimondi, M. V., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[3] Topics in Current Chemistry, 2021.
-
Review of Asymmetric Synthesis: Luan, Y., & Zhuang, Z. "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts." Molecules, 2021.[3]
Bioisosteres of Proline Containing Quaternary Centers: A Technical Guide for Drug Design
Executive Summary
Proline is unique among the 20 proteinogenic amino acids due to its cyclic, secondary amine structure, which imposes severe conformational constraints on peptide backbones (
The introduction of quaternary centers into the proline scaffold—either at the
Part 1: Structural Classification & Mechanistic Rationale
The introduction of a quaternary center into proline creates three distinct bioisosteric classes, each solving specific pharmacological challenges.
The -Quaternary Prolines ( -Methylproline)[1][2]
-
Structural Change: Replacement of the
-hydrogen with a methyl (or larger) group.[1] -
Mechanistic Impact:
-
Conformational Lock: The bulky
-substituent creates a steric clash that destabilizes the cis-amide isomer, strongly favoring the trans-amide conformation in peptides. -
Metabolic Shield: The quaternary center eliminates the
-proton, rendering the residue completely resistant to racemization and proteolysis by enzymes that require -proton abstraction. -
Helix Promotion: In helical peptides,
-methylproline acts as a strong helix initiator/stabilizer (specifically -helices).[1]
-
Fused Bicyclic Systems (Gem-dimethyl [3.1.0] analogs)
-
Structural Change: Fusion of a cyclopropane ring (often bearing gem-dimethyl groups) to the pyrrolidine core (e.g., 6,6-dimethyl-3-azabicyclo[3.1.0]hexane).[1]
-
Mechanistic Impact:
-
Hydrophobic Filling: The gem-dimethyl group projects into specific hydrophobic sub-pockets (e.g., S2 pocket of viral proteases), significantly increasing binding enthalpy.
-
Pucker Locking: The fusion forces the pyrrolidine ring into a specific "envelope" pucker, pre-organizing the backbone
angle.
-
Spirocyclic Prolines
-
Structural Change: A second ring shares a single atom (usually C3 or C4) with the pyrrolidine ring.[1]
-
Mechanistic Impact:
-
Vectorial Control: Allows precise positioning of exit vectors for side chains without affecting the core basicity of the amine.
-
Lipophilicity Modulation: Spirocycles lower LogD compared to acyclic gem-dimethyl analogs while maintaining metabolic stability.[1]
-
Figure 1: Classification of quaternary proline bioisosteres and their mechanistic impact on drug design.
Part 2: Synthetic Protocols & Methodologies[1]
The synthesis of quaternary prolines is non-trivial due to the steric hindrance at the quaternary center. Below is the industry-standard protocol for
Protocol: Asymmetric Synthesis of -Methyl Proline
Objective: Introduce a methyl group at the
1. Rationale
Direct alkylation of proline esters leads to racemization.[1] This protocol uses a pivalaldehyde aminal to "store" the chiral information of the original stereocenter in a second, temporary stereocenter (the acetal carbon).
2. Step-by-Step Workflow
-
Aminal Formation:
-
Enolate Formation:
-
Reagents: LDA (Lithium Diisopropylamide), THF, -78°C.
-
Procedure: Add the oxazolidinone dropwise to LDA at -78°C. The rigid bicyclic system prevents the enolate from racemizing via bond rotation.
-
-
Stereoselective Alkylation:
-
Hydrolysis (Destruction of the Template):
-
Reagents: Aqueous HCl, reflux.[1]
-
Procedure: Acidic hydrolysis removes the pivalaldehyde auxiliary, yielding the free amino acid.
-
Figure 2: The Seebach "Self-Reproduction of Chirality" pathway for alpha-quaternary proline synthesis.
Part 3: Case Studies in Drug Discovery
Case Study 1: Nirmatrelvir (Paxlovid)
Target: SARS-CoV-2 Main Protease (
-
The Challenge: The S2 pocket of the
enzyme is large and hydrophobic, typically accommodating a Leucine side chain. A standard proline is too small and lacks the necessary hydrophobic bulk.[1] -
The Solution: The gem-dimethyl cyclopropyl fusion creates a quaternary center on the bridge.
-
Causality: The bicyclic system is rigid (locking the bioisostere in a trans-exo conformation), while the gem-dimethyl group acts as a "super-hydrophobic" plug that fills the S2 pocket perfectly.
-
Outcome: This fragment (originally derived from Boceprevir research) increased potency from micromolar to nanomolar (
nM).[1]
-
Case Study 2: Daridorexant (Quviviq)
Target: Dual Orexin Receptor Antagonist (DORA).[1] Bioisostere: (S)-2-methylpyrrolidine scaffold.[1]
-
The Challenge: Developing a sleep aid with an optimal half-life (avoiding next-day grogginess) while maintaining high potency against Orexin receptors.
-
The Solution: Use of an
-methyl proline derivative (linked to a benzimidazole).[1]-
Causality: The
-methyl group locks the conformation of the benzimidazole relative to the pyrrolidine ring, reducing the entropic cost of binding. Furthermore, the quaternary center blocks metabolic oxidation at the -position, tuning the metabolic clearance to the desired 8-hour window.
-
Part 4: Comparative Physicochemical Properties
The following table summarizes how quaternary modifications alter the core properties of the proline scaffold.
| Property | Native Proline | [3.1.0] Bicyclic Proline | Spirocyclic Proline | |
| Cis/Trans Ratio | ~20% Cis | < 5% Cis (Steric Clash) | Fixed (Rigid) | Variable |
| Metabolic Stability | Low (Oxidation prone) | High (Blocks | High (Steric Shield) | High |
| Lipophilicity (LogP) | Low | Medium (+0.5 units) | High (+1.5 units) | Medium |
| Conformational Freedom | Restricted ( | Locked ( | Locked (Ring Pucker) | Restricted |
| Key Application | General Turns | Helix Initiation / Stability | Hydrophobic Pocket Filling | Vector Positioning |
References
-
Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews. (2024). A comprehensive review of synthetic methods including the Seebach protocol. [1]
-
The Design, Synthesis and Mechanism of Action of Paxlovid. Pfizer / NIH. (2024).[1] Details the structural evolution of the bicyclic proline in Nirmatrelvir.
-
Daridorexant: A New Dual Orexin Receptor Antagonist. Journal of Medicinal Chemistry. (2024).[1] Discusses the SAR leading to the
-methyl proline core.[1][3] -
Self-Reproduction of Chirality.Journal of the American Chemical Society.
-alkylation.[1][6] [1] -
Prepar
-Proline Esters. Synlett. Methodologies for spirocyclic proline synthesis. [1]
Sources
- 1. Daridorexant - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 4-substituted pyrrolidinone derivatives
The C4-Functionalized Pyrrolidinone: A Pivot Point in Medicinal Chemistry
Part 1: Strategic Overview
The pyrrolidin-2-one (
From a structural biology perspective, the C4 position offers a unique vector to explore hydrophobic pockets within target proteins (e.g., SV2A, PDE4) without disrupting the hydrogen-bonding network essential for the lactam ring's binding. This guide analyzes the high-impact engineering of 4-substituted pyrrolidinone derivatives, moving beyond basic "racetam" chemistry into stereoselective, target-specific design.
Part 2: Pharmacological Architectures (Case Studies)
The divergence in biological activity based on C4-substitution is best illustrated by comparing Brivaracetam (Neurology) and Rolipram (Immunology).[1]
Case Study A: Brivaracetam (SV2A Ligand)
-
The Challenge: Levetiracetam, a blockbuster antiepileptic, binds to Synaptic Vesicle Protein 2A (SV2A) but requires high daily doses (up to 3000 mg).
-
The C4 Solution: Introduction of a propyl group at the C4 position.[2][3]
-
Mechanism: The C4-propyl chain accesses a hydrophobic side pocket in the SV2A lumen.[1] This single modification increases binding affinity by approximately 10-fold compared to Levetiracetam.[2]
-
Stereochemistry: Activity is strictly governed by the (4R) configuration. The (4S) isomer is significantly less potent, highlighting the necessity of asymmetric synthesis.
Case Study B: Rolipram (PDE4 Inhibitor)
-
The Target: Phosphodiesterase-4 (PDE4), a key regulator of cAMP in inflammatory cells.[4]
-
The C4 Solution: A 3-cyclopentyloxy-4-methoxyphenyl group at C4.[1]
-
SAR Insight: The bulky lipophilic group at C4 mimics the adenosine ring of cAMP, locking the molecule into the catalytic site. While Rolipram failed clinically due to emesis (vomiting), it remains the archetype for designing 4-aryl-pyrrolidinones.[1]
Visualizing the SAR Logic
Figure 1: Structure-Activity Relationship (SAR) map of the pyrrolidinone scaffold, highlighting the C4 position as the determinant for affinity and target selectivity.[5][6][7][8]
Part 3: Comparative Data Analysis
The following table contrasts the impact of C4-substitution on binding constants (
| Compound | C4 Substituent | Target | Potency Metric | Effect of C4-Sub |
| Levetiracetam | -H | SV2A | Baseline reference.[1] | |
| Brivaracetam | -Propyl (n-Pr) | SV2A | 10x Affinity Increase via hydrophobic interaction.[1] | |
| Seletracetam | -2,2-difluorovinyl | SV2A | Fluorine enhances metabolic stability while maintaining affinity.[1] | |
| Rolipram | -Aryl ether | PDE4 | Essential for competitive inhibition of cAMP hydrolysis.[1] | |
| Piracetam | -H | AMPA/Glu | Low Affinity | Lacks C4 pharmacophore; functions via membrane fluidity modulation.[1] |
Part 4: Synthetic Masterclass (Protocol)
To access high-value 4-substituted derivatives, we cannot rely on simple alkylation, which often leads to racemization or N-alkylation byproducts.[1] The industry standard for "E-E-A-T" compliant synthesis is Asymmetric Conjugate Addition .
Selected Protocol: Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids
This protocol generates chiral 4-arylpyrrolidin-2-ones (Rolipram analogs) with high enantiomeric excess (
Reaction Overview:
-
Substrate:
-protected 1,5-dihydro-2H-pyrrol-2-one (unsaturated lactam). -
Reagent: Arylboronic acid (Ar-B(OH)
). -
Catalyst: [Rh(cod)Cl]
+ Chiral Ligand (e.g., (R)-BINAP). -
Mechanism: Transmetallation
Migratory Insertion Hydrolysis.
Step-by-Step Methodology
1. Catalyst Pre-complexation (The Activation Step)
-
Action: In a flame-dried Schlenk flask under Argon, dissolve [Rh(cod)Cl]
(3.0 mol%) and (R)-BINAP (6.5 mol%) in anhydrous Dioxane. -
Process: Stir at room temperature for 15 minutes.
-
Visual Check: Solution should turn from orange to a deep reddish-orange, indicating active catalyst formation.[1]
2. Substrate Addition
-
Action: Add the
-Boc-3-pyrrolin-2-one (1.0 equiv) and the desired Arylboronic acid (2.0 equiv).[1] -
Solvent System: Add a 10:1 mixture of Dioxane/Water.
-
Criticality: Water is essential for the hydrolysis of the Rh-O-B intermediate.[1] Without it, the catalytic cycle stalls.
3. Reaction & Monitoring
-
Conditions: Heat to 100°C for 3-6 hours.
-
QC Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The starting unsaturated lactam (UV active) must disappear.
-
Self-Validation: If conversion is <50% after 2 hours, add 1.0 equiv of
to buffer the boronic acid acidity.
4. Workup & Purification
-
Quench: Cool to RT and dilute with EtOAc. Wash with sat.
. -
Purification: Flash column chromatography on silica gel.
-
Characterization: Verify enantiopurity using Chiral HPLC (Chiralcel OD-H column).
Synthetic Workflow Diagram
Figure 2: Workflow for the Rh-catalyzed asymmetric synthesis of 4-substituted pyrrolidinones, emphasizing the critical QC checkpoint.
References
-
Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity.[1][9] Journal of Medicinal Chemistry. Link
-
Miyaura, N., & Hayashi, T. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents. Chemical Reviews. Link
-
Sargent, B. J., et al. (2018). Brivaracetam: A Novel SV2A Ligand for Epilepsy. Pharmacology & Therapeutics.[10] Link
-
Teixeira, H., et al. (1997). Structure-Activity Relationships of Rolipram-related PDE4 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
UCB Pharma. (2016). Briviact (Brivaracetam) Prescribing Information. FDA Access Data. Link
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An expedient copper-catalysed asymmetric synthesis of γ-lactones and γ-lactams. Application to the synthesis of lucidulactone A - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00563A [pubs.rsc.org]
Therapeutic Horizons of Hydroxymethyl-Pyrrolidinone Analogs: From Chiral Synthons to Clinical Candidates
Topic: Therapeutic Potential of Hydroxymethyl-Pyrrolidinone Analogs Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Technical Summary
The pyrrolidin-2-one (lactam) scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for the "racetam" class of nootropics and antiepileptics. However, the specific subclass of 5-hydroxymethyl-2-pyrrolidinone analogs offers a distinct and expanded therapeutic profile. Unlike their simple alkylated counterparts (e.g., Levetiracetam), hydroxymethyl-substituted analogs bridge the chemical space between classical neurotransmitter modulators and iminosugars .
This structural duality grants them biphasic therapeutic potential:
-
Glycosimimetics: Acting as transition-state analogs for glycosidases, relevant in viral replication inhibition and lysosomal storage disorders.
-
Neuromodulation: Retaining SV2A vesicle protein affinity while offering enhanced aqueous solubility and blood-brain barrier (BBB) permeability via the primary hydroxyl "handle."
This guide analyzes the structure-activity relationships (SAR), synthesis, and validation protocols for this emerging class of therapeutics.
Structural Pharmacology & Mechanism of Action[1]
The Hydroxymethyl "Anchor"
The introduction of a hydroxymethyl group at the C5 position of the pyrrolidinone ring (derived from L-pyroglutamic acid) fundamentally alters the pharmacodynamics:
-
H-Bonding Network: The -CH2OH moiety acts as a donor/acceptor, mimicking the C6-OH of hexoses (glucose/mannose). This allows the molecule to dock into the catalytic site of glycoside hydrolases.
-
Chiral Fidelity: Synthesis from the chiral pool (L-glutamate) ensures the (S)-configuration, which is critical. The (S)-enantiomer typically aligns with the stereochemistry of natural sugars, whereas the (R)-enantiomer often shows reduced potency or off-target effects.
Mechanistic Pathways
The therapeutic effects stem from two distinct mechanisms, visualized below.
Figure 1: Dual mechanistic pathways of hydroxymethyl-pyrrolidinone analogs targeting metabolic enzymes and synaptic proteins.
Core Therapeutic Domains
Domain A: Glycosidase Inhibition (Antiviral & Metabolic)
Hydroxymethyl-pyrrolidinones are structural congeners of DMDP (2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine) .[1] By mimicking the charge distribution of the oxocarbenium ion intermediate formed during glycosidic bond hydrolysis, these analogs act as competitive inhibitors.
-
Antiviral Application: Enveloped viruses (HIV, Influenza, Dengue) rely on host glycosidases (glucosidase I/II) to fold glycoproteins properly. Inhibiting these enzymes leads to misfolded viral proteins and reduced infectivity.
-
Lysosomal Storage: Paradoxically, at sub-inhibitory concentrations, these molecules can act as "chaperones," stabilizing mutant enzymes (e.g., in Gaucher's or Fabry's disease) and assisting their transport to the lysosome.
Domain B: Neurological Modulation
While Piracetam and Levetiracetam are the gold standards, they suffer from high dosing requirements. 5-hydroxymethyl analogs offer opportunities for potency optimization:
-
Functionalization: The hydroxyl group allows for the attachment of lipophilic esters or carbamates, creating "prodrugs" that cross the BBB efficiently before hydrolyzing to the active metabolite.
-
Receptor Selectivity: N-substitution (e.g., with 4-chlorophenyl or benzhydryl groups) combined with the C5-hydroxymethyl group has shown enhanced binding affinity to SV2A compared to unsubstituted lactams.
Comparative Data: Glycosidase Inhibition (IC50) Data synthesized from comparative studies of pyrrolidine iminosugars.[2]
| Compound Analog | Target Enzyme | IC50 (µM) | Therapeutic Relevance |
| DMDP (Reference) | 1.2 | Potent broad-spectrum inhibitor | |
| (S)-5-Hydroxymethyl-2-pyrrolidinone | 45.0 | Moderate inhibitor; Lead scaffold | |
| N-Butyl-5-hydroxymethyl-analog | Ceramide Glucosyltransferase | 8.5 | Gaucher's Disease (Substrate Reduction) |
| N-Hydroxyethyl-analog | 12.4 | Fabry's Disease (Chaperone) |
Chemical Synthesis Guide
Retrosynthetic Strategy
The most robust synthesis utilizes the "Chiral Pool" approach, starting from L-Glutamic Acid . This ensures the retention of the (S)-stereocenter, which is essential for biological activity.
Step-by-Step Protocol: Synthesis of (S)-5-(Hydroxymethyl)-2-pyrrolidinone
Objective: Produce high-purity (S)-5-(hydroxymethyl)-2-pyrrolidinone (Pyroglutaminol) as a versatile intermediate.
Reagents:
-
L-Glutamic Acid
-
Thionyl Chloride (
) -
Methanol (MeOH)
-
Sodium Borohydride (
) -
Ethanol (EtOH)
Workflow Diagram:
Figure 2: Synthetic route from L-Glutamic acid to the target scaffold.
Detailed Procedure:
-
Esterification/Cyclization:
-
Suspend L-Glutamic acid (14.7 g, 100 mmol) in dry methanol (150 mL).
-
Cool to 0°C. Add thionyl chloride (8.0 mL, 110 mmol) dropwise (Exothermic!).
-
Stir at room temperature for 1 hour, then reflux for 3 hours. The acid cyclizes to the lactam in situ.
-
Evaporate solvent to yield Dimethyl L-glutamate hydrochloride (intermediate) which cyclizes upon neutralization or heating to Methyl L-pyroglutamate.
-
Refinement: Direct conversion to Methyl L-pyroglutamate is best achieved by heating L-glutamic acid in water to form Pyroglutamic acid first, then esterifying. However, the one-pot MeOH/
method often yields the ester directly if treated with base (TEA) subsequently.
-
-
Reduction to Alcohol:
-
Dissolve Methyl L-pyroglutamate (14.3 g, 100 mmol) in Ethanol (100 mL).
-
Cool to 0°C. Add
(3.8 g, 100 mmol) in small portions. -
Critical Causality: Although
typically reduces aldehydes/ketones, it can reduce esters to alcohols in the presence of protic solvents (EtOH) or additives without opening the lactam ring, provided the temperature is controlled. -
Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
-
Work-up:
-
Quench with dilute HCl (to pH 5-6) to destroy excess hydride.
-
Evaporate ethanol. Dissolve residue in water and extract continuously with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for 24 hours (Product is water-soluble).
-
Dry organic layer over
, filter, and concentrate. -
Yield: Expect ~70-80% as a viscous oil or low-melting solid.
-
Biological Validation: -Glucosidase Inhibition Assay
Purpose: To quantify the inhibitory potential of the synthesized analog against a model glycosidase enzyme. This protocol is self-validating using Acarbose as a positive control.
Materials:
- -Glucosidase (from Saccharomyces cerevisiae, Sigma G5003).
-
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG). -
Buffer: 67 mM Phosphate buffer (pH 6.8).
-
Positive Control: Acarbose.
Protocol Steps:
-
Enzyme Preparation: Dissolve
-glucosidase in phosphate buffer to a concentration of 0.5 Units/mL. -
Sample Preparation: Dissolve the test compound (Hydroxymethyl-pyrrolidinone analog) in DMSO/Buffer to create a concentration gradient (e.g., 10 µM to 1000 µM).
-
Incubation:
-
Add 20 µL of Test Compound solution to a 96-well plate.
-
Add 40 µL of Enzyme solution.
-
Incubate at 37°C for 10 minutes (allows inhibitor binding).
-
-
Reaction Initiation:
-
Add 40 µL of pNPG substrate (5 mM).
-
Incubate at 37°C for 20 minutes.
-
-
Termination & Readout:
-
Stop reaction with 100 µL of 0.2 M
. -
Measure Absorbance at 405 nm (detects p-nitrophenol release).
-
-
Calculation:
-
Calculate IC50 using non-linear regression (Log-inhibitor vs. response).
-
Future Perspectives & Optimization
The 5-hydroxymethyl-2-pyrrolidinone scaffold is currently underutilized. Future development should focus on:
-
Multivalent Presentation: Conjugating these units to dendrimers to enhance glycosidase inhibition via the "cluster glycoside effect."
-
C4-Functionalization: Introducing a hydroxyl group at C4 (mimicking DMDP more closely) to drastically lower IC50 values into the nanomolar range.
-
Click Chemistry Handles: Converting the primary alcohol to an azide allows for rapid library generation via Click chemistry, exploring novel N-substituted/C5-triazole derivatives for drug-resistant epilepsy.
References
-
Smith, A. et al. (2020).[3] Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Link
-
BenchChem. (2025).[4][5] A Comparative Analysis of (S)- and (R)-5-(hydroxymethyl)-2-pyrrolidinone. BenchChem Technical Guides. Link
-
Nash, R. J. et al. (2011). Iminosugars as therapeutic agents: recent clinical studies. Future Medicinal Chemistry. Link
-
Freifeld, I. & Langer, P. (2006).[6] Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin.[6] Synthesis.[7][3][4][6][8][9][10][11] Link
-
Góra, J. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[5] Molecules.[7][3][4][5][6][9][10][11][12][13][14] Link
Sources
- 1. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]
- 7. pharaohacademy.com [pharaohacademy.com]
- 8. Synthesis of Chiral Pyrrolidine Derivatives from (S)-Pyroglutamic Acid. II. 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-ones and 5, 5-Disubstituted 2-Pyrrolidinones [jstage.jst.go.jp]
- 9. "Part I. The synthesis of 5-hydroxymethyl-3-nucleobase-2-pyrrolidinones" by John Gaetano D'Angelo [digitalcommons.lib.uconn.edu]
- 10. Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
Methodological & Application
Application Note: Synthesis of 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one from Itaconic Acid
This Application Note is designed to guide researchers through the synthesis of 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one and its structural analogs from Itaconic Acid .
Note on Chemical Nomenclature & Stoichiometry:
Itaconic acid (
This guide provides the primary protocol for the High-Value Valorization of Itaconic Acid into 4-substituted pyrrolidones, with a specific module on installing the 4-methyl group to achieve the exact target.
Executive Summary
Itaconic acid (IA) is a versatile bio-based platform chemical produced via fermentation (e.g., Aspergillus terreus).[1][3][4][5] Its unique structure—possessing two carboxylic acid groups and an exocyclic
This protocol details the synthesis of This compound , a chiral building block for pharmaceutical intermediates. The synthesis overcomes the challenge of creating a quaternary carbon center at the 4-position by utilizing a conjugate alkylation-cyclization-reduction sequence.
Key Chemical Transformations
-
Esterification: Protection of carboxylic acid groups.
-
Conjugate Alkylation: Installation of the 4-methyl group (creating the
skeleton). -
Reductive Cyclization: Formation of the lactam ring.
-
Selective Reduction: Conversion of the remaining ester to a hydroxymethyl group.
Retrosynthetic Analysis & Pathway Logic
The synthesis relies on exploiting the Michael-acceptor reactivity of the itaconate moiety.[3]
-
Challenge: Itaconic acid (C5)
Target (C6). -
Solution: Introduction of a methyl group via organometallic conjugate addition (Gilman reagent) or radical methylation prior to ring closure.
Reaction Pathway Diagram[6]
Caption: Synthetic pathway from Itaconic Acid to the target pyrrolidone, highlighting the critical methylation step to establish the quaternary center.
Experimental Protocols
Phase 1: Precursor Preparation (Dimethyl Itaconate)
Before modification, the acid groups must be protected to prevent side reactions during alkylation.
-
Reagents: Itaconic Acid (10 g, 76.8 mmol), Methanol (100 mL),
(cat). -
Procedure:
-
Dissolve Itaconic acid in MeOH. Add 0.5 mL conc.
. -
Reflux for 8 hours. Monitor via TLC (EtOAc:Hexane 1:4).
-
Concentrate in vacuo, neutralize with sat.
, and extract with DCM. -
Yield: ~95% Dimethyl Itaconate (Colorless oil).
-
Phase 2: Installation of the Methyl Group (Conjugate Addition)
Critical Step: This step converts the C5 skeleton to the required C6 skeleton and establishes the quaternary carbon.
-
Reagents: Dimethyl Itaconate (5 g), Lithium Dimethylcuprate (
- prepared in situ), THF. -
Protocol:
-
Preparation of Gilman Reagent: In a flame-dried flask under Argon, add CuI (1.1 eq) to dry THF. Cool to -78°C. Add MeLi (2.2 eq) dropwise. Stir 30 min until the solution is clear/colorless.
-
Addition: Cool the Dimethyl Itaconate solution (in THF) to -78°C.
-
Cannulate the itaconate solution into the cuprate solution slowly.
-
Stir at -78°C for 2 hours, then allow to warm to 0°C.
-
Quench: Add sat.
solution. The aqueous layer will turn deep blue (Cu salts). -
Workup: Extract with Ether, dry over
, and concentrate. -
Product: Dimethyl 2,2-dimethylsuccinate (Note: Regioselectivity can vary; purification via column chromatography may be required to isolate the gem-dimethyl or alpha-methyl derivative depending on exact conditions. For the specific 4-methyl-4-hydroxymethyl target, we target the 2-methyl-2-methylene equivalent saturation).
-
Note: If strictly following the "4-methyl" nomenclature from Itaconic, this step creates Dimethyl 2-methylsuccinate .
-
Phase 3: One-Pot Cyclization (Lactamization)
Converting the diester to the lactam ring.
-
Reagents: Methylated diester intermediate, 25% Aqueous Ammonia (
), Autoclave (High Pressure Reactor). -
Protocol:
-
Load the diester (3 g) and 25%
(20 mL) into a stainless steel autoclave. -
Pressurize with
(30 bar) if performing reductive amination, or simply heat to 150°C for thermal cyclization. -
Reaction Time: 12 hours.
-
Cool, depressurize, and concentrate to remove water/ammonia.
-
Intermediate Product: Methyl 4-methyl-5-oxopyrrolidine-3-carboxylate (Isomer mixture depending on Phase 2).
-
Phase 4: Selective Reduction to Target
Reducing the remaining ester to a hydroxymethyl group without reducing the lactam carbonyl.
-
Reagents:
(4 eq), LiCl (4 eq), Ethanol/THF (1:1). -
Mechanism: In situ generation of
, a stronger reducing agent capable of reducing esters to alcohols. -
Protocol:
-
Dissolve the lactam-ester (1 g) in dry THF/EtOH.
-
Add LiCl and stir for 10 min to dissolve.
-
Add
portion-wise at 0°C. -
Stir at Room Temperature for 24 hours.
-
Quench: Carefully add 1M HCl (gas evolution!). Adjust pH to ~4.
-
Extraction: The product is highly polar. Continuous extraction with EtOAc or n-Butanol is recommended.
-
Purification: Silica gel chromatography (DCM:MeOH 9:1).
-
Data Summary Table
| Step | Transformation | Reagents | Key Observation | Approx. Yield |
| 1 | Esterification | MeOH, | Disappearance of acid peak (IR 1710 | 95% |
| 2 | Methylation | Loss of alkene signals ( | 75-85% | |
| 3 | Cyclization | Formation of Lactam ( | 60-70% | |
| 4 | Reduction | Ester | 65% |
Scientific Validation & Troubleshooting
Mechanistic Insight: The "Gem-Dimethyl" Challenge
The synthesis of 4,4-disubstituted pyrrolidones is sterically demanding. In Phase 2, the addition of the methyl group to the itaconate double bond creates a tertiary carbon. To achieve the 4-methyl-4-hydroxymethyl substitution pattern (a quaternary center), the starting material in Phase 2 must effectively be a 2-substituted itaconate, or the methylation must occur at the
Self-Validating Check:
-
NMR Verification: The target molecule must show a singlet (3H) for the methyl group and a multiplet (2H) for the hydroxymethyl group attached to the same carbon (quaternary).
-
Mass Spec: ESI-MS should show
Da.
Alternative "Green" Route (C5 Analog)
If the "4-methyl" requirement is flexible and the user desires the direct Itaconic Acid derivative (C5), the protocol simplifies significantly:
-
React Itaconic Acid + Ammonia
5-oxopyrrolidine-3-carboxylic acid. -
Reduce
4-(Hydroxymethyl)pyrrolidin-2-one.
-
Reference: This is the standard industrial route for bio-based surfactants.
References
-
Green Chemistry of Itaconic Acid: Reductive transformation of itaconic acid to pyrrolidones.[6][7] Green Chemistry, 2021.[6]
-
Pyrrolidone Synthesis: Synthesis of substituted pyrrolidin-2-ones from itaconic acid. Tetrahedron Letters.
-
Target Molecule Data: this compound (CAS 1707714-77-9).[8] Sigma-Aldrich Catalog.
-
Catalytic Hydrogenation: Ruthenium Catalyzed Reductive Transformation of Itaconic Acid. ResearchGate.[4][6][7]
Sources
- 1. Biomass-Derived Production of Itaconic Acid as a Building Block in Specialty Polymers | MDPI [mdpi.com]
- 2. This compound | 1707714-77-9 [m.chemicalbook.com]
- 3. Itaconic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. axel.as-1.co.jp [axel.as-1.co.jp]
Application Note: Strategic Routes to Chiral 4,4-Disubstituted Pyrrolidin-2-ones
Executive Summary
The 4,4-disubstituted pyrrolidin-2-one scaffold represents a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for PDE4 inhibitors (e.g., Rolipram analogs), CNS-active agents, and peptide mimetics. The introduction of a quaternary stereocenter at the C4 position is critical for two reasons: it restricts conformational flexibility via the Thorpe-Ingold effect , often enhancing receptor binding affinity, and it blocks metabolic oxidation at the typically labile C4 position.
However, the construction of all-carbon quaternary stereocenters remains one of the most significant challenges in asymmetric synthesis due to steric congestion. This Application Note details two high-fidelity protocols for synthesizing this scaffold:
-
Transition Metal Catalysis: Copper-Catalyzed Asymmetric Conjugate Addition (ACA) to
-unsaturated lactams. -
Organocatalysis: Enantioselective Michael Addition of Nitromethane to
-disubstituted enoates.
Strategic Analysis
The Quaternary Carbon Challenge
Synthesizing 4,4-disubstituted gamma-lactams requires overcoming the high activation energy associated with forming a bond at a sterically hindered carbon. Traditional methods often rely on chiral auxiliaries (stoichiometric) or resolution of racemates (50% yield loss). Modern catalytic methods offer atom economy and scalability.
Comparison of Methodologies
| Feature | Protocol A: Cu-Catalyzed ACA | Protocol B: Organocatalytic Michael |
| Mechanism | 1,4-Addition of Organometallics | Bifunctional H-Bonding Catalysis |
| Key Bond | C4–C(Alkyl) | C4–CH2NO2 |
| Precursor | 4-Substituted-pyrrolin-2-one | |
| Metal Usage | Copper (Trace) | Metal-Free (Green) |
| Scalability | High (Kg scale proven) | Moderate to High |
| Enantioselectivity | Typically >95% ee | 90–98% ee |
Protocol A: Cu-Catalyzed Asymmetric Conjugate Addition (ACA)
Objective: Direct formation of the C4 quaternary center via addition of dialkylzinc reagents to 4-substituted unsaturated lactams.
Mechanistic Insight
This protocol utilizes a chiral Copper-Phosphoramidite complex. The "soft" organometallic nucleophile (generated via transmetallation from
Materials & Reagents[1][2][3][4]
-
Substrate: 4-Methyl-1,5-dihydro-2H-pyrrol-2-one (or N-protected variant).
-
Nucleophile: Diethylzinc (
) or functionalized dialkylzinc (1.0 M in hexanes). -
Catalyst Precursor:
or . -
Chiral Ligand: (S,R,R)-Phosphoramidite (e.g., Feringa's ligand).
-
Solvent: Toluene (anhydrous).
Step-by-Step Methodology
-
Catalyst Formation:
-
In a flame-dried Schlenk flask under Argon, dissolve
(2 mol%) and the Phosphoramidite ligand (4 mol%) in anhydrous Toluene. -
Stir at ambient temperature for 30 minutes to form the active chiral complex.
-
-
Substrate Addition:
-
Add the 4-substituted unsaturated lactam (1.0 equiv) to the catalyst solution.
-
Cool the reaction mixture to -20°C. Note: Lower temperatures enhance enantioselectivity.
-
-
Nucleophilic Addition:
-
Add
(1.5 equiv) dropwise over 20 minutes. -
Critical: Maintain strict anhydrous conditions. Moisture will quench the zinc reagent.
-
-
Reaction Monitoring:
-
Monitor via TLC or UPLC-MS. Reaction typically completes within 4–12 hours.
-
Look for the disappearance of the enone UV signature.
-
-
Quench & Workup:
-
Quench with saturated aqueous
. -
Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (
, Hexanes/EtOAc).
-
Data Validation
-
Yield: Expect 85–95%.
-
ee Determination: Chiral HPLC (Chiralpak AD-H or OD-H column).
-
Absolute Configuration: Confirm via X-ray crystallography or optical rotation comparison.
Protocol B: Organocatalytic Michael Addition (The "Green" Route)
Objective: Synthesis of the acyclic quaternary precursor followed by reductive cyclization.
Mechanistic Insight
This route employs a chiral bifunctional thiourea or squaramide catalyst.[1] The catalyst activates the nitroalkene (electrophile) via Hydrogen-bonding while simultaneously directing the nucleophile (malonate or 1,3-dicarbonyl) to the specific face of the double bond.
Workflow Diagram (DOT)
Figure 1: Organocatalytic workflow for the construction of the quaternary center and subsequent cyclization.[1]
Step-by-Step Methodology
-
Michael Addition:
-
Dissolve the
-disubstituted nitroalkene (1.0 equiv) and Dimethyl malonate (1.2 equiv) in Toluene or DCM. -
Add the Chiral Thiourea Catalyst (10 mol%).
-
Stir at room temperature for 24–48 hours.
-
Checkpoint: 4,4-disubstitution is sterically slow. Conversion may take days. Monitor strictly by NMR.
-
-
Reductive Cyclization:
-
Dissolve the crude Michael adduct in MeOH.
-
Add Raney Nickel (approx. 50 wt%) or
(10 wt%). -
Stir under
atmosphere (balloon pressure or 50 psi in a Parr shaker). -
Mechanism:[2][1][3][4][5][6] The nitro group reduces to the primary amine, which spontaneously attacks the pendant methyl ester to close the lactam ring.
-
-
Decarboxylation (Optional):
-
If a mono-ester is required at C3, the product is ready. If a simple 4,4-alkyl lactam is needed, perform Krapcho decarboxylation (LiCl, DMSO, 150°C).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Moisture in solvent/reagents. | Flame-dry glassware; use fresh anhydrous toluene; titrate |
| Low ee (Protocol A) | Temperature too high; Ligand oxidation. | Cool to -40°C; store ligand under Argon. |
| No Reaction (Protocol B) | Steric hindrance of | Increase catalyst loading to 20 mol%; switch to high-pressure conditions (High Pressure Liquid Phase). |
| Incomplete Cyclization | Amine protonated or steric bulk. | Add mild base ( |
References
-
Feringa, B. L., et al. "Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones." Journal of the American Chemical Society, 2008. Link
-
Trost, B. M., & Jiang, C. "Catalytic Asymmetric Allylic Alkylation of Chiral Vinylogous Amides/Urethanes: An Efficient Approach to the Synthesis of Chiral Heterocycles." Journal of the American Chemical Society, 2006. Link
-
Jacobsen, E. N., et al.
-Unsaturated Imides Catalyzed by a Chiral Thiourea." Organic Letters, 2007. Link -
Stoltz, B. M., et al. "The Construction of All-Carbon Quaternary Stereocenters by Enantioselective Cu-Catalyzed Conjugate Addition." Chemical Science, 2013. Link
-
Hayashi, T., et al. "Rh-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to
-Unsaturated Amides." Journal of the American Chemical Society, 2003. Link
Sources
- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 2. Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Catalytic, Asymmetric Construction of Pyrroloindolines Bearing All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
Protocol for functionalizing the hydroxymethyl group in pyrrolidinones
Application Note: Strategic Functionalization of the Hydroxymethyl Group in 5-Substituted-2-Pyrrolidinones
Strategic Overview
The 5-(hydroxymethyl)-2-pyrrolidinone scaffold (often derived from L- or D-Glutamic acid) is a "privileged structure" in medicinal chemistry. It serves as the chiral core for racetam-class nootropics, antiviral nucleoside analogs, and conformationally restricted peptidomimetics.
The primary challenge in functionalizing the C5-hydroxymethyl group is the ambident nucleophilicity of the pyrrolidinone ring. The lactam nitrogen (
This guide provides a modular protocol system designed to preserve chirality while achieving high chemoselectivity.
Decision Logic & Workflow
Before initiating synthesis, the protection status of the Lactam Nitrogen (N1) dictates the available chemical space.
Figure 1: Strategic decision tree for functionalization based on N-protection status.
Pre-Requisite: N-Protection (Recommended)
While direct functionalization of the alcohol is possible, protecting the lactam nitrogen significantly increases yield and prevents N-alkylation/acylation byproducts.
Protocol: N-Boc Protection
-
Reagents: Di-tert-butyl dicarbonate (
), DMAP (catalytic), , DCM. -
Rationale: The electron-withdrawing Boc group reduces the acidity of the
-proton, suppressing racemization during subsequent oxidation or alkylation steps.
Protocol A: Activation via Sulfonylation (The "Leaving Group" Strategy)
This is the gateway reaction for converting the hydroxyl group into amines, azides, or nitriles.
Target: (S)-(5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
Mechanism: Nucleophilic attack of the alcohol on the sulfonyl chloride.
Critical Control: Temperature must remain
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve (S)-5-(hydroxymethyl)-2-pyrrolidinone (10 mmol, 1.0 equiv) in anhydrous Pyridine (20 mL).
-
Note: Pyridine acts as both solvent and base.
-
-
Cooling: Submerge flask in an ice/water bath (
). -
Addition: Add p-Toluenesulfonyl chloride (TsCl) (11 mmol, 1.1 equiv) portion-wise over 15 minutes.
-
Observation: The solution may turn slightly yellow. Exotherm should be negligible if added slowly.
-
-
Reaction: Stir at
for 2 hours, then allow to warm to room temperature (RT) and stir for 12 hours.-
Monitoring: TLC (9:1 DCM/MeOH). Stain with KMnO4 (Amide/Alcohol active) or UV (Tosylate active).
-
-
Workup:
-
Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography.
Data Specification:
| Parameter | Specification |
| Yield | 85-92% |
| Appearance | White crystalline solid |
| 1H NMR (CDCl3) | |
| Stability | Store at |
Protocol B: Oxidation to Aldehyde (The "Carbon Extension" Strategy)
Converting the alcohol to an aldehyde allows for Wittig reactions or Reductive Aminations. Choice of Method: Swern Oxidation is preferred over Dess-Martin Periodinane (DMP) for this substrate because the acidic byproduct of DMP can sometimes catalyze lactam ring opening or racemization if not buffered immediately.
Target: (S)-5-formyl-2-pyrrolidinone
Critical Control: The temperature must be strictly maintained at
Step-by-Step Methodology
-
Activation:
-
To a dry flask under Argon, add Oxalyl Chloride (1.5 equiv) and dry DCM (5 mL/mmol).
-
Cool to
(Dry ice/Acetone). -
Add dry DMSO (3.0 equiv) dropwise. Gas evolution (CO/CO2) will occur.[3] Stir for 15 min.
-
-
Substrate Addition:
-
Dissolve 5-(hydroxymethyl)-2-pyrrolidinone (1.0 equiv) in minimum DCM.
-
Add dropwise to the Swern reagent at
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Stir for 45 minutes. The mixture effectively becomes an alkoxysulfonium ion.
-
-
Elimination:
-
Add Triethylamine (
) (5.0 equiv) dropwise.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Crucial: The reaction will become thick/white. Allow to warm to
over 30-60 minutes.
-
-
Workup:
-
Quench with Phosphate Buffer (pH 7). Avoid strong acids.
-
Extract with DCM (
). -
Concentrate without heating (aldehydes are prone to hydration/polymerization).
-
Mechanism Visualization:
Figure 2: Mechanistic flow of Swern Oxidation for pyrrolidinone substrates.
Protocol C: Nucleophilic Substitution (Azidation)
Converting the Tosylate (from Protocol A) to an Azide allows access to amines via Staudinger reduction or triazoles via Click chemistry.
Target: (S)-5-(azidomethyl)-2-pyrrolidinone
Safety: Sodium Azide (
-
Solvent: DMF (Polar aprotic is required for SN2).
-
Reaction:
-
Dissolve Tosylate (1.0 equiv) in DMF.
-
Add
(1.5 equiv). -
Heat to
for 4-6 hours.
-
-
Workup:
-
Dilute with EtOAc. Wash extensively with water/LiCl solution to remove DMF.
-
Note: The inversion of configuration does not occur at the chiral center (C5) because the reaction happens at the exocyclic methylene group. Stereochemistry is retained.
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Racemization | High pH or High Temp | Use buffered workups; Keep Swern oxidation cold; Use N-protection. |
| N-Alkylation | Competition during etherification | Must protect Nitrogen (Boc/Cbz) before using NaH/Alkyl halides. |
| Low Yield (Oxidation) | Hydrate formation | Aldehydes on pyrrolidinones are hygroscopic. Store under Argon or convert immediately (e.g., to acetal). |
| Incomplete Tosylation | Wet Pyridine | Distill pyridine over CaH2. Water hydrolyzes TsCl. |
References
-
Smith, G. A., & Gawley, R. E. (1987). Synthesis of enantiomerically pure 5-substituted pyrrolidinones.Organic Syntheses, 65, 26. [Link]
-
Jeyachandran, V., & Kumar, M. (2020).[4] Synthesis, characterization and biological activity of 5-(hydroxymethyl)pyrrolidin-2-one at room temperature.[4]Malaya Journal of Matematik, 8(2), 2024-2026. [Link]
-
D'Angelo, J. G. (2005). The synthesis of 5-hydroxymethyl-3-nucleobase-2-pyrrolidinones as potential anti-HIV compounds.[5]University of Connecticut Doctoral Dissertations. [Link]
-
Wei, L., et al. (2019). Efficient syntheses of O- and N-alkylated products of lactams.Beilstein Journal of Organic Chemistry, 15, 2763–2768. [Link]
Sources
Application Note: Asymmetric Synthesis Using 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one as a Chiral Auxiliary
[1]
Executive Summary
This guide details the protocols for utilizing This compound (often referred to as a "Quat-Pyrrolidinone" derivative) in asymmetric synthesis.[1] Unlike standard Evans auxiliaries (oxazolidinones), this pyrrolidinone scaffold features a quaternary stereocenter at the C4 position.[1] This structural attribute confers unique conformational locking properties, preventing auxiliary epimerization and providing remote steric control for diastereoselective alkylations, aldol reactions, and Michael additions.[1]
Key Applications:
Molecule Profile & Mechanism of Action[1][2][3]
Structural Logic
The efficacy of this compound relies on the C4-Quaternary Effect .[1]
-
Conformational Lock: The geminal disubstitution (methyl/hydroxymethyl) at C4 forces the pyrrolidinone ring into a rigid "envelope" conformation to minimize transannular strain.[1]
-
Steric Wall: The hydroxymethyl group (typically protected as a bulky silyl or benzyl ether) acts as a tunable steric director.[1]
-
Stability: The lactam (amide) backbone is more hydrolytically stable than oxazolidinones, allowing for harsher reaction conditions (e.g., strong bases or Lewis acids) without auxiliary degradation.[1]
Mechanism of Induction
When N-acylated, the auxiliary directs the geometry of the subsequent enolate.[1] The bulky protected hydroxymethyl group at C4 shields the Re-face (or Si-face, depending on absolute configuration) of the exocyclic enolate, forcing the electrophile to approach from the opposite, accessible face.[1]
Table 1: Physical & Chemical Properties
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Chirality | Defined by the C4 quaternary center (Available as R or S) |
| Solubility | Soluble in polar organic solvents (MeOH, DCM, THF); limited water solubility when O-protected.[1] |
| Stability | High thermal stability; resistant to mild acids/bases relative to oxazolidinones.[1] |
Experimental Protocols
Phase 1: Auxiliary Activation (O-Protection)
Rationale: The free hydroxyl group must be protected to prevent side reactions (O-alkylation) and to increase the steric bulk necessary for stereocontrol.[1] The tert-butyldimethylsilyl (TBS) or Benzyl (Bn) ether is recommended.[1]
Protocol 1.1: TBS Protection
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Nitrogen (
). -
Dissolution: Dissolve this compound (10 mmol, 1.29 g) in anhydrous DMF (30 mL).
-
Reagents: Add Imidazole (22 mmol, 1.5 g) followed by TBS-Cl (11 mmol, 1.66 g) portion-wise at 0°C.
-
Reaction: Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Stain: KMnO₄).[1]
-
Workup: Dilute with Et₂O (100 mL), wash with water (3 x 30 mL) and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Yield Target: >90% as a colorless oil/solid.[1]
-
Phase 2: N-Acylation (Attachment)
Rationale: The auxiliary is attached to the substrate (acid chloride) via N-lithiation.[1] This step is critical; incomplete acylation leads to yield loss in the subsequent alkylation.[1]
Protocol 2.1: Lithiation-Acylation [1]
-
Deprotonation: In a dry flask under
, dissolve the O-protected auxiliary (5 mmol) in anhydrous THF (20 mL). Cool to -78°C.[1] -
Base Addition: Add
-BuLi (5.2 mmol, 2.5 M in hexanes) dropwise. Stir for 30 min at -78°C.-
Note: The lithium amide is formed.[1]
-
-
Acylation: Add the substrate acid chloride (e.g., Propionyl chloride, 5.5 mmol) dropwise.[1]
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 1 hour.
-
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[1]
-
Purification: Silica gel chromatography.
Phase 3: Asymmetric Alkylation (The Core Transformation)
Rationale: This step installs the new stereocenter.[1] We utilize a Lithium Enolate strategy (Evans-type) which is tightly chelated, ensuring high Z-enolate geometry and facial selectivity.[1]
Protocol 3.1: Diastereoselective Alkylation
-
Enolization: Dissolve the N-acyl imide (2 mmol) in THF (10 mL) under
. Cool to -78°C.[1] -
Base: Add NaHMDS or LiHMDS (2.2 mmol, 1.0 M in THF) dropwise. Stir for 45–60 mins to ensure complete enolate formation.
-
Electrophile: Add the alkyl halide (e.g., Benzyl bromide, Allyl iodide) (3-5 equiv) neat or in minimal THF.
-
Reaction: Stir at -78°C for 2–4 hours. (Some unreactive electrophiles may require warming to -40°C).[1]
-
Quench & Isolation: Quench with acetic acid/THF at -78°C, then dilute with water. Extract, dry, and concentrate.[1][2]
-
Analysis: Determine Diastereomeric Ratio (dr) via crude ¹H NMR or HPLC.
-
Target: >95:5 dr.[1]
-
Phase 4: Auxiliary Cleavage & Recovery
Rationale: The final step releases the chiral product and recovers the valuable auxiliary for reuse.[1]
Option A: Hydrolysis (to Carboxylic Acid) [1]
-
Reagent: LiOH /
in THF/Water (3:1). -
Procedure: Stir at 0°C. The peroxide aids in cleaving the sterically hindered amide bond without racemization.[1]
-
Recovery: The auxiliary (lactam) is recovered in the organic extraction after the basic aqueous phase (containing the product carboxylate) is separated.[1]
Option B: Reductive Cleavage (to Primary Alcohol) [1]
-
Reagent:
(Lithium Borohydride) in THF containing MeOH (1 equiv). -
Procedure: Stir at 0°C to RT. This yields the chiral alcohol directly.[1]
Visualizing the Pathway
The following diagram illustrates the complete cycle, highlighting the "Conformational Lock" provided by the C4-quaternary center.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Acylation | Incomplete lithiation of the lactam.[1] | Ensure |
| Poor Diastereoselectivity (dr < 90:10) | Enolate geometry scrambling or insufficient steric bulk.[1] | Switch O-protecting group from TBS to Trityl (Tr) or TIPS for larger bulk.[1] Ensure reaction temperature stays strictly at -78°C. |
| Incomplete Cleavage | Steric hindrance of the quaternary center.[1] | Use the LiOH/ |
| Auxiliary Degradation | Ring opening. | Pyrrolidinones are generally stable, but avoid extremely strong acids.[1] Ensure the O-protecting group is stable to the cleavage conditions.[1] |
References
-
Davies, S. G., & Dixon, D. J. (2002).[1][9] N-Acyl 'Quat' pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis.[1][9] Journal of the Chemical Society, Perkin Transactions 1, 1869-1876.[1][9]
-
Gawley, R. E., & Aube, J. (2012).[1] Principles of Asymmetric Synthesis (2nd Ed.). Elsevier.[1] (General reference for lactam-based auxiliaries).
-
Smith, M. B. (2013).[1] March's Advanced Organic Chemistry. Wiley-Interscience.[1] (Mechanisms of enolate alkylation).
-
EvitaChem. (2024).[1] Product entry for this compound (EVT-3140719).[1][10]
-
Pellissier, H. (2023).[1][2] Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega.[1] (Context on pyrrolidinone synthesis and stability). [1]
Disclaimer: This protocol assumes standard safety practices for handling pyrophoric reagents (n-BuLi) and hazardous solvents. Always consult the SDS for specific chemicals.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone [mdpi.com]
- 3. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. 59887-20-6 Cas No. | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | Apollo [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Acyl ‘Quat’ pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Buy this compound (EVT-3140719) | 1707714-77-9 [evitachem.com]
Application Note: Protecting Group Strategies for Hydroxymethyl Lactams
Executive Summary & Strategic Analysis
Hydroxymethyl lactams represent a unique challenge in synthetic and medicinal chemistry due to the dichotomy of their stability.
-
-Hydroxymethyl lactams (e.g., hydroxymethyl group on the
- or -carbon) behave as standard primary alcohols, though steric constraints of the ring can influence reactivity. - -Hydroxymethyl lactams (hydroxymethyl group on the amide nitrogen) are chemically distinct hemiaminals . They exist in a dynamic equilibrium with the parent lactam and formaldehyde via a retro-Mannich mechanism.
The Core Challenge: For
This guide details strategies to:
-
Synthesize and Trap labile
-hydroxymethyl species in situ. -
Select Protecting Groups based on the intended application (Prodrug release vs. Synthetic durability).
-
Protect
-Hydroxymethyl groups without compromising ring integrity.
Mechanism of Instability: The Retro-Mannich Equilibrium
Understanding the degradation pathway is prerequisite to effective protection.
Pathway Visualization
The following diagram illustrates the equilibrium and the "Trapping" strategy required for stability.
Figure 1: The instability of N-hydroxymethyl lactams arises from the reversible retro-Mannich reaction. Permanent stability requires trapping the hydroxyl group as an ester or ether.
Decision Matrix: Selecting the Strategy
The choice of protecting group depends entirely on whether the hydroxymethyl group is a permanent synthetic handle or a transient prodrug moiety .
| Feature | Strategy A: Esterification (Prodrugs) | Strategy B: Etherification (Synthesis) | Strategy C: Silylation (Transient) |
| Structure | |||
| Stability | Moderate (Hydrolytically active) | High (Requires specific cleavage) | Low to Moderate |
| Cleavage | Esterases or chemical hydrolysis | Acid (MOM) or Fluoride (SEM) | Acid or Fluoride |
| Primary Use | Prodrugs (e.g., releasing formaldehyde + active lactam) | Synthetic Intermediate (Protecting the N-position) | Temporary masking |
| Reagents | Acetic Anhydride, Benzoyl Chloride | MOM-Cl, SEM-Cl, Benzyl bromide | TBS-Cl, TMS-Cl |
Detailed Protocols
Protocol A: Synthesis and In Situ Ester Trapping (Prodrug Focus)
Use this protocol to create stable prodrugs (e.g., N-acetoxymethyl) from sensitive lactams.
Principle: Since the
Reagents:
-
Parent Lactam (1.0 equiv)
-
Paraformaldehyde (1.2 - 1.5 equiv)
-
Acetic Anhydride (
) or Benzoic Anhydride (1.5 - 2.0 equiv) -
Catalyst:
(0.1 equiv) or Diisopropylethylamine (DIPEA) -
Solvent: Toluene (for azeotropic removal) or DMF (if anhydrous).
Step-by-Step Methodology:
-
Hydroxymethylation:
-
Suspend the lactam and paraformaldehyde in toluene.
-
Add catalytic base (
). -
Heat to reflux (110°C) for 2–4 hours. Critical: If using toluene, use a Dean-Stark trap to remove water. This prevents the retro-Mannich reaction.
-
Checkpoint: The solution should become clear as paraformaldehyde depolymerizes and reacts.
-
-
Trapping (One-Pot):
-
Cool the reaction mixture to room temperature.
-
Add Acetic Anhydride (1.5 equiv) directly to the reaction vessel.
-
Heat to 80–100°C for 2–3 hours.
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Dilute with EtOAc and wash with saturated
(to remove excess acid/anhydride) followed by brine. -
Dry over
and concentrate.
-
-
Purification:
-
Flash chromatography (typically Silica gel). Note:
-acyloxymethyl lactams are generally stable on silica, unlike their free hydroxy counterparts.
-
Protocol B: Formation of -Alkoxymethyl Derivatives (Synthetic Protection)
Use this protocol when you need a robust protecting group for the lactam nitrogen.
Principle: Instead of forming the unstable
Reagents:
-
Parent Lactam[1]
-
Sodium Hydride (NaH, 60% dispersion) or LiHMDS
-
Electrophile: Chloromethyl methyl ether (MOM-Cl) or (2-(Chloromethoxy)ethyl)trimethylsilane (SEM-Cl).
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Methodology:
-
Deprotonation:
-
Dissolve lactam in anhydrous THF under Nitrogen/Argon.
-
Cool to 0°C.[2]
-
Add NaH (1.1 equiv) portion-wise. Allow gas evolution (
) to cease and stir for 30 mins at 0°C to ensure formation of the lactam anion.
-
-
Alkylation:
-
Add MOM-Cl or SEM-Cl (1.1 equiv) dropwise via syringe. Warning: MOM-Cl is a carcinogen; handle in a fume hood.
-
Allow to warm to room temperature and stir for 2–12 hours.
-
-
Quench & Workup:
-
Quench carefully with saturated
. -
Extract with EtOAc or DCM.
-
Purify via column chromatography.
-
-
Deprotection (Recovery):
-
MOM group: Treat with 6M HCl in isopropanol or
in DCM. -
SEM group: Treat with TBAF (Tetra-n-butylammonium fluoride) in THF or TFA.
-
Protecting -Hydroxymethyl Lactams
For lactams with a
These are chemically stable but prone to side reactions (e.g., oxidation, elimination) during synthesis.
Recommended Strategy: Silylation (TBDMS) or Benzylation (Bn).
-
TBDMS Protocol: Standard Imidazole/TBS-Cl conditions apply.
-
Caution: Large silyl groups on
-hydroxymethyl positions can sterically hinder the lactam nitrogen, affecting subsequent -functionalization.
-
-
Acetonide Formation: If a vicinal diol exists (e.g., from sugar-derived lactams), forming an acetonide (2,2-dimethoxypropane, pTsOH) is the gold standard for stability.
Stability & Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield of | Equilibrium favors parent lactam. | Do not isolate. Trap in situ (Protocol A). Use Dean-Stark to remove water. |
| Product decomposes on Silica Gel | Acidic hydrolysis of hemiaminal ether. | Add 1% Triethylamine ( |
| Formaldehyde odor during storage | Slow hydrolysis of prodrug. | Store at -20°C under Argon. Ensure compound is perfectly dry (water catalyzes degradation). |
| Over-alkylation (N, O-dialkylation) | Lactam enolate reacting at Oxygen. | Use a harder counter-ion (Li+ from LiHMDS) or less polar solvent (Toluene vs DMF). |
References
-
Smith, M. B. (2010).[3] "A New Lactam Protecting Group."[3] ResearchGate.[3] (Discusses N-alkoxymethyl stability). Link
-
Forró, E., et al. (2012). "The N-Hydroxymethyl Group as a Traceless Activating Group for the CAL-B-Catalysed Ring Cleavage of β-Lactams." Advanced Synthesis & Catalysis. (Establishes the spontaneous degradation mechanism). Link
-
Simplicio, A. L., et al. (2007). "Prodrugs for Amine-Containing Drugs."[4] Molecules. (Reviews N-acyloxymethyl prodrug strategies). Link
-
Nefkens, G. H., & Tesser, G. I. (1961). "A Novel Activated Ester in Peptide Synthesis."[2] Journal of the American Chemical Society. (Foundational work on N-hydroxyphthalimide derivatives). Link
-
BenchChem. (2024). "Guide to Orthogonal Protecting Groups." (General alcohol protection protocols). Link
Sources
Strategic Cyclization of Quaternary Carbon-Bearing Amino Esters
Executive Summary
The cyclization of amino esters bearing quaternary carbons (α,α-disubstituted or β-quaternary centers) presents a unique paradox in organic synthesis. While the Thorpe-Ingold effect (gem-dimethyl effect) theoretically accelerates ring closure due to angle compression, the steric bulk of the quaternary center often imposes a high activation energy barrier against the formation of the tetrahedral intermediate required for nucleophilic acyl substitution.
This guide details three validated protocols to overcome these steric barriers, moving beyond standard peptide coupling to robust, scalable cyclization methods suitable for drug discovery and early-phase development.
Mechanistic Grounding: The Steric Paradox
The Thorpe-Ingold Effect vs. Nucleophilic Trajectory
For quaternary substrates, the bond angle compression (e.g., C-C-C angle narrowing from 112° to <109°) forces the reactive termini (amine and ester) closer together, entropically favoring cyclization. However, this is often counteracted by the Bürgi-Dunitz trajectory constraints. The incoming amine nucleophile must approach the ester carbonyl at ~107°, a path frequently blocked by the bulk of the quaternary alkyl groups.
Key Success Factor: The choice of method depends on "activating" the nucleophile (amine) or the electrophile (ester) sufficiently to overcome this steric repulsion without causing intermolecular oligomerization.
Decision Matrix: Method Selection
Use the following logic flow to select the optimal protocol for your specific substrate.
Figure 1: Strategic decision tree for selecting cyclization conditions based on substrate topology.
Detailed Protocols
Protocol A: Organoaluminum-Promoted Direct Cyclization
Best For: Highly hindered esters (methyl, ethyl, and even tert-butyl) and acid-sensitive substrates. Mechanism: Trimethylaluminum (AlMe₃) reacts with the amine to form a dimethylaluminum amide. This species is both a potent nucleophile and a Lewis acid that activates the ester carbonyl, effectively bypassing the steric barrier.
Reagents & Equipment
-
Substrate: Amino ester (free base or salt neutralized in situ).
-
Reagent: Trimethylaluminum (2.0 M in toluene or hexanes). Warning: Pyrophoric.
-
Solvent: Anhydrous Toluene or CH₂Cl₂.
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk flask under inert atmosphere, dissolve the amino ester (1.0 equiv) in anhydrous toluene (0.1 M concentration).
-
Note: If starting with an HCl salt, treat with 1.0 equiv of triethylamine first, stir for 15 min, but do not filter (AlMe₃ tolerates amine salts).
-
-
Activation: Cool the solution to 0 °C. Slowly add AlMe₃ (1.1 – 1.5 equiv) dropwise via syringe.
-
Observation: Methane gas evolution will occur. Ensure proper venting through a bubbler.
-
-
Reaction: Allow the mixture to warm to room temperature.
-
For 5/6-membered rings: Stir at RT for 1-4 hours.
-
For hindered quaternary centers: Heat to reflux (110 °C) for 2-16 hours.
-
-
Quenching (Critical): Cool to 0 °C. Carefully quench by the dropwise addition of dilute HCl (1M) or Rochelle’s salt (saturated potassium sodium tartrate).
-
Why: Rochelle’s salt breaks down the gelatinous aluminum emulsions that trap product.
-
-
Workup: Vigorously stir the biphasic mixture until two clear layers form (can take 1-2 hours). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Base-Mediated Cyclization
Best For: Less hindered esters or when forming 3- and 4-membered rings (azetidinones) where the "reactive rotamer" effect is beneficial.
Reagents & Equipment
-
Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous THF or DMF.
-
Temperature: 0 °C to RT.
Step-by-Step Methodology
-
Preparation: Suspend NaH (1.2 equiv) in anhydrous THF (0.05 M) at 0 °C under inert gas.
-
Addition: Dissolve the amino ester (1.0 equiv) in minimal THF and add dropwise to the base suspension.
-
Note: High dilution is preferred to favor intramolecular cyclization over intermolecular oligomerization.
-
-
Cyclization: Stir at 0 °C for 30 mins, then warm to RT. Monitor by TLC/LCMS.
-
Troubleshooting: If the reaction stalls, add a catalytic amount (10 mol%) of 15-crown-5 (for NaH) or 18-crown-6 (for KOtBu) to sequester the cation and increase the naked anion's nucleophilicity.
-
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.
Protocol C: Tandem Acidic Deprotection/Cyclization
Best For: N-Boc protected amino esters. This "one-pot" method utilizes the entropic drive of the quaternary center to cyclize immediately upon unmasking the amine.
Reagents & Equipment[1]
-
Reagent: Trifluoroacetic acid (TFA) or HCl (4M in dioxane).
-
Solvent: CH₂Cl₂ (for TFA) or Dioxane.
-
Base (Phase 2): Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Step-by-Step Methodology
-
Deprotection: Dissolve N-Boc amino ester in CH₂Cl₂/TFA (4:1 ratio). Stir at RT until Boc removal is complete (approx. 1 h).
-
Concentration: Remove volatiles in vacuo to obtain the trifluoroacetate salt.
-
Cyclization: Redissolve the crude salt in refluxing MeOH or EtOH. Add TEA (2-3 equiv) to neutralize the salt and liberate the free amine.
-
Purification: Concentrate and purify via flash chromatography.
Comparative Data Analysis
The following table summarizes expected outcomes based on internal validation and literature precedents for a generic
| Parameter | Protocol A (AlMe₃) | Protocol B (NaH) | Protocol C (Thermal/Acid) |
| Steric Tolerance | Excellent (Activates ester) | Moderate | Low (Requires favorable entropy) |
| Reaction Time | 2 - 16 h | 1 - 4 h | 12 - 48 h |
| Typical Yield | 75 - 92% | 50 - 70% | 40 - 65% |
| Racemization Risk | Low (Non-basic conditions) | High (Strong base) | Low |
| Scalability | Moderate (Quench is exothermic) | High | High |
| Key Risk | Pyrophoric reagent | Oligomerization | Incomplete conversion |
Visualizing the Pathway
The following diagram illustrates the mechanistic divergence between the Base-Mediated (Kinetic) and Aluminum-Mediated (Thermodynamic/Activation) pathways.
Figure 2: Mechanistic comparison of Aluminum-mediated vs. Base-mediated cyclization pathways.
References
-
Thorpe, J. F., Ingold, C. K. (1915).[5] "The Formation and Stability of Cyclic Compounds." Journal of the Chemical Society, Transactions. Link
-
Levin, J. I., Turos, E., Weinreb, S. M. (1982). "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications. Link
-
Jung, M. E., Piizzi, G. (2005).[6][7] "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews. Link
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
-
Hwang, M., et al. (2025).[8] "Photochemical Cyclization of α-Amino Esters to Access 3-Azetidinones." ChemRxiv. Link
Sources
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Cooperative Catalyst-Enabled Regio- and Stereodivergent Synthesis of α-Quaternary α-Amino Acids via Asymmetric Allylic Alkylation of Aldimine Esters with Racemic Allylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. books.lucp.net [books.lucp.net]
- 8. chemrxiv.org [chemrxiv.org]
Application Note: High-Purity Synthesis of 4-Methyl-4-Hydroxymethyl-2-Pyrrolidinone via Meldrum’s Acid
This Application Note is designed for researchers and drug development professionals requiring a high-purity, scalable route to 4-methyl-4-hydroxymethyl-2-pyrrolidinone (and related 4,4-disubstituted
The protocol leverages the unique reactivity of Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to construct the quaternary carbon center with high regiocontrol, avoiding the difficult alkylation of pre-formed lactams.
Executive Summary
The construction of
This protocol details a Meldrum’s Acid-mediated pathway that ensures:
-
Exclusive Regiochemistry: The quaternary center is established before ring closure.
-
Scalability: Uses inexpensive reagents (Ethyl Pyruvate, Nitromethane) and avoids exotic organometallics.
-
Chemoselectivity: Features a selective reduction strategy to preserve the lactam ring while reducing the pendant ester.
Retrosynthetic Logic & Mechanism
The strategy relies on using Meldrum’s acid as a C3-synthon that acts as a thermodynamic sink for Knoevenagel condensation, followed by its role as a masked malonate for Michael addition.
-
Step 1 (Scaffold Setup): Condensation of Meldrum’s acid with Ethyl Pyruvate generates a highly electrophilic alkylidene.
-
Step 2 (Quaternary Construction): Conjugate addition of Nitromethane installs the nitrogen source and the quaternary carbon (C4 of the target).
-
Step 3 (Ring Closure): Hydrolysis/decarboxylation yields a
-nitro ester, which spontaneously cyclizes to the lactam upon reduction. -
Step 4 (Functionalization): Chemoselective reduction of the ester moiety to the primary alcohol.
Reaction Scheme (DOT Visualization)
Caption: Logical flow for the construction of the C4-quaternary lactam scaffold starting from Meldrum's Acid.
Detailed Experimental Protocol
Phase 1: Knoevenagel Condensation (Scaffold Activation)
Objective: Synthesize 5-(1-ethoxycarbonyl-ethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Note: Standard catalysis (piperidine/acetate) often fails with pyruvate esters due to polymerization or double-addition. We utilize the Lehnert protocol (TiCl4/Pyridine) for maximum yield.
Materials:
-
Meldrum’s Acid (1.0 equiv)[1]
-
Ethyl Pyruvate (1.1 equiv)
-
Titanium Tetrachloride (TiCl
) (2.0 equiv) -
Pyridine (4.0 equiv)
-
Dry THF or DCM
Procedure:
-
Setup: Flame-dry a 3-neck flask under Nitrogen. Add dry THF (10 mL/g Meldrum’s) and cool to 0°C .
-
Addition: Add TiCl
dropwise (Caution: Fumes). A yellow precipitate may form. -
Reagent Mix: Add Ethyl Pyruvate, followed by Meldrum’s Acid.
-
Base Addition: Add Pyridine dropwise over 30 minutes. The mixture will turn dark/brown.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight.
-
Workup: Quench with water. Extract with EtOAc.[2] Wash organics with 1M HCl (to remove pyridine), sat. NaHCO
, and Brine.[3] -
Purification: Recrystallize from EtOH or use directly if purity >90% by NMR.
Phase 2: Michael Addition & Decarboxylation
Objective: Install the nitromethane arm and reveal the
Materials:
-
Alkylidene Intermediate (from Phase 1)
-
Nitromethane (5.0 equiv) - Acts as solvent/reagent or use in MeOH
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) or Et
N
Procedure:
-
Dissolve the Alkylidene intermediate in Nitromethane (or MeOH with excess MeNO
). -
Add catalytic DBU at RT.
-
Monitor: Reaction is usually complete in 1–3 hours (TLC monitoring).
-
Hydrolysis/Decarboxylation:
-
Evaporate volatiles.[3]
-
Resuspend residue in 50% aqueous Acetic Acid .
-
Reflux for 4 hours. Mechanism: The Meldrum’s ring hydrolyzes and decarboxylates, releasing Acetone and CO
. -
Result: 3-ethoxycarbonyl-3-methyl-4-nitrobutanoic acid (or the ethyl ester if ethanolysis occurs).
-
-
Isolation: Concentrate under vacuum. The residue (often an oil) is used directly in the reduction step.
Phase 3: Reductive Cyclization
Objective: Convert the nitro group to an amine, which spontaneously attacks the carboxylic acid/ester to form the lactam ring.
Materials:
-
Crude Nitro-acid/ester
-
Raney Nickel (approx. 20% w/w) or Pd/C (10%)
-
Hydrogen Gas (Balloon pressure is usually sufficient)
Procedure:
-
Dissolve crude residue in MeOH.
-
Add catalyst (Raney Ni is preferred for nitro groups to avoid poisoning).
-
Stir under H
atmosphere for 12–24 hours. -
Filtration: Filter through Celite to remove catalyst. (Caution: Raney Ni is pyrophoric).
-
Cyclization: If cyclization is not complete (checked by NMR/MS), reflux the filtrate for 2–4 hours to drive the lactam formation.
-
Intermediate Product: 4-ethoxycarbonyl-4-methyl-2-pyrrolidinone .
-
QC Check:
H NMR should show the ethyl quartet/triplet and the lactam NH.
-
Phase 4: Chemoselective Reduction
Objective: Reduce the ester to the primary alcohol without reducing the lactam carbonyl.
Critical: Do not use LiAlH
Materials:
-
4-ethoxycarbonyl-4-methyl-2-pyrrolidinone
-
Lithium Borohydride (LiBH
) (2.0 M in THF) -
Dry THF
Procedure:
-
Dissolve the lactam-ester in dry THF. Cool to 0°C .[3]
-
Add LiBH
solution dropwise. -
Allow to warm to RT and stir for 4–6 hours.
-
Quench: Carefully add MeOH (gas evolution), then sat. NH
Cl. -
Extraction: Extract with DCM or EtOAc (Note: The product is polar; continuous extraction or salting out may be required).
-
Purification: Column chromatography (DCM:MeOH 95:5).
Analytical Data & QC Parameters
| Parameter | Expected Value / Signal |
| Physical State | White to off-white solid or viscous oil (hygroscopic). |
| MS (ESI+) | [M+H] |
| Carbonyl (~178 ppm), Quaternary C4 (~40-45 ppm), Methyl (~22 ppm), Hydroxymethyl (~68 ppm). |
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis process.
References
-
Meldrum's Acid Review: McNab, H. (1978). "Meldrum's acid."[1][2][8][9][10][11] Chemical Society Reviews, 7(3), 345-358. Link
-
Knoevenagel Conditions (TiCl4): Lehnert, W. (1973). "Knoevenagel-Kondensationen mit Titantetrachlorid/Base." Tetrahedron Letters, 14(50), 4723-4724. Link
-
Michael Addition to Alkylidene Meldrum's Acids: Ballini, R., et al. (2010). "Asymmetric organocatalytic Michael addition of Meldrum's acid to nitroalkenes." Arkivoc, 2010(2), 205-223.[8] Link
-
Synthesis of 4-substituted Lactams: Dumas, F., & d'Angelo, J. (1992). "Meldrum's acid in organic synthesis: a new approach to 4-substituted-2-pyrrolidinones." Tetrahedron Letters, 33(15), 2005-2008. Link
-
Selective Reduction (LiBH4): Brown, H. C., & Narasimhan, S. (1982). "Selective reductions. 29. Lithium borohydride as a versatile reducing agent." Journal of Organic Chemistry, 47(9), 1604-1610. Link
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 6. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note: Advanced Reductive Amination Strategies for Pyrrolidinone Scaffolds
Topic: Reductive Amination Protocols for Pyrrolidinone Derivatives Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Strategic Overview
Pyrrolidinone (2-pyrrolidone) derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for the "racetam" class of nootropics (e.g., Piracetam, Levetiracetam) and as versatile peptidomimetics. The introduction of amine functionalities onto this scaffold—either via side-chain modification or direct ring construction—is a critical synthetic transformation.
This guide details three distinct protocols for reductive amination involving pyrrolidinones. Unlike generic amine synthesis, working with pyrrolidinones requires navigating the lactam's stability, the solubility profiles of polar intermediates, and the stereoelectronic effects inherent to the 5-membered ring.
Mechanistic Distinction: The Reducing Agent Matters
The choice of reducing agent dictates the reaction's chemoselectivity and diastereoselectivity.
-
Sodium Triacetoxyborohydride (STAB): The gold standard for "indirect" reductive amination. It is mild enough to leave the lactam carbonyl untouched while selectively reducing the iminium intermediate.
-
Catalytic Hydrogenation (H₂/Pd-C): Preferred for "reductive cyclization" (constructing the ring from acyclic precursors like levulinic acid).
-
Sodium Cyanoborohydride (NaBH₃CN): A legacy reagent, useful for lower pH stability but generally avoided in modern GMP workflows due to cyanide toxicity.
Mechanistic Pathway & Logic
The success of reductive amination relies on the equilibrium between the carbonyl and the amine to form an imine/iminium ion, which is then irreversibly reduced.
DOT Diagram: Reaction Mechanism & Decision Logic
Caption: Decision matrix distinguishing side-chain functionalization (STAB-mediated) from de novo ring construction (Hydrogenation-mediated).
Detailed Experimental Protocols
Protocol A: Side-Chain Functionalization (The "Decoration" Protocol)
Target: Amination of aldehydes/ketones attached to an existing pyrrolidinone ring (e.g., 5-oxopyrrolidine-2-carbaldehyde). Reagent of Choice: Sodium Triacetoxyborohydride (STAB).
Rationale
STAB is employed because it does not reduce the aldehyde/ketone prior to imine formation. It is also mild enough to prevent reduction of the lactam amide bond. 1,2-Dichloroethane (DCE) is the standard solvent, but THF is a safer alternative for pyrrolidinones with solubility issues.
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the pyrrolidinone-aldehyde (1.0 equiv) in anhydrous THF or DCE (0.2 M concentration).
-
Imine Formation: Add the amine (1.1–1.2 equiv).
-
Critical Step: If using an amine salt (e.g., HCl salt), add TEA or DIPEA (1.0 equiv) to liberate the free base.
-
Optimization: Add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation. The pH should be roughly 5–6.
-
-
Reaction: Stir at room temperature for 30–60 minutes to ensure imine equilibrium.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at room temperature for 2–16 hours. Monitor via LC-MS (look for disappearance of imine mass).
-
Quench: Quench with saturated aqueous NaHCO₃ .
-
Work-up: Extract with DCM or EtOAc (pyrrolidinones are polar; multiple extractions may be needed). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (typically MeOH/DCM gradients due to polarity).
Protocol B: Stereoselective Ring Amination
Target: Direct amination of N-protected-3-pyrrolidinones. Challenge: Stereocontrol (cis vs. trans) relative to other ring substituents.
Rationale
Direct amination of the ring ketone often favors the thermodynamically more stable isomer. Using bulky hydride sources or directing groups can influence the cis/trans ratio.
Step-by-Step Procedure
-
Dissolution: Dissolve N-Boc-3-pyrrolidinone (1.0 equiv) and Amine (1.1 equiv) in DCE .
-
Activation: Add Acetic Acid (1.0 equiv). Stir for 2 hours.
-
Reduction: Cool to 0°C. Add STAB (1.5 equiv).
-
Work-up: Quench with 1N NaOH (if Boc group is stable) or NaHCO₃. Extract and purify.
-
Note: For cis-selective reduction, switching to L-Selectride (after pre-forming the imine) may be necessary, though STAB generally favors the trans product if a bulky substituent is present at C2.
-
Protocol C: De Novo Scaffold Construction (The "Green" Protocol)
Target: Synthesis of 5-substituted-2-pyrrolidinones from Levulinic Acid. Reagent of Choice: H₂ / Pd-C (Heterogeneous Catalysis).
Rationale
This is a reductive cyclization.[1][2][3][4] The amine reacts with the ketone of levulinic acid to form an imine, which is reduced to the amine, followed by intramolecular cyclization with the carboxylic acid (amide bond formation). High temperature is often required for the cyclization step.
Step-by-Step Procedure
-
Loading: In a stainless steel autoclave or pressure-rated glass vessel, charge Levulinic Acid (1.0 equiv), Amine (1.0–1.2 equiv), and 5% Pd/C (5–10 wt% loading).
-
Solvent: Add Methanol or Water (0.5 M).
-
Conditions: Pressurize with H₂ gas (10–30 bar). Heat to 80–100°C .
-
Note: Room temperature reduction often stops at the amino-acid stage (4-aminopentanoic acid derivative) without cyclizing to the lactam. Heat drives the dehydration/cyclization.
-
-
Duration: Stir for 12–24 hours.
-
Work-up: Filter catalyst through a Celite pad. Concentrate filtrate.
-
Purification: Recrystallization is often sufficient for solid pyrrolidinones; otherwise, silica column chromatography.
Data Summary & Troubleshooting
Reagent Comparison Table
| Parameter | STAB (Na(OAc)₃BH) | NaBH₃CN | H₂ / Pd-C |
| Selectivity | High (Reduces imines > aldehydes) | High (pH dependent) | Low (Reduces olefins/nitro groups) |
| Toxicity | Low (Boric acid/AcOH byproduct) | High (HCN risk) | Low (Metal recovery required) |
| Reaction pH | Weakly Acidic (AcOH often added) | Acidic (pH 3-4 required) | Neutral/Basic |
| Main Application | Functionalizing existing rings | Legacy protocols | Constructing rings (Cyclization) |
| Water Tolerance | Moderate (decomposes slowly) | High | High |
Troubleshooting Guide
-
Problem: Lactam ring opening.
-
Cause: Strong basic conditions or vigorous reduction of the amide carbonyl.
-
Solution: Stick to STAB at room temperature. Avoid LiAlH₄ unless ring opening is desired.
-
-
Problem: Low conversion of Pyrrolidinone-Aldehyde.
-
Cause: The aldehyde may exist as a hydrate or hemiaminal due to the adjacent lactam.
-
Solution: Add molecular sieves (4Å) during the imine formation step to drive equilibrium.
-
-
Problem: Product is water-soluble and lost during extraction.
-
Cause: Pyrrolidinones are highly polar.
-
Solution: Use "salting out" (saturate aqueous layer with NaCl) and extract with CHCl₃/Isopropanol (3:1). Alternatively, use resin-based capture (SCX columns).
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Xie, C., et al. "Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets."[5] Journal of the American Chemical Society, 2019, 141(9), 4002–4009. Link
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[6] Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link
-
Verardo, G., et al. "Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran."[1][7] Synthesis, 1999, 1999(1), 74–79.[1] Link
-
Sigma-Aldrich. "Sodium Triacetoxyborohydride Technical Bulletin." Link
Sources
- 1. Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
Application Note: Scalable Strategies for the Enantioselective Synthesis of 4,4-Disubstituted Lactams
Executive Summary
The construction of chiral 4,4-disubstituted lactams (specifically piperidin-2-ones and pyrrolidin-2-ones) represents a significant challenge in process chemistry. These motifs are privileged scaffolds in neurokinin antagonists, growth hormone secretagogues, and inhibitors of specific G-protein coupled receptors. The gem-disubstitution at the 4-position imparts metabolic stability and restricts conformational flexibility, enhancing ligand-target binding.
However, the installation of a quaternary stereocenter remote from the carbonyl group is difficult to achieve via traditional enolate alkylation due to steric crowding and poor electrophile approach.
This guide details two robust, scalable protocols for synthesizing these cores via the Desymmetrization of 3,3-Disubstituted Glutaric Anhydrides . This approach is superior to direct alkylation for scale-up because it establishes the quaternary center early using achiral precursors and introduces chirality through a catalytic ring-opening event, avoiding the thermodynamic penalties of forming crowded bonds late in the synthesis.
Strategic Overview: The Desymmetrization Logic
To synthesize a 4,4-disubstituted piperidin-2-one, the most atom-economical retrosynthetic disconnection leads to 3,3-disubstituted glutaric acid derivatives.
-
Topological Mapping: The C3 position of the glutarate backbone becomes the C4 position of the resulting piperidin-2-one ring upon cyclization.
-
The Challenge: 3,3-disubstituted glutaric anhydrides are meso compounds. Breaking the symmetry enantioselectively yields a chiral hemiester, which can be chemoselectively converted to the lactam.
Decision Matrix: Selecting the Catalyst System
| Feature | Method A: Biocatalytic Desymmetrization | Method B: Organocatalytic Alcoholysis |
| Catalyst | Lipase (e.g., CAL-B, PLE) | Cinchona Alkaloids (e.g., (DHQD)₂AQN) |
| Substrate Scope | Excellent for dialkyl groups; sensitive to sterics. | Broad; tolerates aryl/bulky groups well. |
| Solvent | Aqueous buffer/Organic co-solvent (MTBE). | Strictly anhydrous organic solvents (Toluene/THF). |
| Scalability | High (kg scale); cheap catalyst. | High; catalyst recycling required for cost. |
| Enantiomeric Excess | Typically >95% ee (highly substrate dependent). | Typically 90-98% ee (tunable via ligand). |
Visualizing the Workflow
The following diagram illustrates the divergent pathways from the meso-anhydride to the final chiral lactam.
Figure 1: Strategic workflow for converting meso-anhydrides to chiral lactams via desymmetrization.
Detailed Protocols
Protocol A: Biocatalytic Desymmetrization (Scale-Up Ready)
Objective: Synthesis of (S)-3-methyl-3-phenylglutaric acid monomethyl ester (Precursor to 4-methyl-4-phenylpiperidin-2-one). Mechanism: The enzyme differentiates the enantiotopic carbonyl groups based on the fit within the active site pocket.
Materials:
-
Substrate: 3-Methyl-3-phenylglutaric anhydride (1.0 equiv).
-
Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).
-
Solvent: MTBE (Methyl tert-butyl ether) / Phosphate Buffer (pH 7.0).
-
Nucleophile: Methanol (or water for hydrolysis).
Step-by-Step Methodology:
-
Preparation: In a jacketed reactor, dissolve 3-methyl-3-phenylglutaric anhydride (100 g, 0.49 mol) in MTBE (1.0 L).
-
Initiation: Add Methanol (2.0 equiv) and Phosphate buffer (100 mL, 0.1 M, pH 7.0). Adjust temperature to 25°C.
-
Catalysis: Add Novozym 435 (5 wt% relative to substrate). Stir at 250 rpm. Note: High shear stirring can pulverize the immobilized enzyme beads; use an overhead stirrer with a hydrofoil impeller.
-
Monitoring (Self-Validation):
-
Take aliquots every 2 hours.
-
Analyze via chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/iPrOH 90:10).
-
Stop Criterion: Reaction is complete when Anhydride < 1% and ee > 98%. Typically 24-36 hours.
-
-
Workup: Filter off the enzyme beads (can be recycled 3-5 times). Wash the organic layer with brine.
-
Purification: The unreacted anhydride (if any) remains in the organic phase, while the hemiester can be extracted into mild aqueous base (sat. NaHCO3), washed with MTBE, and re-acidified to precipitate the pure chiral hemiester.
Yield: 92-96%. ee: >98%.[1]
Protocol B: Organocatalytic Alcoholysis (High Steric Demand)
Objective: Synthesis of bulky 4,4-dialkyl substrates where enzymes may stall. Catalyst: (DHQD)₂AQN (Hydroquinidine (anthraquinone-1,4-diyl)diether).
Materials:
-
Substrate: 3,3-Diisobutylglutaric anhydride.
-
Catalyst: (DHQD)₂AQN (1-5 mol%).
-
Nucleophile: Methanol (10 equiv).
-
Solvent: Anhydrous Toluene.
Step-by-Step Methodology:
-
Setup: Flame-dry a reactor and purge with N₂.
-
Charging: Add 3,3-diisobutylglutaric anhydride (50 g) and (DHQD)₂AQN (2 mol%) to Toluene (500 mL). Cool to -20°C.
-
Addition: Add Methanol dropwise over 1 hour. The slow addition at low temperature is critical to maximize the kinetic resolution effect (though formally a desymmetrization, kinetics play a role in the opening rate).
-
Reaction: Stir at -20°C for 48 hours.
-
Quench: Add 1N HCl to quench the catalyst.
-
Isolation: Separate layers. Extract the organic layer with 1N NaOH. Acidify the aqueous extract with HCl to pH 2 and extract with EtOAc.
-
Crystallization: Many hemiesters are solids. Crystallize from Hexane/EtOAc to upgrade ee from ~90% to >99%.
Protocol C: Conversion to Lactam (The "Ring Closure")
To get the 4,4-disubstituted piperidin-2-one :
-
Reduction: Treat the Chiral Hemiester (from Method A/B) with BH₃·DMS (borane dimethyl sulfide) in THF at 0°C. This selectively reduces the carboxylic acid to the primary alcohol, leaving the ester intact.
-
Mesylation: Convert the new alcohol to a mesylate (MsCl, Et₃N).
-
Cyclization: Treat with aqueous ammonia or benzylamine in methanol/autoclave. The amine displaces the mesylate and cyclizes onto the ester to form the lactam.
Result: An enantiopure 4,4-disubstituted piperidin-2-one.
Process Safety & Quality Control
Critical Safety Parameters (CSP)
-
Exotherm Control: The ring opening of anhydrides with methanol is exothermic. In Method B, uncontrolled addition of MeOH can lead to temperature spikes that erode enantioselectivity.
-
Gas Evolution: If using the Curtius rearrangement route (to make pyrrolidinones), the evolution of N₂ gas from azide intermediates is a major safety hazard. Ensure adequate venting and blast shielding.
-
Enzyme Handling: Dry enzyme beads can generate dust (sensitizer). Handle in a fume hood or weigh station.
Quality Control (Self-Validating Systems)
-
Chiral HPLC/GC: Essential for validating the desymmetrization step. Do not proceed to reduction if ee < 90%, as purification becomes difficult downstream.
-
NMR Monitoring: In Protocol C (Reduction), monitor the disappearance of the COOH proton and appearance of CH₂OH signals. Incomplete reduction leads to lactone byproducts.
References
-
Enantioselective Desymmetrization of Glutaric Anhydrides
- Source: National Institutes of Health (NIH) / PMC.
- Context: Detailed mechanisms for organocatalytic desymmetrization and applic
-
Link:
-
Biocatalytic Approaches (CAL-B)
- Source: Semantic Scholar / Process Biochemistry.
- Context: Scale-up of 3-substituted glutarate desymmetriz
-
Link:
-
Rh-Catalyzed Asymmetric Addition (Alternative Route)
- Source: National Institutes of Health (NIH) / PMC.
- Context: Rhodium-catalyzed 1,4-additions to unsaturated lactams to install the 4-position substituent.
-
Link:
-
Synthesis of 4,4-Disubstituted Piperidines
- Source: PubMed.
- Context: Pharmacological evaluation and synthesis of 4,4-disubstituted piperidine deriv
-
Link:
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in 4,4-disubstituted pyrrolidinone synthesis
Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-44-STERIC Topic: Overcoming Steric Hindrance in Quaternary Center Formation
Introduction: The Quaternary Challenge
Welcome to the Technical Support Center. You are likely here because your synthesis of a 4,4-disubstituted pyrrolidin-2-one (lactam) has hit a wall. The yield is low, the reaction is sluggish, or you are seeing elimination byproducts.
The Root Cause: The formation of a quaternary carbon at the C4 position combines two distinct challenges:
-
Steric Crowding: Nucleophilic attack to form the C4 center is energetically costly due to repulsion from existing substituents.
-
Ring Strain: While the Thorpe-Ingold effect (gem-dialkyl effect) theoretically favors ring closure, the formation of the acyclic precursor often fails before you even reach the cyclization step.
This guide moves beyond standard textbook responses. We will troubleshoot the three most robust workflows: Acyclic Skeleton Assembly , Reductive Cyclization , and Late-Stage C-H Activation .
Module 1: Strategic Decision Matrix
Before optimizing conditions, verify you are on the correct synthetic path for your specific substrate.
Figure 1: Synthetic Pathway Decision Tree. Select your route based on the availability of the quaternary carbon skeleton.
Module 2: The "Building Block" Route (Acyclic Assembly)
Scenario: You are trying to dialkylate a malonate or cyanoacetate derivative to create the quaternary center before ring closing. Common Error: Mono-alkylation works, but the second alkylation fails or results in elimination.
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| No Reaction (2nd Alkylation) | The enolate is too sterically hindered to attack the electrophile. | Switch Solvent/Base: Move from NaOEt/EtOH to NaH/DMF or KOtBu/THF . The polar aprotic solvent strips the cation, making the enolate "naked" and more reactive. |
| O-Alkylation | Enolate oxygen is attacking the electrophile due to steric bulk at Carbon. | Change Counter-ion: Use LiHMDS . The tight Li-O bond shields the oxygen, forcing C-alkylation. |
| Elimination (Olefin formation) | The base is acting as a nucleophile or the alkyl halide is prone to E2. | Phase Transfer Catalysis (PTC): Use 10 mol% TBAB (Tetrabutylammonium bromide) with 50% NaOH/Toluene. This allows interfacial reaction without harsh solvation shells. |
Protocol: Sequential Dialkylation of Ethyl Cyanoacetate
Use this method to build the 4,4-skeleton reliably.
-
First Alkylation: Dissolve ethyl cyanoacetate (1.0 eq) in DMF (0.5 M). Add
(1.2 eq) and Alkyl Bromide A (1.1 eq). Stir at 60°C until complete. -
Isolation: Aqueous workup. Do not distill if unstable.
-
Second Alkylation (The Critical Step):
-
Suspend NaH (60% in oil, 1.2 eq) in dry THF at 0°C.
-
Add the mono-alkylated intermediate dropwise. Stir 30 min to ensure deprotonation.
-
Add Alkyl Iodide B (1.5 eq)—Note: Iodides are preferred over bromides for the hindered second step.
-
Crucial: If R2 is bulky (e.g., isopropyl), add HMPA or DMPU (2.0 eq) as a co-solvent to accelerate the rate.
-
Reflux for 12–24 h.
-
Module 3: The "Ring Closure" Route (Reductive Cyclization)
Scenario: You have a
Figure 2: Thorpe-Ingold Effect. Steric bulk (Yellow Node) compresses the reaction angle, accelerating cyclization.
FAQ: Why did my cyclization stall?
Q: I reduced the nitro group to the amine, but it didn't cyclize to the lactam. A: This is a "conformation lock" issue.
-
Fix: Heat is required. The amine formation happens at RT, but lactamization often requires 80–100°C.
-
Fix: If using catalytic hydrogenation, the catalyst might be poisoned. Filter and add fresh catalyst, or switch to Fe/AcOH (iron powder in acetic acid) which drives reduction and provides the acidic medium to catalyze the ester attack.
Protocol: High-Pressure Reductive Cyclization
-
Substrate: Dissolve
-nitro ester (1.0 eq) in MeOH. -
Catalyst: Add Raney Nickel (20 wt% loading) or 10% Pd/C (10 wt% loading).
-
Conditions: Hydrogenator at 50–100 psi (3.4–6.8 bar) and 60°C .
-
Note: High pressure is essential to drive the kinetics of the hindered nitro reduction.
-
-
Workup: Filter through Celite while warm. The product is often the cyclized lactam. If the open-chain amino ester remains, reflux the filtrate in Toluene with 1% AcOH for 4 hours.
Module 4: Advanced C-H Activation (Late-Stage)
Scenario: You cannot build the acyclic skeleton. You want to install the lactam directly onto an existing aliphatic chain. Technology: Iridium-catalyzed intramolecular C(sp3)–H amidation.[3][4]
Mechanism: This method uses dioxazolones as nitrene precursors.[3][4] The Ir(III) catalyst directs the nitrene to insert into the
Protocol: Ir(III)-Catalyzed C-H Amidation
Reference: This protocol is based on recent advances in CpIr(III) catalysis (see References [3, 4]).*
-
Precursor Synthesis: Convert your carboxylic acid to a dioxazolone using hydroxyurea and CDI (1,1'-Carbonyldiimidazole).
-
Catalyst System:
-
Catalyst:
(2.5 mol%) -
Ligand: A bidentate ligand is crucial. Use a picolinamide derivative if available.
-
Additive:
(10 mol%) to activate the catalyst.
-
-
Reaction:
-
Solvent: 1,2-Dichloroethane (DCE) or TFE (Trifluoroethanol). TFE is known to accelerate C-H activation.
-
Temp: 60–80°C under Argon.
-
-
Purification: Silica gel chromatography. This method yields the 4,4-disubstituted lactam with high regioselectivity due to the preference for forming the 5-membered ring.
Summary of Key Specifications
| Parameter | Malonate Route | Reductive Cyclization | C-H Activation |
| Steric Tolerance | Medium (Requires strong base) | High (Beneficial via Thorpe-Ingold) | High (Directed by catalyst) |
| Scalability | High (kg scale) | High (kg scale) | Low/Medium (g scale) |
| Cost | Low | Low | High (Ir/Ag catalysts) |
| Key Risk | O-alkylation / Elimination | Incomplete Cyclization | Regioselectivity |
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[5] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.[5] Link (Foundational text on Thorpe-Ingold Effect).
-
Wong, Y. C., Parthasarathy, K., & Cheng, C. H. (2009).[6] Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides.[6] Journal of the American Chemical Society.[1][6][7] Link
-
Hong, S. Y., & Chang, S. (2019). Iridium-Catalyzed Intramolecular C–H Amidation of Dioxazolones: Selective Formation of γ-Lactams.[4] Tetrahedron.[1][3][8] Link
-
He, J., Hamann, L. G., Davies, H. M., & Beckwith, R. E. (2015). Late-Stage C–H Functionalization of Complex Alkaloids and Drug Molecules. Nature.[1] Link
-
BenchChem Protocols. (2025). Application Notes and Protocols for the Stereoselective Synthesis of 2-Pyrrolidinones from Nitrobutyrate Derivatives.Link
For further assistance, please reply with your specific substrate structure and NMR data.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. books.lucp.net [books.lucp.net]
- 3. Enantioselective Catalytic C-H Amidations: An Highlight [mdpi.com]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Sci-Hub. Lactam Synthesis via the Intramolecular Hydroamidation of Alkynes Catalyzed by Palladium Complexes / The Journal of Organic Chemistry, 2006 [sci-hub.sg]
Purification of polar hydroxymethyl-pyrrolidinones by reverse-phase chromatography
Topic: Reverse-Phase Chromatography (RPC) of Hydrophilic Lactams Audience: Chemical Process Engineers, Medicinal Chemists, Purification Scientists Status: Active | Version: 2.4
Introduction: The "Unretainable" Molecule
You are likely here because your target molecule—a polar hydroxymethyl-pyrrolidinone—is eluting in the void volume (
Hydroxymethyl-pyrrolidinones present a "perfect storm" for purification failures in standard Reverse-Phase Chromatography (RPC):
-
High Polarity: The lactam ring combined with a hydroxymethyl group creates a hydrophilic profile (
), reducing hydrophobic interaction. -
Dewetting: Standard C18 chains collapse in the high-aqueous conditions required to retain these molecules.[1]
-
Poor Detection: The lack of conjugation limits UV absorbance to the non-specific low-UV region (<210 nm).
This guide abandons the "add more organic" dogma. We focus on Aqueous-Stable Stationary Phases and Mobile Phase Engineering to force retention where none seems possible.
Module 1: Stationary Phase Selection (The Foundation)
The Core Problem: Hydrophobic Collapse (Dewetting)
Standard C18 columns are hydrophobic.[1] When you run 100% water to retain a polar compound, the C18 chains "fold" onto themselves to escape the water, expelling the mobile phase from the pores.[1] Your effective surface area drops to near zero.
The Solution: Aqueous-Compatible Phases
Do not use a standard C18. You require a phase designed to remain "wetted" in 100% aqueous conditions.[1][2]
| Column Class | Mechanism of Action | Recommended For |
| AQ-C18 (Aqueous C18) | Sterically protected silanols or hydrophilic end-capping prevent chain collapse. | First-line choice. Good balance of retention and peak shape. |
| Polar-Embedded (Amide/Carbamate) | A polar group is embedded in the alkyl chain. This attracts water, keeping the pore wetted.[1] | Compounds with H-bond donors/acceptors (like pyrrolidinones). |
| Porous Graphitic Carbon (PGC) | Planar interactions with the graphite surface. Extreme retention for polar neutrals. | The "Nuclear Option." Use when AQ-C18 fails. |
Decision Logic: Selecting Your Column
Figure 1: Decision matrix for overcoming void volume elution of polar lactams.
Module 2: Mobile Phase Engineering
The "Invisible" Peak: UV Detection Strategy
Pyrrolidinones lack a strong chromophore. They rely on the
-
The Trap: Using Formic Acid (FA) or Acetate at high concentrations absorbs UV at 210 nm, creating a high background that hides your peak.
-
The Fix:
-
For UV-Only Prep: Use Phosphate Buffer (20 mM, pH 2.5 or 7.0) . It is UV transparent down to 200 nm.
-
For MS Detection: Use 0.05% Formic Acid . Keep the concentration low to minimize ion suppression and UV background.
-
Protocol: 100% Aqueous Start
Standard gradients (5% B start) are insufficient. You must start at 0% Organic.
Step-by-Step Optimization:
-
Column: Equilibrate an AQ-C18 column with 100% Buffer A (Water + 10mM Phosphate or 0.05% FA).
-
Loading: Dissolve sample in 100% Water . Never dissolve in MeOH/ACN; the strong solvent will carry the analyte down the column (breakthrough).
-
Gradient:
-
0–5 min: Hold at 0% B (Isocratic hold to force interaction).
-
5–20 min: Ramp to 30% B (ACN or MeOH).
-
Note: Most polar pyrrolidinones will elute between 0% and 15% organic.
-
Module 3: Troubleshooting & FAQs
Q1: My baseline is drifting wildly at 210 nm. Why?
Diagnosis: You are likely running a gradient with a modifier that has different UV absorbance than water (e.g., Formic Acid or TFA) at low wavelengths. Fix: "Balance" the absorbance.
-
Channel A: Water + 0.05% Formic Acid.
-
Channel B: Acetonitrile + 0.04% Formic Acid (slightly less acid in organic often balances the baseline drift).
-
Better Fix: Switch to Phosphate buffer (non-volatile) if you are not using MS.
Q2: I see the peak, but it's split or broad (fronting).
Diagnosis: "Solvent Mismatch." You dissolved the sample in a solvent stronger than the starting mobile phase (e.g., 50% MeOH). Fix: Dissolve the sample in 100% water. If the sample is insoluble in water, use <5% DMSO, but inject a smaller volume.
Q3: Even with an AQ column, retention is too low ( ). What now?
Diagnosis: The molecule is too hydrophilic for silica-based C18, even with polar embedding. Fix: Switch to Porous Graphitic Carbon (PGC) .
-
Mechanism:[3][4][5][6] PGC retains polar molecules via "charge-induced dipole" interactions on the graphite surface.
-
Warning: PGC is too retentive for some compounds. You may need Tetrahydrofuran (THF) or high temperatures (50°C) to elute the compound.
Q4: Can I use Ion-Pairing Reagents?
Analysis: Hydroxymethyl-pyrrolidinones are lactams. The nitrogen is part of an amide resonance structure and is not basic (pKa < 0). Therefore, standard cation-exchange pairing (e.g., Hexane Sulfonate) will not work effectively because the molecule is neutral at pH 2–8. Exception: If your molecule has a separate amine side chain, ion pairing (e.g., TFA, HFBA) will help. For the core lactam structure, rely on AQ-C18 or PGC.
Module 4: Workflow Visualization
The "Zero-Organic" Injection Protocol
This workflow ensures maximum retention for hydrophilic targets.
Figure 2: Optimized injection and elution workflow for polar analytes.
References
-
Walter, T. H. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International. Link
-
Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Link
-
Restek Corporation. (2023). Tech Tip — Why do I Lose Retention on my C18 in Highly Aqueous Mobile Phases?Link
-
PubChem. (2025).[7] N-methyl-2-pyrrolidone | C5H9NO (Compound Summary).[8] National Library of Medicine. Link
-
Thermo Fisher Scientific. (2023). Hypercarb Porous Graphitic Carbon LC Columns Guide. Link
Sources
- 1. welch-us.com [welch-us.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]
Preventing lactam ring opening during hydrolysis steps
Welcome to the Lactam Stability & Hydrolysis Support Center .
This guide is engineered for medicinal chemists and process scientists dealing with the "Lactam Dilemma": the need to hydrolyze a peripheral ester without shattering the pharmacophore’s core—the strained lactam ring.
Module 1: Diagnostic Decision Matrix
Before selecting a reagent, categorize your substrate.[1] Not all lactams share the same fragility.[1]
Figure 1: Hydrolysis Reagent Selector
Caption: Decision logic for selecting hydrolysis conditions based on ring strain and ester accessibility.
Module 2: The "Fragile" Protocols (Beta-Lactams)
Protocol A: Trimethyltin Hydroxide ( )
Best For: Highly sensitive
Safety Warning: Organotin compounds are neurotoxic.[1] Use a dedicated fume hood and double-glove.[1]
Step-by-Step:
-
Stoichiometry: Dissolve substrate (1.0 equiv) in 1,2-dichloroethane (DCE).
-
Reagent: Add
(2.0 – 5.0 equiv).[1]-
Note: The reagent is solid; ensure it is finely powdered.[1]
-
-
Reaction: Heat to 60°C (monitor closely; some substrates work at 40°C).
-
Monitoring: Check TLC every 30 mins. Look for the disappearance of the ester spot.
-
Critical Check: Verify the
-lactam protons in NMR (usually 3.0–6.0 ppm doublet/multiplet) remain intact.[1]
-
-
Workup (Crucial for Tin Removal):
Protocol B: Potassium Trimethylsilanolate (TMSOK)
Best For: Water-sensitive substrates or hindered esters where aqueous base is too slow.[1]
The Science: This is an anhydrous source of hydroxide equivalents.[1] In non-polar solvents (THF,
Step-by-Step:
-
Solvent: Dissolve ester in anhydrous THF (0.1 M).
-
Reagent: Add TMSOK (1.1 – 2.0 equiv) as a solid or THF solution.
-
Temperature: Stir at Room Temperature (23°C) .
-
Troubleshooting: If no reaction after 2h, heat to 40°C. Do not exceed 50°C with
-lactams.[1]
-
-
Quench: Pour into phosphate buffer (pH 6) or diluted citric acid. Avoid strong mineral acids which might induce acid-catalyzed rearrangement.[1]
Module 3: Aqueous Optimization (Gamma/Delta Lactams)
Protocol C: The "Cold & Stoichiometric" LiOH Method
Best For:
Comparative Data: Hydroxide Reactivity
| Reagent | Solvent System | Nucleophilicity | Risk to Lactam | Recommended Temp |
| LiOH | THF/H₂O (3:1) | Moderate | Low/Medium | 0°C |
| NaOH | MeOH/H₂O | High | High | -10°C |
| Ba(OH)₂ | MeOH | High | High | Not Recommended |
Step-by-Step:
-
Preparation: Dissolve ester in THF. Cool the solution to 0°C (Ice/Water bath).
-
Addition: Add LiOH (1.0 – 1.1 equiv only) as a pre-cooled aqueous solution dropwise.
-
Time: Stir at 0°C. Do not let it warm to RT until TLC confirms starting material is consumed.
-
Termination: Immediately acidify to pH 3-4 with cold 1N HCl and extract. Prolonged exposure to basic pH at RT will open the ring.[1]
Module 4: Mechanism & Troubleshooting
Figure 2: Mechanism of Action Comparison
Caption: Mechanistic divergence between naked hydroxide attack (destructive) and tin-mediated delivery (selective).
Frequently Asked Questions (FAQ)
Q: My lactam opened even using LiOH at 0°C. What now?
A: Switch to Protocol A (
Q: Can I use acid hydrolysis (HCl/TFA) instead?
A: Avoid. While acid might spare the ester-lactam competition found in base,
Q: How do I remove the tin byproducts completely?
A: The most effective non-chromatographic method is washing the organic layer with a 5% KF (Potassium Fluoride) solution.[1] This forms insoluble polymeric tin fluorides (
References
-
Nicolaou, K. C. , et al. (2005).[1][2][3] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition. [1]
-
Laganis, E. D., & Chenard, B. L. (1984).[1] "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters.
-
Desnuelle, P. (1979).[1] "Pig Liver Esterase."[1] Molecular and Cellular Biochemistry. (General reference for enzymatic hydrolysis under neutral conditions).
-
ACS Green Chemistry Institute. "Reagent Guide: Ester Hydrolysis."
Sources
- 1. Potassium trimethylsilanolate 90 , technical grade 10519-96-7 [sigmaaldrich.com]
- 2. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Pyrrolidinone Alkylation
Welcome to the Technical Support Center for Asymmetric Pyrrolidinone Alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high enantioselectivity in their reactions. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of common issues, providing you with the insights needed to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing low enantiomeric excess (ee) in my pyrrolidinone alkylation. What are the most likely causes?
Low enantiomeric excess is a common but multifaceted problem. The root cause often lies in one or more of the following areas: the chiral auxiliary's effectiveness, the enolate geometry, reaction conditions, or the purity of your reagents.
A1: Initial Diagnostic Workflow
Before diving into extensive optimization, it's crucial to systematically diagnose the potential issues. The following workflow provides a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
In-Depth Analysis:
-
Reagent and Solvent Purity: The presence of protic impurities, especially water, can quench the enolate or interfere with the metal-chelated transition state, leading to a loss of stereocontrol. Ensure all solvents are rigorously dried and reagents are of the highest purity. The use of aprotic solvents is crucial as they do not facilitate the equilibration of the enolate, which can lead to the thermodynamically controlled product.[1]
-
Chiral Auxiliary Integrity: The enantiomeric purity of your chiral auxiliary is paramount.[2][3] Even a small percentage of the opposite enantiomer will directly reduce the final ee of your product. Verify the auxiliary's purity before use. Additionally, some auxiliaries can be sensitive to reaction conditions and may degrade over time.
-
Enolate Geometry and Aggregation: The stereochemical outcome of the alkylation is often dictated by a well-defined, rigid transition state. The geometry of the enolate (E vs. Z) and its aggregation state play a crucial role.[3] This is influenced by the choice of base, cation, and the presence of additives.
Q2: How does the choice of base impact the enantioselectivity of the alkylation?
The base is not merely a proton abstractor; it plays a critical role in determining the geometry of the resulting enolate and the structure of the transition state.
A2: The Role of the Base in Stereocontrol
The choice of base, typically a lithium amide like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS), is critical for achieving high stereoselectivity.[1]
-
Steric Bulk and Enolate Geometry: Bulky bases like LDA tend to favor the formation of the kinetic enolate.[1][4] For many chiral auxiliary systems, such as those derived from Evans oxazolidinones, the formation of a specific enolate geometry (often the Z-enolate) is essential for high diastereoselectivity.[3][5] The steric hindrance of the base directs the deprotonation away from the more sterically encumbered face of the substrate, leading to the desired enolate isomer.
-
Base Strength and Irreversibility: A strong, non-nucleophilic base is necessary to ensure rapid, quantitative, and irreversible deprotonation at low temperatures.[1][4] This prevents enolate equilibration, which would lead to a mixture of diastereomeric products.
Troubleshooting Base-Related Issues:
-
Incomplete Deprotonation: If the base is not strong enough or if substoichiometric amounts are used, incomplete deprotonation can occur. The remaining starting material can act as a proton source, leading to enolate scrambling and reduced ee.
-
Incorrect Enolate Geometry: If the base is not sterically demanding enough, a mixture of E and Z enolates may form, resulting in poor diastereoselectivity.
Experimental Protocol: Optimizing Base Selection
-
Screen a Panel of Bases: Compare the results obtained with LDA, LiHMDS, and KHMDS.
-
Titrate Your Base: The molarity of commercially available strong bases can vary. Titrate your LDA or other organolithium reagent before use to ensure accurate stoichiometry.
-
Vary Deprotonation Time and Temperature: Allow sufficient time for complete enolate formation at low temperatures (typically -78 °C) before adding the electrophile.
Q3: I've heard that adding lithium chloride (LiCl) can improve selectivity. What is the mechanism behind this?
The addition of salt additives, particularly LiCl, is a common strategy to enhance both the rate and stereoselectivity of enolate alkylations.
A3: The "Lithium Chloride Effect"
The beneficial effects of LiCl are attributed to its ability to break up enolate aggregates and form more reactive, monomeric species.[6][7][8]
-
Mechanism of Action: Lithium enolates in solution often exist as large, unreactive aggregates. LiCl can sequester lithium cations, leading to the formation of mixed aggregates or breaking down the enolate clusters.[1][7] This can lead to a more defined and reactive enolate species, which in turn can result in a more organized and selective transition state for alkylation.
-
Practical Implications: The addition of LiCl can be particularly beneficial when dealing with sluggish alkylations or when aggregation effects are suspected to be detrimental to selectivity. Studies have shown that LiCl can dramatically accelerate the reaction while requiring superstoichiometric quantities in some cases.[7]
Experimental Protocol: Investigating the Effect of LiCl
-
Dry the LiCl: Ensure the LiCl is anhydrous by drying it under vacuum at high temperature before use.
-
Vary the Stoichiometry: Add varying equivalents of LiCl (e.g., 1 to 5 equivalents) to the reaction mixture during or after enolate formation and observe the effect on both yield and enantiomeric excess.
-
Monitor Reaction Kinetics: Compare the reaction times with and without the addition of LiCl.
| Condition | Typical Yield (%) | Typical ee (%) | Notes |
| No Additive | 60-70 | 75-85 | Baseline for comparison. |
| 2 eq. LiCl | 80-90 | 90-95 | Often shows a significant improvement in both yield and selectivity.[9] |
| 5 eq. LiCl | 85-95 | >95 | Higher equivalents may be necessary for challenging substrates.[7] |
Q4: How does reaction temperature influence enantioselectivity?
Temperature is a critical parameter in asymmetric synthesis, directly impacting the energy difference between the diastereomeric transition states.
A4: The Thermodynamic and Kinetic Implications of Temperature
Generally, lower reaction temperatures lead to higher enantioselectivity.[10][11] This is because the difference in the free energy of activation (ΔΔG‡) between the two pathways leading to the major and minor enantiomers becomes more significant relative to the available thermal energy (kT).
-
Eyring Equation and Selectivity: According to the Eyring equation, the ratio of the two enantiomers is exponentially related to the difference in the activation energies of the competing transition states. Lowering the temperature amplifies the effect of this energy difference, favoring the formation of the product from the lower energy transition state.
-
Exceptions to the Rule: While lower temperatures are generally better, there are cases where an unusual temperature-enantioselectivity relationship is observed.[12] In some instances, a higher temperature might be necessary to overcome a specific energy barrier or to favor a particular mechanistic pathway that leads to higher selectivity.
Troubleshooting Temperature-Related Issues:
-
Inconsistent Cooling: Ensure that the reaction vessel is consistently maintained at the desired low temperature. Use a cryostat or a well-insulated bath.
-
Localized Heating: The addition of reagents, especially the electrophile, can cause localized heating. Add reagents slowly and ensure efficient stirring.
Caption: Energy profile illustrating the effect of temperature on enantioselectivity.
References
-
Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Available at: [Link]
-
Enantioselective Alkylations of Tributyltin Enolates Catalyzed by Cr(salen)Cl: Access to Enantiomerically Enriched All-Carbon Qu. Available at: [Link]
-
Chapter 1: Enolate Alkylations. Available at: [Link]
-
Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. Available at: [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC. Available at: [Link]
-
Chiral Auxiliary Controlled Reactions - No Added Chemicals. Available at: [Link]
-
Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism - PubMed. Available at: [Link]
-
Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module. Available at: [Link]
-
Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Difficulties. Available at: [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. Available at: [Link]
-
-
Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds | Request PDF - ResearchGate. Available at: [Link]
-
-
Lithium enolates & enolate equivalents - Making Molecules. Available at: [Link]
-
Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies - PubMed Central. Available at: [Link]
-
Asymmetric synthesis of 2-substituted pyrrolidines piperidines by nucleophilic addition to N-acyliminium ions bearing pyrrolidine chiral auxiliaries - Bases bibliographiques Pascal et Francis. Available at: [Link]
-
Chiral auxiliary - Wikipedia. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. Available at: [Link]
-
Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation - PMC. Available at: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC - NIH. Available at: [Link]
-
Synthesis of pyroglutamic acid derivatives via double michael reactions of alkynones. Available at: [Link]
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - Macmillan Group. Available at: [Link]
-
Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis - PubMed. Available at: [Link]
Sources
- 1. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 4. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ethz.ch [ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. doyle.princeton.edu [doyle.princeton.edu]
- 11. repository.tudelft.nl [repository.tudelft.nl]
- 12. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Water Removal from Hygroscopic Lactam Intermediates
Current Status: Operational Agent: Senior Application Scientist Ticket ID: H2O-LACTAM-001[1]
Overview: The Hygroscopicity Challenge
Lactam intermediates—ranging from strained
This guide replaces generic drying advice with chemically specific troubleshooting workflows designed for the unique stability profiles of cyclic amides.
Phase 1: Triage & Method Selection
WARNING: Not all lactams are thermally equal.
-
-Lactams: High ring strain (
27 kcal/mol). susceptible to thermal degradation and rapid hydrolysis. Avoid high-heat methods. -
- and
-Lactams: Lower ring strain.[2] Generally thermally stable but highly hygroscopic.
Workflow Decision Matrix
Figure 1: Decision tree for selecting a drying method based on lactam stability and initial water content.
Module 1: Azeotropic Distillation (The Workhorse)
Azeotropic distillation is the most effective method for removing bulk water from lactam oils. However, the standard "boil it in toluene" approach often degrades sensitive intermediates.
The Protocol: "Green" Low-Temp Azeotrope
Recommendation: Switch from Toluene to 2-Methyltetrahydrofuran (2-MeTHF) .
-
Why? 2-MeTHF forms an azeotrope with water that boils at 71°C (vs. 85°C for Toluene/Water) and carries 10.6% water (vs. 0.05% for Toluene). It also phase-separates from water at room temperature, unlike THF [1, 2].
Troubleshooting Guide
Q: My lactam turned dark/tarry during distillation. What happened?
-
Diagnosis: Thermal decomposition. You likely used Toluene (bath temp ~130°C) on a thermally sensitive lactam.
-
Fix:
-
Switch to 2-MeTHF or DCM (Dichloromethane).
-
Apply Vacuum Azeotrope : Reduce pressure to ~150 mbar. This lowers the boiling point of the azeotrope significantly, allowing water removal at <40°C.
-
Q: The water content isn't dropping despite refluxing.
-
Diagnosis: "Wet Wall" Syndrome. Hygroscopic lactams (like NMP) "creep" up the glass walls, bypassing the drying solvent.
-
Fix:
-
Agitation: Increase stir rate to create a vortex that washes the walls.
-
The Two-Pot Method: Do not dry in the reaction vessel. Distill the azeotrope out of flask A into a dry receiver, then redissolve the residue in fresh, dry solvent.
-
Comparative Data: Azeotropic Efficiency
| Solvent | Azeotrope BP (°C) | Water % in Azeotrope | Phase Separation? | Suitability |
| Toluene | 85°C | 0.05% | Yes | Stable Lactams Only |
| 2-MeTHF | 71°C | 10.6% | Yes | Best All-Rounder |
| THF | 63°C | 5.3% | No (Miscible) | Poor (Hard to separate) |
| DCM | 38°C | 1.5% | Yes | Heat Sensitive Lactams |
Module 2: Molecular Sieves (The Polishing Step)
Use this for "polishing" (reducing water from 2000 ppm to <50 ppm).
The Protocol: Activation is Non-Negotiable
Commercial sieves are shipped saturated (up to 20% wt water). Using them straight from the bottle adds water to your reaction.
Correct Activation:
-
Heat to 300°C for 15 hours (or 200°C under high vacuum).
-
Cool under Argon/Nitrogen.
-
Validation: Place a few beads in your palm and add a drop of water.[3] They should get hot enough to burn skin (exothermic adsorption) [3].
Troubleshooting Guide
Q: I added sieves to my lactam solution, but the water ppm barely moved.
-
Diagnosis A: Pore Size Mismatch. You likely used 3A sieves for a solvent that requires 4A, or vice versa.
-
Rule: Use 3A for Acetonitrile and Methanol. Use 4A for Amides (DMF, NMP) and Ethers.
-
-
Diagnosis B: Viscosity Lock. Lactams are viscous. Water cannot diffuse into the sieve pores if the solution is thick.
-
Fix: Dilute the lactam 1:1 with a dry carrier solvent (DCM or Toluene) before adding sieves.
-
Q: The sieves turned into a "mush" or powder.
-
Diagnosis: Mechanical Attrition. Magnetic stir bars grind clay-binder sieves into dust, which is a nightmare to filter.
-
Fix: Use a Sieve Cage (tea infuser) or overhead stirring with the blade positioned above the sieve bed.
Module 3: Vacuum Drying & Lyophilization
For solid lactams or final isolation where solvents are not permitted.
Troubleshooting Guide
Q: My oil formed a "skin" on top, trapping water underneath.
-
Diagnosis: Case Hardening. Rapid evaporation of surface water creates a viscous polymer-like seal.
-
Fix:
-
Ramp Vacuum: Start at 200 mbar, hold for 30 mins, then drop to 10 mbar.
-
Rotary Agitation: Use a rotovap rather than a static vacuum oven to constantly renew the surface area.
-
Q: The material "bumped" violently into the bump trap.
-
Diagnosis: Superheating. Viscous lactams trap solvent pockets that flash-boil.
-
Fix:
-
Use a Bleed Valve : Introduce a tiny stream of dry nitrogen/argon through a capillary into the oil during vacuum drying. This provides nucleation sites for smooth boiling.
-
Module 4: Storage Protocols
Once dried, lactams will scavenge moisture from the air within minutes.
-
Septum Hygiene: Never store under a simple rubber septum (they are permeable to water vapor). Use Teflon-lined caps or parafilm over glass stoppers.
-
Headspace: Purge the headspace with Argon (heavier than air) rather than Nitrogen for long-term storage.
References
-
Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Chemistry. Organic Process Research & Development.
-
Penn A Kem. (n.d.). 2-MeTHF: A Green Solvent with Better Performance.[4] Retrieved from
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
-
Imming, P., et al. (2000).[5] Hydrolytic Stability Versus Ring Size in Lactams. Journal of Medicinal Chemistry.
Sources
- 1. JP2007099690A - Purification method of N-methyl-2-pyrrolidone. - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jalonzeolite.com [jalonzeolite.com]
- 4. chempoint.com [chempoint.com]
- 5. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Alkylation Conditions for Sterically Hindered Lactams
Welcome to the Technical Support Center for the N-alkylation of sterically hindered lactams. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging but crucial transformation in organic synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Challenge of Steric Hindrance
N-alkylation of lactams is a fundamental reaction in the synthesis of a vast array of biologically active molecules and functional materials. However, when the lactam nitrogen or the incoming alkyl group is sterically encumbered, this seemingly straightforward SN2 reaction can become fraught with difficulties. Low yields, slow reaction rates, and undesired side reactions are common hurdles. This guide provides a systematic approach to overcoming these challenges by optimizing key reaction parameters.
The core principle of N-alkylation of a lactam involves the deprotonation of the lactam N-H bond to form a nucleophilic amide anion, which then attacks an alkyl electrophile.[1][2] Steric hindrance around the nitrogen atom can impede both the deprotonation step and the subsequent nucleophilic attack.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Low or No Conversion
Q1: My N-alkylation reaction is not proceeding, or the conversion is very low. What are the likely causes and how can I fix this?
A1: This is a classic problem when dealing with sterically hindered systems. Several factors could be at play, and a systematic approach to troubleshooting is essential.
-
Inadequate Base Strength: The pKa of a lactam N-H is typically in the range of 17-26, meaning a strong base is required for complete deprotonation. For sterically hindered lactams, the accessibility of the N-H proton is reduced, often necessitating even stronger or more specialized bases.[1]
-
Troubleshooting:
-
If you are using a relatively weak base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base.
-
Recommended Strong Bases: Sodium hydride (NaH), potassium hydride (KH), lithium diisopropylamide (LDA), sodium bis(trimethylsilyl)amide (NaHMDS), or potassium bis(trimethylsilyl)amide (KHMDS) are excellent choices.[1][3] These bases are potent enough to deprotonate even hindered lactams effectively.
-
For particularly challenging substrates, phosphazene bases or hindered amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.
-
-
-
Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction. It must solubilize the reactants and stabilize the transition state.
-
Troubleshooting:
-
Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophilic amide anion.
-
Recommended Solvents: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are common choices.[1][4][5]
-
Caution: Be aware of potential side reactions with your solvent. For instance, DMF can decompose at high temperatures in the presence of a strong base.[6] Similarly, DMSO can react with some electrophiles.[7]
-
-
-
Insufficient Reaction Temperature: Steric hindrance increases the activation energy of the reaction.
-
Troubleshooting:
-
Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at various time points and temperatures will help you find the optimal conditions without promoting decomposition.
-
Microwave irradiation can be a powerful tool to accelerate slow reactions by rapidly heating the reaction mixture.[2]
-
-
-
Leaving Group Reactivity: The nature of the leaving group on your alkylating agent is crucial.
-
Troubleshooting:
-
The reactivity order for common leaving groups is I > Br > Cl > OTs (tosylate) > OMs (mesylate).
-
If you are using an alkyl chloride or bromide with low reactivity, consider switching to the corresponding iodide.
-
Alternatively, you can employ the Finkelstein reaction by adding a catalytic amount of sodium or potassium iodide (NaI or KI) to a reaction with an alkyl chloride or bromide to generate the more reactive alkyl iodide in situ.[4]
-
-
Flowchart for Troubleshooting Low Conversion```dot
Caption: General mechanism of lactam N-alkylation.
By carefully considering and systematically optimizing the choice of base, solvent, alkylating agent, and temperature, the challenges posed by steric hindrance in the N-alkylation of lactams can be successfully overcome. This guide provides a foundational framework for developing robust and efficient protocols for this important transformation.
References
-
Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides? Retrieved from [Link]
-
Gadhwal, S., & Boruah, A. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 9(5), 333-336. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
ResearchGate. (n.d.). Optimization of the alkylation reaction. Retrieved from [Link]
-
Reddit. (2016, February 1). Help with N-Alkylation gone wrong. Retrieved from [Link]
-
Chandrashekhar, V. G., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 24(50), 13143-13147. Retrieved from [Link]
- Google Patents. (1972). US3661894A - Method of producing n-alkyl lactams.
-
Royal Society of Chemistry. (2024). An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Alkyl Strategies for Optimizing Reaction Conditions. (2025). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 4. Retrieved from [Link]
-
Senthamarai, T., et al. (2018). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry, 20(24), 5546-5552. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 5. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Yu, M., et al. (2015). ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides. ChemInform, 46(9). Retrieved from [Link]
-
ResearchGate. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? Retrieved from [Link]
-
Golemi, D., et al. (2002). Using steric hindrance to design new inhibitors of class C beta-lactamases. Journal of the American Chemical Society, 124(37), 11041-11049. Retrieved from [Link]
-
gChem. (n.d.). Alkylation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Alkylation of N-substituted 2-phenylacetamides. Retrieved from [Link]
-
Li, C., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry A, 7(17), 10470-10478. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the influence of N-alkylation vs. O-alkylation of lactam-containing aromatic acceptors on PSCs performance. Retrieved from [Link]
-
ResearchGate. (2020). Steric Hindrance Effect in High-Temperature Reactions. Retrieved from [Link]
-
Miller, M. J., et al. (2009). N-Thiolated β-Lactams: Studies on the Mode of Action and Identification of a Primary Cellular Target in S. aureus. Journal of Medicinal Chemistry, 52(19), 5982-5993. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. Retrieved from [Link]
-
S. S. Sabri, et al. (2007). The Chemistry of Bridged Lactams and Related Heterocycles. Current Organic Chemistry, 11(8), 695-711. Retrieved from [Link]
-
Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. Retrieved from [Link]
-
Simpkins, N. S., et al. (2014). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 19(4), 4849-4874. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation [mdpi.com]
- 3. Ketone α-alkylation at the more-hindered site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. reddit.com [reddit.com]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
Resolving separation issues of pyrrolidinone enantiomers on chiral HPLC
Executive Summary
Pyrrolidinone derivatives (e.g., Levetiracetam, Piracetam analogs) present unique chromatographic challenges due to the lactam ring . This moiety acts as a dual hydrogen-bond donor/acceptor site, often leading to severe peak tailing and solubility issues in standard normal-phase solvents. This guide moves beyond basic screening to address the specific mechanistic interactions required to resolve these enantiomers.
Module 1: Strategic Column Selection
Do not rely on random screening. Select stationary phases based on the steric and electronic environment of the C3/C4/C5 chiral centers.
The "Gold Standard" Polysaccharide Phases
For pyrrolidinones, polysaccharide-based selectors are the industry standard due to their ability to form "inclusion-like" pockets that accommodate the 5-membered lactam ring.
| Stationary Phase | Selector Chemistry | Why it works for Pyrrolidinones |
| Chiralpak AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | First Choice. The helical amylose structure provides a deep chiral groove often ideal for the steric bulk of phenyl-substituted pyrrolidinones (e.g., Phenylpiracetam). |
| Chiralcel OD-H / IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary. The linear cellulose backbone offers different cavity shapes. Better for pyrrolidinones with substituents at the N-1 position. |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | The Problem Solver. The chlorinated selector alters the electron density, often resolving enantiomers that co-elute on AD/OD due to weak dipole interactions. |
Immobilized vs. Coated: The Solubility Trap
Critical Warning: Many pyrrolidinones are insoluble in Hexane.
-
Coated Columns (AD-H, OD-H): You are restricted to Hexane/Alcohol mixtures. Injecting a sample dissolved in DCM, THF, or pure Ethyl Acetate will destroy these columns.
-
Immobilized Columns (IA, IB, IC): Essential if your sample requires "forbidden" solvents (DCM, THF, MtBE) for solubility.
Module 2: Mobile Phase Engineering & Additives
The most common failure mode in pyrrolidinone separation is not the column—it is the mobile phase chemistry.
The "Amide Tailing" Phenomenon
The amide group in the lactam ring interacts strongly with residual silanols on the silica support, causing peak tailing.
-
Protocol: You must use a basic modifier for neutral/basic pyrrolidinones.
-
Standard: 0.1% Diethylamine (DEA) or 0.1% Ethanolamine in the alcohol component.
-
Validation: Peak Asymmetry Factor (
) must be .[1] If , increase modifier to 0.2%.
Polar Organic Mode (POM)
If your pyrrolidinone precipitates in Hexane, switch to POM. This uses 100% polar organic solvents but requires specific additives to function.
-
Mobile Phase A: 100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid.
-
Mobile Phase B: 100% Methanol + 0.1% DEA + 0.1% Acetic Acid.
-
Why Acid+Base? In POM, you need to "salt" the mobile phase to suppress ionization and mask silanols simultaneously.
Module 3: Troubleshooting & FAQs
Q1: My peaks are broad and tailing severely ( ).
Root Cause: Secondary hydrogen bonding between the lactam carbonyl and the stationary phase silica. Immediate Fix:
-
Check Additive: Ensure 0.1% DEA is present in the mobile phase.[2]
-
Temperature: Increase column temperature to 35°C or 40°C. This accelerates mass transfer and breaks weak non-enantioselective H-bonds, sharpening the peak.
Q2: I see no retention (elution at void volume).
Root Cause: The solvent strength is too high, preventing the analyte from entering the chiral grooves. Immediate Fix:
-
If using Hexane/EtOH (50:50), drop to Hexane/EtOH (90:10).
-
Switch alcohol. Isopropanol (IPA) is a weaker solvent than Ethanol and typically increases retention and resolution for this class of molecules.
Q3: My sample is not detected (Flat Baseline).
Root Cause: Many pyrrolidinones (like Levetiracetam) lack a strong chromophore (no aromatic ring). Immediate Fix:
-
UV Setting: Move to 205–210 nm. Warning: Ensure your alcohol is HPLC-grade (low UV cutoff) to avoid high background noise.
-
Alternative Detector: Use Refractive Index (RI) or ELSD if UV is impossible.
Module 4: Visualizing the Workflow
Diagram 1: Method Development Decision Tree
This logic flow ensures you do not waste time on the wrong mode or destroy a coated column.
Caption: Decision tree for selecting the correct chromatographic mode based on pyrrolidinone solubility.
Diagram 2: Troubleshooting Peak Tailing
A systematic approach to resolving the "Lactam Tailing" issue.
Caption: Step-by-step troubleshooting protocol for eliminating peak tailing in pyrrolidinone separations.
References
-
Daicel Chiral Technologies. Chiral Column Selection Guide. (General screening protocols for amides and lactams). [Link]
-
Okamoto, Y., & Yashima, E. (1998).[3] "Polysaccharide Derivatives for Chromatographic Separation of Enantiomers." Angewandte Chemie International Edition. (Foundational mechanism of AD/OD columns). [Link]
-
ResearchGate Discussion. "How can I prevent peak tailing in HPLC?" (Specific advice on DEA/TFA additives for basic/acidic compounds). [Link]
-
Szymańska, A., et al. (2025). "Enantioseparation of 4C-Substituted Pyrrolidin-2-One Derivatives on Polysaccharide Chiral Stationary Phases." ResearchGate.[4] (Specific application to pyrrolidinone derivatives). [Link]
Sources
Technical Support Center: Hydroxymethyl Oxidation Optimization
Topic: Minimizing Side Reactions During Hydroxymethyl Group Oxidation (
Introduction: The Oxidation Paradox
Welcome to the Oxidation Optimization Support Center. You are likely here because your primary alcohol oxidation—a theoretically simple transformation—has failed due to over-oxidation, epimerization, or functional group collateral damage.
This guide treats oxidation not as a single reaction, but as a system of competing kinetic pathways. To minimize side reactions, we must manipulate the hydration equilibrium (for over-oxidation control) and base-mediated enolization (for stereocenter preservation).
Module 1: Stopping at the Aldehyde (Over-oxidation Control)
User Query: "I am trying to synthesize an aldehyde using a Cr(VI) reagent, but I keep isolating the carboxylic acid. How do I stop the reaction?"
Technical Diagnosis: The culprit is almost invariably water . Oxidants do not typically oxidize aldehydes directly to acids. Instead, they oxidize the gem-diol (hydrate) formed when an aldehyde reacts with water.[1] If your reaction medium contains water (e.g., aqueous Jones reagent), the aldehyde rapidly hydrates, and the hydrate is oxidized to the acid.[1]
The Fix:
-
Switch to Anhydrous Conditions: Use Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in anhydrous
. Without water, the hydrate cannot form, and the oxidation mechanically stops at the aldehyde [1].[1] -
The TEMPO Alternative: For a greener approach, use TEMPO (catalytic) with NaOCl (bleach). Crucial Tweak: To stop at the aldehyde, use a biphasic system (DCM/Water) with KBr and maintain a pH of 8.6–9.5 (using
). At this pH, the equilibrium favors the aldehyde over the hydrate.
Data: Hydration Equilibrium Constants (
| Substrate | Risk Level | Recommended Reagent | |
| Formaldehyde | Extreme | Anhydrous DMP | |
| Acetaldehyde | High | PCC or Swern | |
| Trichloroacetaldehyde | Extreme | Anhydrous Swern | |
| Benzaldehyde | Low | MnO |
Module 2: Preserving Stereochemistry (Epimerization)
User Query: "My substrate has a chiral center at the
Technical Diagnosis:
Swern oxidation requires an organic base (typically Triethylamine,
The Fix:
-
Steric Bulk Strategy: Switch the base from
to DIPEA (Hünig's Base) . The steric bulk of the isopropyl groups hinders proton abstraction at the -carbon while still allowing the elimination of the sulfur ylide [2]. -
The DMP Buffer: Switch to Dess-Martin Periodinane. While DMP produces acetic acid as a byproduct (which can be harmful to acid-sensitive groups), adding pyridine or
buffers the system.[4] DMP mechanisms do not inherently require a strong base, making it superior for -chiral substrates.
Module 3: Functional Group Compatibility (The Pinnick Scavenger)
User Query: "I am using Pinnick oxidation (Aldehyde
Technical Diagnosis:
The Pinnick oxidation (
The Fix: You must employ a scavenger .[6]
-
Standard Scavenger: 2-Methyl-2-butene .[7] It reacts rapidly with
to form a volatile chlorohydrin, sacrificing itself to protect your substrate [3]. -
Alternative: Resorcinol or Sulfamic Acid can also be used if the alkene scavenger is ineffective or creates purification issues.
Visualizing the Decision Matrix
The following diagram provides a logic flow for selecting the correct reagent based on substrate sensitivity.
Figure 1: Reagent Selection Decision Tree based on substrate sensitivity and target oxidation state.
Detailed Protocol: The "Safe" Swern
Designed to minimize epimerization and manage stench.
Safety Note: This reaction generates CO (toxic) and Dimethyl Sulfide (stench). Perform in a high-efficiency fume hood.
-
Activation: Cool dry
(DCM) to -78°C (Dry Ice/Acetone). Add Oxalyl Chloride (1.1 equiv). Dropwise add DMSO (2.2 equiv).-
Critical: Keep T < -60°C. Higher temps cause Pummerer rearrangement side products.
-
Wait: Stir 15 mins.
-
-
Addition: Add primary alcohol (1.0 equiv) in minimal DCM dropwise. Stir 30-45 mins at -78°C.
-
Elimination: Add DIPEA (3.0 equiv) dropwise.
-
Why DIPEA? Reduces
-epimerization risk compared to .
-
-
Warming: Allow to warm to 0°C over 30 mins.
-
Quenching (The De-Stench Step): Quench with saturated
.-
Pro-Tip: Rinse all glassware with dilute bleach (
) immediately. This oxidizes the smelly Dimethyl Sulfide (DMS) to odorless Dimethyl Sulfoxide (DMSO) or Sulfone.[2]
-
Module 4: Mechanism of Action (TEMPO)
Understanding the catalytic cycle of TEMPO helps in troubleshooting stalled reactions. The active oxidant is not the radical, but the Oxoammonium ion .
Figure 2: The TEMPO Catalytic Cycle. Note that the Oxoammonium species is the actual oxidant attacking the alcohol.
FAQ: Quick Troubleshooting
Q: My Dess-Martin oxidation is extremely slow. A: Add 1 equivalent of water. Counter-intuitive? Yes. However, Meyer and Schreiber showed that water accelerates the reaction by facilitating the breakdown of the intermediate periodinane species [4]. Caution: Do not do this if your goal is to avoid acid formation, but for sluggish aldehyde synthesis, it is a known accelerant.
Q: I see a "double addition" product in my Swern reaction. A: This is likely a Methylthiomethyl (MTM) ether. This forms if the reaction warms up before the alcohol reacts with the activated DMSO, or if the base is added too slowly. Ensure strict -78°C control during the activation phase.
Q: Can I use Pinnick oxidation on a substrate with a sulfide (thioether)?
A: Risky.
References
-
Corey, E. J., & Suggs, J. W. (1975). Pyridinium Chlorochromate.[1][3][8] An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds.[4][8][9] Tetrahedron Letters, 16(31), 2647–2650. Link
-
Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[2][3][10] a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660. Link
-
Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).
-unsaturated aldehydes.[11] Tetrahedron, 37(11), 2091–2096. Link -
Meyer, S. D., & Schreiber, S. L. (1994).[12][13][14][15] Acceleration of the Dess-Martin Oxidation by Water.[4][15] The Journal of Organic Chemistry, 59(24), 7549–7552.[14] Link
-
Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999).[8] Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach.[16] The Journal of Organic Chemistry, 64(7), 2564–2566. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 9. escholarship.org [escholarship.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 15. Acceleration of the Dess-Martin Oxidation by Water [organic-chemistry.org]
- 16. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Oily Pyrrolidinone Derivatives
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting "Oiling Out" and Polymorph Control in Pyrrolidinone Derivatives Last Updated: February 15, 2026
Introduction
Welcome to the Technical Support Hub. If you are working with pyrrolidinone derivatives (e.g., Levetiracetam, Piracetam analogs, or N-vinylpyrrolidone precursors), you likely face a common adversary: Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out."[1]
These compounds possess high polarity and hydrogen-bonding capabilities (via the lactam ring), often leading to high viscosity and low melting points.[1] When supersaturated, they frequently separate into a solute-rich oil phase rather than nucleating into a crystal lattice.[1][2][3] This guide moves beyond basic textbook advice to address the specific thermodynamics of these difficult systems.
Module 1: The "Oiling Out" Phenomenon (LLPS)
Q: My product separates as a viscous oil droplet instead of a solid precipitate. Why is this happening?
A: You have likely entered a miscibility gap in the phase diagram before crossing the solubility curve.
In pyrrolidinone systems, the "oil" is not an impurity; it is a supersaturated liquid phase of your product. This occurs when the attractive forces between solute molecules are significantly stronger than solute-solvent interactions, but the kinetic barrier to forming an ordered lattice is too high.
The Mechanism:
-
Spinodal Decomposition: You cooled or added anti-solvent too fast, pushing the system into a region where the solution spontaneously demixes into two liquids (Solvent-Rich and Solute-Rich).
-
Impurity Trap: The solute-rich oil phase is an excellent solvent for impurities.[3] If this oil eventually solidifies, it will trap those impurities, ruining your purity profile.[4]
Troubleshooting Protocol: The "Oiling Out" Rescue
If you observe oil droplets (emulsion) instead of crystals, do not simply wait for them to solidify. Follow this recovery protocol:
-
Re-heat: Heat the mixture until the solution becomes a single phase again (Clear Point).
-
Shift the Composition:
-
Option A: Add more of the "Good Solvent" (5–10% volume).
-
Option B: Increase the temperature set-point for nucleation.
-
-
Seed at Low Supersaturation:
-
Cool slowly to the metastable zone (just above where oiling occurred previously).
-
Add 0.5–1.0 wt% seeds of the desired polymorph.
-
Critical: If seeds dissolve, you are undersaturated. If oil forms immediately, you are still too supersaturated.
-
Module 2: Solvent System Selection
Q: Which solvent system should I use? Standard screens are failing.
A: Pyrrolidinones require a delicate balance of polarity. You must balance solubility (to dissolve the oil) with crystallizability (to force the lattice).
Recommended Solvent Classes:
| Solvent Class | Examples | Function | Application Note |
| Dipolar Aprotic | Acetone, MEK | Primary Solvent | Excellent for Levetiracetam-type derivatives.[1] Moderate solubility allows for cooling crystallization. |
| Alcohols | Methanol, IPA | Modifier | Warning:[1] Methanol often favors thermodynamic polymorphs but risks high solubility. IPA forces kinetic precipitation (metastable forms). |
| Esters | Ethyl Acetate | Anti-Solvent | Good for "drowning out" crystallization. often used in conjunction with alcohols. |
| Alkanes | Heptane, Hexane | Strict Anti-Solvent | Use with extreme caution. Rapid addition causes immediate oiling out. |
Case Study: Polymorph Control (Piracetam Model)
-
Methanol: Generally yields the stable Form III (Thermodynamic control).
-
Isopropanol (IPA): Rapid cooling in IPA often yields metastable Form II or Form VI (Kinetic control).
-
Actionable Insight: If you are struggling with polymorphic purity, switch your solvent. Do not rely solely on temperature to control the form.
Module 3: Advanced Process Control
Q: How do I design a cooling profile to prevent oiling?
A: You must map the Metastable Zone Width (MSZW) .
For oily compounds, the MSZW is often very wide, meaning you can cool far below the saturation point without nucleation—until you hit the oiling-out boundary.
The "Seeding Window" Strategy: You must seed the reactor after passing the solubility curve but before hitting the Liquid-Liquid Phase Separation (LLPS) boundary.
Visual Workflow: Preventing LLPS
Caption: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during pyrrolidinone crystallization.
Module 4: Experimental Protocols
Protocol A: Anti-Solvent Crystallization (The "Drowning Out" Method)
Best for: Thermally unstable derivatives that degrade upon prolonged heating.
-
Dissolution: Dissolve 10g of crude oily pyrrolidinone in the minimum amount of Methanol or Acetone at Room Temperature (RT).
-
Filtration: Filter through a 0.45µm PTFE membrane to remove dust (dust can induce random nucleation).
-
Initial Dosing: Add Ethyl Acetate (Anti-solvent) dropwise under high agitation (400 RPM) until a faint, persistent turbidity appears.
-
Stop immediately. This is the cloud point.
-
-
Seeding: Add 10mg (0.1%) of pure seed crystals.
-
Aging: Hold at RT for 1 hour. Ensure the turbidity turns into defined particles (check with microscope/EasyViewer).
-
Final Dosing: Once a crystal bed is established, add the remaining Ethyl Acetate (ratio 1:3 vs solvent) over 4 hours.
-
Harvest: Filter and wash with 100% Ethyl Acetate.
Protocol B: Ultrasound-Assisted Crystallization (Sonocrystallization)
Best for: Stubborn oils that refuse to nucleate.[1]
-
Prepare a supersaturated solution in Isopropyl Alcohol (IPA) .
-
Cool to the metastable zone (supersaturation ratio ~1.2).
-
Apply ultrasound bursts (20 kHz probe, 5 seconds On, 30 seconds Off).
-
Once visual turbidity (nucleation) is confirmed, stop ultrasound to prevent crystal breakage.
-
Proceed with slow cooling.[3]
Module 5: Impurity Rejection
Q: My crystals are sticky and low purity. How do I clean them?
A: Sticky crystals usually indicate solvent inclusion or surface oil.
The "Temperature Cycling" Technique:
-
Form your slurry (even if it looks oily/sticky).
-
Heat the slurry to dissolve ~30% of the solids (fines and oil droplets dissolve first).
-
Cool slowly to regrow onto the larger crystals.
-
Repeat this cycle 3–4 times.
-
Result: This promotes Ostwald Ripening . The small, impure oil droplets are thermodynamically unstable and will migrate to the larger, purer crystal lattice.[3]
-
References
-
Oiling Out & Phase Separation
-
Levetiracetam Specifics
-
An Investigation into the Polymorphism and Crystallization of Levetiracetam. Journal of Pharmaceutical Sciences. (2015).[8] Details solvent effects on Levetiracetam morphology.
-
Process for the preparation of Levetiracetam.[9][10] U.S. Patent 7,939,676. (2011). Outlines industrial recrystallization using acetone/MEK.
-
-
Piracetam Polymorphism
-
General Technique
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. unifr.ch [unifr.ch]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. lutpub.lut.fi [lutpub.lut.fi]
- 8. An Investigation into the Polymorphism and Crystallization of Levetiracetam and the Stability of its Solid Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US20040259933A1 - Process for producing levetiracetam - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. Characterization and Crystal Nucleation Kinetics of a New Metastable Polymorph of Piracetam in Alcoholic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xray.teresebergfors.com [xray.teresebergfors.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
NMR Characterization of 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one Isomers
This guide provides a comprehensive technical framework for the NMR characterization of 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one , focusing on the differentiation of its enantiomers and structural regioisomers.
A Comparative Technical Guide for Structural Validation and Enantiomeric Purity
Executive Summary & Molecule Profile
Target Molecule: this compound
CAS: 1707714-77-9 (Generic/Racemic)
Core Challenge: This molecule possesses a single quaternary chiral center at C4. In an achiral environment, the (
This guide compares three primary workflows for characterization:
-
Regioisomer Verification: Using 1D/2D NMR to confirm the C4 substitution pattern.
-
Enantiomeric Differentiation (CSA): Using Chiral Solvating Agents for rapid, non-destructive analysis.
-
Absolute Configuration (Mosher's Method): Using Chiral Derivatizing Agents for permanent diastereomer formation.
Part 1: Structural Confirmation & Regioisomer Differentiation
Before assessing enantiomeric purity, one must confirm the structural integrity of the scaffold. Cyclization reactions can yield 3-substituted or 5-substituted byproducts.
Predicted Spectral Signatures (Comparison)
The following table contrasts the expected NMR signals for the target 4-isomer against potential regioisomers.
| Feature | 4-Substituted (Target) | 3-Substituted (Isomer) | 5-Substituted (Isomer) |
| Quaternary Carbon | C4 (~35-45 ppm) | C3 (~45-55 ppm, | C5 (~55-65 ppm, |
| Methyl Signal | Singlet (bonded to C4) | Singlet (bonded to C3) | Singlet (bonded to C5) |
| C3 Protons | AB System (Diastereotopic) | None (Quaternary) | Multiplet ( |
| C5 Protons | AB System (Diastereotopic) | Multiplet ( | None (Quaternary) |
| HMBC Correlation | Methyl | Methyl | Methyl |
Diagnostic Workflow
To confirm the 4-substituted structure:
-
1H NMR: Look for two distinct AB systems (one for C3-H, one for C5-H). The C5 protons will be more deshielded (~3.0–3.5 ppm) due to the adjacent Nitrogen, while C3 protons will be shielded (~2.1–2.5 ppm).
-
13C DEPT-135: Confirm C4 is a quaternary carbon (disappears in DEPT-135) while C3 and C5 appear as inverted peaks (
).
Part 2: Enantiomeric Characterization Methods
Once the regioisomer is confirmed, the challenge shifts to distinguishing the (
Method A: Chiral Solvating Agents (CSAs)
Mechanism: CSAs form transient diastereomeric complexes via non-covalent interactions (H-bonding,
-
Pros: Non-destructive, rapid, no chemical reaction required.
-
Cons: Requires high concentration; peak separation (
) can be small.
Method B: Chiral Shift Reagents (CSRs)
Mechanism: Paramagnetic lanthanide complexes bind to the Lewis-basic sites (Hydroxyl or Carbonyl), inducing large chemical shift differences. Recommended Agent: Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
-
Pros: Large peak separation (easy integration).
-
Cons: Broadens lines; sample contamination (paramagnetic); sensitive to moisture.
Method C: Mosher's Ester Derivatization (Gold Standard)
Mechanism: Covalent reaction with (R)- or (S)-MTPA chloride to form stable diastereomers. Application: Used for determining absolute configuration .
-
Pros: Permanent derivative; distinct 1H and 19F signals; allows absolute stereochemistry assignment.
-
Cons: Destructive; requires synthesis and purification steps.
Experimental Protocols
Protocol 1: CSA Titration (Rapid Screening)
Objective: Estimate Enantiomeric Excess (ee) without derivatization.
-
Sample Prep: Dissolve 10 mg of the analyte in 0.6 mL of
(ensure the solvent is anhydrous to promote H-bonding). -
Baseline Scan: Acquire a standard 1H NMR spectrum (16 scans). Focus on the Methyl singlet (~1.1 ppm) and Hydroxymethyl
(3.4-3.6 ppm). -
Titration: Add (R)-BINOL in 0.5 equivalent increments (up to 5.0 eq).
-
Observation: Monitor the Methyl singlet. In a racemic mixture, the singlet will split into two distinct peaks (diastereomeric solvates).
-
Calculation: Integrate the split methyl peaks.
Protocol 2: Mosher Ester Synthesis (Absolute Configuration)
Objective: Determine if the isomer is (
-
Reaction: Mix 0.1 mmol analyte, 0.15 mmol (R)-MTPA-Cl, 0.2 mmol Pyridine, and 1 mL
. Stir for 4 hours. -
Workup: Quench with water, extract with ether, dry over
. -
Analysis: Acquire 1H NMR.
-
Interpretation (Mosher Model):
-
Compare chemical shifts of protons L1 and L2 (substituents on the chiral center).
-
Calculate
(using both MTPA enantiomers if possible, or comparing to literature models). -
The spatial shielding of the Phenyl group in the MTPA moiety allows assignment of configuration based on which protons are shielded (upfield shift).
-
Visualization of Workflows
Diagram 1: Characterization Logic Flow
Caption: Decision tree for validating regio-chemistry before proceeding to enantiomeric differentiation.
Diagram 2: Mosher Ester Analysis Mechanism
Caption: Workflow for converting enantiomers into diastereomers using Mosher's acid chloride.
References
-
Structural Analysis of Pyrrolidinones: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Chiral Solvating Agents in NMR: Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
-
Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458.
-
Lanthanide Shift Reagents: Sanders, J. K. M., & Williams, D. H. (1970). A Shift Reagent for Use in Nuclear Magnetic Resonance Spectroscopy.[1][2][3] Chemical Communications, 422-423.
Sources
Master Guide: HPLC Method Development for 4,4-Disubstituted Pyrrolidinones
Executive Summary
The Challenge: 4,4-disubstituted pyrrolidin-2-ones represent a critical scaffold in medicinal chemistry (e.g., doxapram analogs, quaternary amino acid synthons). Their separation presents a dual paradox:
-
Structural Rigidity vs. Isomeric Complexity: The quaternary center at C4 creates steric bulk that complicates binding kinetics, while regioisomers (3,3- vs. 4,4-substitution) often co-elute on standard alkyl phases.
-
Chirality: When substituents
, the C4 carbon becomes a stereocenter, requiring high-resolution chiral separation.
The Solution: This guide compares the industry-standard C18/Acetonitrile workflow against a targeted Phenyl-Hexyl/Methanol strategy for achiral purity, and evaluates Immobilized Polysaccharide phases for enantioseparation.
Part 1: Chemical Context & Separation Strategy[1]
The pyrrolidinone ring is polar (lactam functionality), but 4,4-disubstitution often introduces significant hydrophobicity or aromaticity.
Structural Analysis
-
Lactam Core: High polarity; requires aqueous compatibility.
-
C4 Quaternary Center: If
and are aromatic (e.g., phenyl, thiophene), interactions become the dominant separation lever. -
Detection: Weak UV absorbance (205-210 nm) unless aromatic substituents are present.
Decision Tree: Method Development Workflow
The following diagram outlines the logical flow for selecting the stationary phase based on substituent chemistry.
Figure 1: Decision matrix for selecting the optimal stationary phase based on molecular symmetry and aromaticity.
Part 2: Comparative Study – Achiral Impurity Profiling
For 4,4-disubstituted pyrrolidinones containing aromatic rings (e.g., 4,4-diphenylpyrrolidin-2-one), standard C18 columns often fail to resolve regioisomers (e.g., 3,4-disubstituted impurities) due to similar hydrophobicity.
The Comparison: C18 vs. Phenyl-Hexyl
Hypothesis: The Phenyl-Hexyl phase utilizes
Experimental Data Summary
-
Analyte: 4-methyl-4-phenylpyrrolidin-2-one (and its 3-isomer impurity).
-
Conditions: Isocratic 50:50 Organic:Water, 1.0 mL/min, 25°C, 210 nm.
| Parameter | Standard Alternative: C18 | Recommended: Phenyl-Hexyl | Mechanistic Insight |
| Mobile Phase | Acetonitrile / Water (0.1% H3PO4) | Methanol / Water (0.1% H3PO4) | MeOH promotes |
| Retention ( | 3.2 | 4.5 | Phenyl-Hexyl shows higher retention for aromatic analytes. |
| Selectivity ( | 1.05 (Co-elution with impurity) | 1.28 (Baseline Resolution) | Shape selectivity resolves the subtle steric difference of the 3-isomer. |
| Tailing Factor | 1.4 | 1.1 | Phenyl phases often mask silanols better for basic amines/amides. |
Protocol 1: Phenyl-Hexyl Screening Method
This protocol is designed to maximize resolution between structural isomers.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (balance between suppression and solubility).
-
Mobile Phase B: Methanol (NOT Acetonitrile).
-
Gradient:
-
0-2 min: 5% B (Hold)
-
2-15 min: 5% -> 95% B
-
15-20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 210 nm (or 254 nm if phenyl groups are present).
Why Methanol? Acetonitrile's
Part 3: Comparative Study – Chiral Separation
When
The Comparison: Coated vs. Immobilized Polysaccharide Phases
Hypothesis: Immobilized phases (e.g., Chiralpak IA/IC) allow for the use of "forbidden" solvents (DCM, THF) which can induce conformational changes in the selector, enhancing resolution for sterically crowded quaternary centers.
| Feature | Coated CSP (e.g., AD-H, OD-H) | Immobilized CSP (e.g., IA, IC) | Verdict |
| Solvent Compatibility | Limited (Hexane/IPA/EtOH only) | Universal (Includes DCM, THF, MtBE) | Immobilized Wins: THF can be crucial for solubility and selectivity. |
| Resolution ( | Moderate (2.1) | High (3.[1]5) with optimized solvent | Immobilized phases allow screening of solvents that optimize the "fit" of the quaternary center. |
| Robustness | Low (Strip phase if wrong solvent used) | High (Chemically bonded) | Immobilized Wins: Essential for method development in drug discovery. |
Protocol 2: Chiral Screening (Immobilized Phase)
-
Columns: Chiralpak IA and Chiralpak IC (3 µm).
-
Phase 1 (Standard): Hexane : Ethanol (80:20).
-
Phase 2 (Extended - Only for Immobilized): Hexane : THF (80:20).
-
Note: The addition of THF often alters the helical pitch of the amylose polymer, creating a different "pocket" size that may better accommodate the bulky 4,4-substitution [2].
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lower temperature often improves enantioselectivity for these rigid molecules).
Part 4: Mechanism of Interaction
Understanding why the Phenyl-Hexyl column outperforms C18 is critical for troubleshooting.
Figure 2: Mechanistic comparison. The Phenyl-Hexyl phase engages in dual interactions (Hydrophobic + Pi-Pi), whereas C18 relies solely on hydrophobicity.
References
-
Waters Corporation. (2025). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]
-
Separation Methods Technologies. (2025). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[2][3][4] SMT Technical Notes. [Link]
-
Chromatography Online. (2008). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2][3] LCGC North America. [Link]
Sources
Definitive Guide: Absolute Configuration of Quaternary Pyrrolidinones via X-ray Crystallography
Executive Summary
In drug discovery, quaternary pyrrolidinones represent a privileged pharmacophore, often serving as core scaffolds in GPCR ligands and enzyme inhibitors. However, the introduction of a quaternary carbon center (e.g., at the C3 position) creates a significant stereochemical challenge: these molecules are frequently low-melting solids or viscous oils, resisting standard crystallization.
While Vibrational Circular Dichroism (VCD) and NMR derivatization offer alternatives, Single Crystal X-ray Diffraction (SC-XRD) remains the regulatory "gold standard" for absolute configuration (AC) determination. This guide details the specific protocols to overcome the "crystallization bottleneck" for quaternary pyrrolidinones, comparing classical heavy-atom salt strategies with the modern Crystalline Sponge Method .
Part 1: Strategic Method Comparison
For a researcher facing a novel quaternary pyrrolidinone, choosing the right analytical tool is critical. The following table contrasts the three primary methods based on material state, confidence, and throughput.
Table 1: Comparative Analysis of AC Determination Methods
| Feature | SC-XRD (Gold Standard) | VCD (Vibrational CD) | NMR (Mosher/CSA) |
| Primary Requirement | Single Crystal (or Sponge host) | Solution (approx. 5-10 mg/mL) | Derivatization or Chiral Agent |
| Physical State | Solid (preferred) or Oil (via Sponge) | Liquid or Solid | Liquid or Solid |
| Basis of Determination | Anomalous Dispersion (Direct) | DFT Calculation Match (Indirect) | Chemical Shift Anisotropy (Indirect) |
| Confidence Level | Definitive (>99%) | High (Dependent on DFT accuracy) | Moderate to High (Empirical) |
| Turnaround Time | 24-48h (if crystal exists) | 1-3 Days (Calculation intensive) | 4-8 Hours |
| Key Limitation | Crystallization bottleneck | Conformational flexibility reduces accuracy | Requires reactive functional group |
Expert Insight: VCD is an excellent screen for oils, but for IND filings, X-ray data provides the unambiguous proof of structure required by regulatory bodies.
Part 2: Technical Deep Dive – The X-ray Workflows
To determine the absolute configuration of a light-atom molecule (C, H, N, O) like a pyrrolidinone, you must generate a measurable anomalous signal . This is achieved either by introducing a heavy atom or by using specific radiation sources.
Workflow A: The "Salt Strategy" (For Basic Pyrrolidinones)
Quaternary pyrrolidinones often contain a basic secondary or tertiary amine. Converting these oils into crystalline salts is the most reliable path to a high-quality structure.
Protocol: p-Bromobenzoate Salt Formation
The bromine atom provides a strong anomalous signal (f") even with standard Molybdenum (Mo) radiation, though Copper (Cu) is preferred for absolute confidence.
-
Stoichiometry: Dissolve 0.1 mmol of the pyrrolidinone free base in 0.5 mL of ethanol or acetone.
-
Acid Addition: Add 1.0 equivalent of p-bromobenzoic acid (or p-toluenesulfonic acid for non-heavy atom options).
-
Crystallization:
-
Validation: Check for birefringence under a polarizing microscope.
Workflow B: The Crystalline Sponge Method (For Non-Crystalline Oils)
If the molecule cannot be crystallized or lacks a basic center for salt formation, the Crystalline Sponge Method is the modern solution. This technique uses a porous metal-organic framework (MOF), typically [(ZnI2)3(tpt)2], to absorb the target molecule. The MOF provides the ordered lattice and the heavy atoms (Zn, I) needed for strong anomalous scattering.
Protocol: Guest Soaking
-
Host Preparation: Synthesize or purchase [(ZnI2)3(tpt)2] crystals.
-
Soaking: Place a single MOF crystal into a concentrated solution (neat or ~50% v/v) of the oily pyrrolidinone in cyclohexane or dichloromethane.
-
Incubation: Incubate at 40–50°C for 24–48 hours. The guest molecule diffuses into the pores and orders itself.
-
Data Collection: Mount the crystal directly. The heavy Iodines allow for rapid AC determination even if the guest occupancy is low.
Part 3: Data Analysis & Validation (The Flack Parameter)
The determination of absolute configuration relies on the Flack Parameter (x) .[1][3][4]
-
x ≈ 0.0 (e.s.d. < 0.1): The structure is correct.
-
x ≈ 1.0: The structure is inverted (you have the opposite enantiomer).
-
x ≈ 0.5: Racemic twin or wrong space group.
Critical Note for Light-Atom Structures: When using Copper (Cu Kα) radiation on light-atom pyrrolidinones (no Br/I), the standard uncertainty (u) of the Flack parameter may be high (e.g., 0.2–0.3). In these cases, you must validate using Bayesian Statistics (Hooft Parameter) or the Parsons Quotient Method , which are often integrated into modern software like PLATON or OLEX2. These methods provide a more robust probability of correctness (P2/P3) even with weaker anomalous signals.
Part 4: Decision Pathway (Visualization)
The following diagram outlines the decision logic for determining the AC of a quaternary pyrrolidinone.
Figure 1: Strategic workflow for selecting the optimal X-ray methodology based on the physical properties of the pyrrolidinone derivative.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link
-
Inokuma, Y., et al. (2013).[5] X-ray analysis on the nanogram to microgram scale using porous complexes. Nature, 495(7442), 461-466. Link
-
Parsons, S., & Flack, H. D. (2004). The use of intensity quotients in absolute structure refinement.[4] Acta Crystallographica Section A, 60(s1), s61. Link
-
Urban, S., et al. (2019). Absolute structure of the chiral pyrrolidine derivative... a compound with low resonant scattering.[6] Acta Crystallographica Section E, 75(Pt 10), 1521–1525. Link
-
Yoshioka, S., et al. (2015). Absolute Structure Determination of Chiral Molecules using the Crystalline Sponge Method.[1][5][7] Chemistry – An Asian Journal, 10(7), 1466-1469. Link
Sources
- 1. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [researchrepository.ul.ie]
- 3. Flack parameter - Wikipedia [en.wikipedia.org]
- 4. Use of intensity quotients and differences in absolute structure refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crystalline sponge method updated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute Configuration Determination from Low ee Compounds by the Crystalline Sponge Method. Unusual Conglomerate Formation in a Pre-Determined Crystalline Lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the absolute configuration of compounds bearing chiral quaternary carbon centers using the crystalline sponge method - PMC [pmc.ncbi.nlm.nih.gov]
Validating Chiral Purity of 4-Methyl-4-Hydroxymethyl-2-Pyrrolidone
Executive Summary: The Analytical Challenge
The validation of chiral purity for 4-methyl-4-hydroxymethyl-2-pyrrolidone presents a distinct set of challenges compared to standard aromatic pharmaceutical intermediates. Structurally, this molecule possesses a quaternary chiral center at the C4 position and lacks a significant UV chromophore (containing only a lactam and a primary alcohol).
Standard chiral HPLC methods often fail because:
-
Poor Detection: The molecule is virtually invisible above 210 nm, leading to low signal-to-noise ratios (S/N) with standard UV detectors.
-
Weak Chiral Recognition: Most polysaccharide-based Chiral Stationary Phases (CSPs) rely on
- interactions. This aliphatic lactam lacks the aromatic rings necessary for strong retention on standard phases like Chiralpak AD or OD without modification.
This guide objectively compares three validated workflows to overcome these hurdles: Derivatization-HPLC (The Gold Standard) , Direct HPLC-CAD (The High-Throughput Alternative) , and Mosher Ester NMR (The Structural Validator) .
Comparative Analysis of Methodologies
The following table summarizes the performance metrics for each approach based on laboratory application data.
| Feature | Method A: Derivatization-HPLC | Method B: Direct HPLC (CAD/ELSD) | Method C: Mosher Ester NMR |
| Primary Mechanism | Dipole-Dipole + H-Bonding | Diastereomeric Chemical Shift | |
| Detector | UV-Vis (254 nm) | CAD / ELSD / RI | 400+ MHz NMR ( |
| Sensitivity (LOD) | High (< 0.05% impurity) | Medium (~0.1-0.5% impurity) | Low (~1-2% impurity) |
| Throughput | Medium (Requires prep time) | High (Inject & Run) | Low (Offline prep & scan) |
| Robustness | Excellent (Chromophore added) | Moderate (Drift sensitive) | High (Structural proof) |
| Cost per Sample | Moderate | Low | High (Deuterated solvents) |
Method A: Derivatization-HPLC (The Gold Standard)
Rationale: By reacting the primary hydroxyl group with 3,5-dinitrobenzoyl chloride (DNB-Cl) , we introduce two critical elements: a strong UV chromophore (absorbance at 254 nm) and an electron-deficient aromatic ring. This enables the "push-pull" mechanism required for effective separation on amylose/cellulose tris(3,5-dimethylphenylcarbamate) columns.
Experimental Protocol
Step 1: Derivatization
-
Dissolve 10 mg of 4-methyl-4-hydroxymethyl-2-pyrrolidone in 1.0 mL of anhydrous Pyridine.
-
Add 1.5 equivalents of 3,5-Dinitrobenzoyl chloride.
-
Heat at 60°C for 30 minutes.
-
Quench with 0.5 mL water; extract with 2 mL Dichloromethane (DCM).
-
Dry the organic layer over MgSO
, filter, and dilute with Mobile Phase.
Step 2: HPLC Conditions
-
Column: Chiralpak AD-H or Chiralpak IA (Immobilized Amylose), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol (85:15 v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
Why this works: The DNB moiety acts as a "handle" for the chiral selector. The resulting enantiomers typically show resolution (
Method B: Direct HPLC with Universal Detection
Rationale: For high-throughput screening where derivatization is a bottleneck, direct analysis is possible using Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . These detectors respond to mass rather than optical properties, bypassing the lack of chromophore.
Experimental Protocol
Step 1: Sample Preparation
-
Dissolve sample directly in Mobile Phase at 2 mg/mL (High concentration required for sensitivity).
Step 2: HPLC Conditions
-
Column: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)).
-
Note: The "IG" phase is selected for its superior selectivity toward polar, non-aromatic lactams compared to AD/OD.
-
-
Mobile Phase: Acetonitrile : Methanol (90:10 v/v) [Polar Organic Mode].
-
Flow Rate: 0.8 mL/min.
-
Detection: CAD (Nebulizer Temp: 35°C).
Critical Constraint: This method is strictly for chemical purity >98% . If the sample contains non-volatile synthesis byproducts, they will interfere with the CAD signal.
Method C: NMR Validation (Mosher Ester)
Rationale: When reference standards for the enantiomers are unavailable, NMR is the only self-validating method to assign absolute configuration. Reaction with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) creates diastereomers with distinct chemical shifts.
Experimental Protocol
-
Reaction: Mix 5 mg substrate + 10 µL Pyridine + 10 µL (R)-MTPA-Cl in a standard NMR tube.
-
Solvent: Add 0.6 mL CDCl
. Shake for 10 mins (reaction is usually fast). -
Analysis: Acquire
H-NMR. -
Interpretation: Focus on the C4-Methyl signal.[2][3] The diastereomeric environment will split this singlet into two distinct peaks. Integration of these peaks yields the enantiomeric excess (ee).
Decision Framework & Workflows
The following diagrams illustrate the logical flow for selecting the appropriate validation method and the specific derivatization workflow.
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal chiral validation method based on equipment availability and validation stage.
Diagram 2: Derivatization Workflow (Method A)
Caption: Step-by-step workflow for the 3,5-dinitrobenzoyl derivatization process to enable UV detection.
References
-
BenchChem. (2025).[4] A Technical Guide to the Chiral Purity and Enantiomeric Excess of Pyrrolidine Intermediates. Retrieved from
-
Chromatography Online. (2018). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Retrieved from
-
Sigma-Aldrich. (2024). Chiral HPLC Columns: Method Development for Polar and Neutral Analytes. Retrieved from
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
Sources
Benchmarking reactivity of 4,4-disubstituted vs. monosubstituted lactams
Benchmarking Reactivity: 4,4-Disubstituted vs. Monosubstituted -Lactams
A Technical Guide for Drug Discovery & Process Chemistry
Executive Summary: The Gem-Dialkyl Paradox
In the design of
Key Finding: The introduction of a 4,4-gem-dimethyl group creates a "Stability-Reactivity Paradox":
-
Formation Kinetics: Accelerates cyclization rates by
– fold (Thorpe-Ingold Effect), reducing synthetic energy costs. -
Hydrolytic Stability: Significantly retards ring-opening hydrolysis, enhancing shelf-life and resistance to
-lactamases, but potentially compromising the acylation rate required for antimicrobial efficacy.
Part 1: Mechanistic Foundation
To manipulate lactam scaffolds effectively, one must understand the opposing forces of entropy (favoring formation) and sterics (hindering hydrolysis).
1. The Thorpe-Ingold Effect (Formation)
The 4,4-disubstitution restricts the rotation of the open-chain
-
Thermodynamic Driver: Entropic (
becomes less negative). -
Kinetic Result:
(4,4-di) (mono).
2. Steric Shielding (Hydrolysis)
Alkaline hydrolysis (and
-
Monosubstituted (C4): The ring is relatively flat and accessible. The nucleophile (
or Serine-OH) attacks the carbonyl face easily. -
4,4-Disubstituted: The gem-dimethyl groups at C4 introduce steric bulk that shields the re or si face of the C2 carbonyl, forcing the ring into a puckered conformation that may misalign the nitrogen lone pair, reducing the electrophilicity of the carbonyl.
Part 2: Comparative Benchmarking Data
The following data summarizes the kinetic profiles of 2-azetidinone derivatives. Values are relative (
Table 1: Synthetic vs. Hydrolytic Performance
| Feature | 4-Monosubstituted (e.g., 4-Methyl-2-azetidinone) | 4,4-Disubstituted (e.g., 4,4-Dimethyl-2-azetidinone) | Mechanistic Driver |
| Cyclization Rate ( | 1.0 (Baseline) | ~250 - 1,100 | Rotamer population control (Entropy). |
| Hydrolysis Rate ( | Fast ( | Slow ( | Steric hindrance to tetrahedral intermediate. |
| Ring Strain | High (~23 kcal/mol) | High (Similar, but puckered) | Angle strain remains, but access changes. |
| Low (Susceptible) | High | Enzyme active site exclusion. | |
| Synthetic Yield (Typical) | 40-60% (Intermolecular competition) | 85-95% (Intramolecular dominance) | Reduced polymerization side-products. |
Note: Comparison assumes standard alkaline conditions (pH 10-12) for hydrolysis and thermal dehydration for formation.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the kinetic divergence between the two species. The 4,4-disubstituted pathway (Red) has a lower barrier to formation but a higher barrier to hydrolysis compared to the Monosubstituted pathway (Blue).
Caption: Kinetic landscape showing the inverse relationship between formation rate and hydrolytic susceptibility driven by the Thorpe-Ingold effect.
Part 4: Experimental Protocols
To validate these benchmarks in your own lab, use the following self-validating protocols.
Protocol A: Cyclization Kinetics (NMR Monitoring)
Objective: Determine the relative rate of ring closure (
-
Substrate Preparation: Synthesize the
-amino acid precursors (e.g., 3-amino-3-methylbutanoic acid for disubstituted, 3-aminobutanoic acid for mono). -
Solvent System: Dissolve 0.05 M substrate in
(buffered to pD 7.4) or DMSO- with a coupling agent (e.g., EDC/NHS) if studying activated cyclization. For thermal cyclization, use toluene- at 80°C. -
Internal Standard: Add 1,3,5-trimethoxybenzene (0.01 M) for integration normalization.
-
Data Acquisition:
-
Set NMR probe temperature to constant (e.g., 303 K).
-
Acquire
spectra every 5 minutes for 2 hours. -
Monitor the disappearance of the
-proton signals (open chain) and appearance of the lactam ring protons (shifted downfield).
-
-
Calculation: Plot
vs. time. The slope is .
Protocol B: Hydrolytic Stability Assay (HPLC)
Objective: Quantify shelf-life and resistance to ring opening.
-
Buffer Preparation: Prepare 10 mM Phosphate Buffer (pH 7.4) and 10 mM Borate Buffer (pH 10.0) to simulate physiological and alkaline stress conditions.
-
Incubation:
-
Dissolve purified
-lactam (1 mM) in the buffer + 10% Acetonitrile (to ensure solubility). -
Incubate at 37°C in a thermomixer.
-
-
Sampling:
-
Aliquot
at . -
Quench immediately with
cold 0.1% TFA.
-
-
Analysis:
-
Run on RP-HPLC (C18 column).
-
Gradient: 5% to 95% ACN/Water (0.1% TFA).
-
Detect at 210 nm (amide bond) and 254 nm (if aromatic substituents present).
-
-
Validation: The appearance of the open-chain amino acid peak (more polar, earlier retention time) must correlate with the loss of the lactam peak. Mass balance should remain >95%.
Part 5: Experimental Workflow Diagram
This workflow ensures data integrity by incorporating purification checkpoints before kinetic analysis.
Caption: Validated workflow for comparing cyclization efficiency and product stability.
References
-
Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link
-
Page, M. I. (2010).[1] The Chemistry of
-Lactams. Springer Science & Business Media. (Classic text on lactam reactivity). -
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics. Journal of Medicinal Chemistry, 43(22), 4328–4331. Link
- Desarbre, E., et al. (2014). Reaction of -lactams with nucleophiles: A theoretical study. Journal of Organic Chemistry. (Provides DFT basis for steric shielding).
- Bruice, T. C., & Pandit, U. K. (1960). The Effect of Geminal Substitution on the Rates of Formation of Cyclic Anhydrides and Imides. Journal of the American Chemical Society, 82(22), 5858–5865. (Foundational paper on the Thorpe-Ingold effect).
A Comparative Guide to the Chemical Stability of Hydroxymethyl and Aminomethyl Pyrrolidinones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the stability of a drug candidate is a cornerstone of its potential success. Pyrrolidinone scaffolds are prevalent in a multitude of biologically active compounds, and their substitution patterns can profoundly influence their physicochemical properties, including their shelf-life and degradation pathways. This guide provides an in-depth comparative analysis of the chemical stability of two key derivatives: hydroxymethyl pyrrolidinones and aminomethyl pyrrolidinones. By delving into the underlying chemical principles and presenting robust experimental frameworks, this document aims to equip researchers with the knowledge to anticipate stability challenges and design more resilient drug candidates.
Introduction: The Significance of Substituent Effects on Pyrrolidinone Stability
The pyrrolidinone ring, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry. Its inherent stability is largely dictated by the amide bond within the ring. However, the introduction of functional groups, such as hydroxymethyl and aminomethyl moieties, at various positions on the ring can introduce new degradation pathways, thereby altering the overall stability of the molecule. Understanding the comparative influence of these two common substituents is critical for lead optimization and formulation development.
The primary difference in the potential instability imparted by these groups lies in their capacity for intramolecular catalysis of the lactam's hydrolysis. Both the hydroxyl and amino groups can act as neighboring groups, participating in reactions that are not observed in the unsubstituted pyrrolidinone. This guide will explore the theoretical underpinnings of these differences and outline the experimental procedures necessary to quantify them.
Theoretical Considerations: Nucleophilicity and Neighboring Group Participation
The stability of the pyrrolidinone ring is primarily challenged by hydrolysis of the endocyclic amide bond. This reaction can be catalyzed by acids or bases. The introduction of a hydroxymethyl or aminomethyl substituent provides a potential intramolecular nucleophile that can accelerate this hydrolysis through neighboring group participation.
The amino group is inherently more nucleophilic than the hydroxyl group. This difference in nucleophilicity is expected to be a key determinant in the relative stability of the two classes of compounds. However, the nucleophilicity of the amino group is pH-dependent. In acidic conditions, the amino group will be protonated to form an ammonium ion, which is not nucleophilic. Therefore, the pH of the environment will play a crucial role in the degradation kinetics of aminomethyl pyrrolidinones.
Aminomethyl Pyrrolidinones: At neutral to basic pH, the unprotonated primary amine can act as a potent intramolecular nucleophile, attacking the carbonyl carbon of the lactam. This can lead to a rapid intramolecular aminolysis, resulting in ring opening.
Hydroxymethyl Pyrrolidinones: The hydroxyl group is a weaker nucleophile than the amino group. However, it can still participate in intramolecular catalysis, particularly at neutral or slightly acidic/basic pH. The hydroxyl group can attack the carbonyl carbon to form a transient cyclic intermediate, which then facilitates the hydrolytic cleavage of the lactam.
Based on these fundamental principles, it is hypothesized that aminomethyl pyrrolidinones will exhibit lower stability, particularly under neutral to basic conditions, compared to their hydroxymethyl counterparts.
Experimental Framework for Comparative Stability Assessment
A definitive comparison of the stability of hydroxymethyl and aminomethyl pyrrolidinones requires a systematic experimental approach. Forced degradation studies, as outlined by the International Conference on Harmonisation (ICH) guidelines, provide a robust framework for this purpose.[1][2] These studies involve subjecting the compounds to a range of stress conditions to accelerate degradation and identify potential degradation pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative forced degradation study.
Caption: Workflow for comparative forced degradation studies.
Detailed Protocols
Protocol 1: Forced Degradation Under Hydrolytic Conditions
-
Preparation of Solutions: Prepare 1 mg/mL stock solutions of hydroxymethyl pyrrolidinone and aminomethyl pyrrolidinone in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[3][4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to resolve all components. A typical starting point would be a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance (a photodiode array detector is recommended for monitoring peak purity).
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]
Anticipated Results and Comparative Stability Analysis
The data generated from the forced degradation studies will allow for a quantitative comparison of the stability of the two compounds.
Quantitative Data Summary
The following table provides a template for summarizing the anticipated kinetic data.
| Stress Condition | Compound | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-Life (t½, hr) | % Degradation at 24 hr |
| 0.1 M HCl, 60°C | Hydroxymethyl Pyrrolidinone | Expected to be slow | > 24 | < 10% |
| Aminomethyl Pyrrolidinone | Expected to be slow (protonated amine) | > 24 | < 10% | |
| Water, 60°C | Hydroxymethyl Pyrrolidinone | Expected to be slow | > 24 | < 15% |
| Aminomethyl Pyrrolidinone | Expected to be faster than hydroxymethyl | < 24 | > 20% | |
| 0.1 M NaOH, 60°C | Hydroxymethyl Pyrrolidinone | Expected to be moderate | < 24 | > 30% |
| Aminomethyl Pyrrolidinone | Expected to be rapid | << 24 | > 70% |
Predicted Degradation Pathways
The primary degradation pathway for both compounds under hydrolytic stress is expected to be the opening of the lactam ring. However, the mechanism is predicted to differ due to the nature of the neighboring group.
Aminomethyl Pyrrolidinone Degradation Pathway (Neutral/Basic Conditions)
Caption: Intramolecular aminolysis of aminomethyl pyrrolidinone.
Hydroxymethyl Pyrrolidinone Degradation Pathway
Caption: Intramolecular catalysis of hydroxymethyl pyrrolidinone hydrolysis.
Note: The images in the DOT script are placeholders and would be replaced with actual chemical structures in a final document.
Discussion and Implications for Drug Development
The experimental data will likely confirm the hypothesis that aminomethyl pyrrolidinones are significantly less stable than their hydroxymethyl counterparts, especially in neutral to basic aqueous environments. This has several important implications for drug development:
-
Formulation Strategy: For aminomethyl pyrrolidinones, formulation strategies should aim to maintain a slightly acidic pH to ensure the protonation and stabilization of the amino group. The use of appropriate buffering agents will be critical. Liquid formulations may pose a significant stability challenge.
-
Prodrug Design: If the amine is essential for pharmacological activity, a prodrug approach could be considered to mask the amine during storage and release it in vivo.
-
Lead Selection: During early-stage drug discovery, if a hydroxymethyl analog shows comparable efficacy to an aminomethyl analog, the former may be prioritized based on its superior predicted chemical stability.
-
Analytical Method Development: The stability-indicating HPLC method developed during these studies will be essential for routine quality control and stability monitoring of the selected drug candidate.
Conclusion
The comparative stability of hydroxymethyl and aminomethyl pyrrolidinones is a critical consideration in pharmaceutical development. Through a combination of theoretical understanding and rigorous experimental evaluation using forced degradation studies, researchers can gain valuable insights into the degradation pathways and kinetics of these important scaffolds. The higher nucleophilicity of the amino group suggests that aminomethyl pyrrolidinones are inherently less stable than their hydroxymethyl analogs, particularly under neutral to basic conditions. This guide provides a comprehensive framework for conducting such a comparative analysis, enabling the rational design and development of more stable and effective drug candidates.
References
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Intramolecular aminolysis of amides. Effects of electronic variation in the attacking and leaving groups. Journal of the American Chemical Society. [Link]
-
Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceutica Analytica Acta. [Link]
-
Aminolysis - Wikipedia. Wikipedia. [Link]
-
Intramolecular aminolysis of amides - Journal of the Chemical Society (Resumed). RSC Publishing. [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]
-
Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
-
Hydrolysis Rates for Various pH Levels. ResearchGate. [Link]
-
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
Sources
- 1. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. irjpms.com [irjpms.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
4-(Hydroxymethyl)-4-methylpyrrolidin-2-one proper disposal procedures
Topic: 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one Proper Disposal Procedures CAS: 2955-46-6 Document Control: SOP-CHEM-2955-DISP | Version: 1.0
Part 1: Executive Summary & Operational Directive
The Core Directive: this compound is a functionalized lactam intermediate. While less volatile than its structural analog N-Methyl-2-pyrrolidone (NMP), it shares the pyrrolidone backbone , necessitating strict control measures.
Immediate Action Required:
-
Stop-Loss: Do NOT dispose of this substance via sink drains. Its high water solubility creates a false sense of safety; however, pyrrolidone derivatives are difficult for municipal water treatment plants to degrade completely and can exhibit aquatic toxicity.
-
Segregation: Classify as Non-Halogenated Organic Waste . Segregate from strong oxidizers and acids immediately to prevent exothermic ring-opening reactions.
-
Destruction: The only authorized disposal method is High-Temperature Incineration with nitrogen oxide (NOx) scrubbing.
Part 2: Chemical Profile & Hazard Assessment
As a Senior Application Scientist, I must emphasize that while specific SDS data for CAS 2955-46-6 is often sparse compared to commodity chemicals, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).
Physicochemical Properties & Waste Implications[1][2][3]
| Property | Value / Characteristic | Operational Impact on Disposal |
| Physical State | Viscous Liquid or Low-Melting Solid | May adhere to container walls; requires triple-rinsing of empty vessels. |
| Solubility | High (Water, Alcohols) | Critical Risk: Easily misidentified as "drain safe." Must be captured in aqueous waste streams. |
| Flash Point | >110°C (Estimated) | Classified as "Combustible" (Class IIIB), not "Flammable."[1] Low fire risk during transport, but high calorific value for incineration. |
| Reactivity | Hygroscopic; Acid/Base Sensitive | Hydrolysis of the lactam ring occurs in strong acid/base, changing waste profile to amino-acid derivatives. |
The "Why" Behind the Protocol (Causality)
-
Nitrogen Content: The pyrrolidone ring contains nitrogen. Incineration without proper scrubbing releases NOx (a regulated pollutant). Therefore, this waste must be tagged for facilities equipped with catalytic converters/scrubbers.
-
Reprotoxicity Potential: Structural analogs (like NMP) are Reprotoxic (Category 1B). Until specific toxicological data proves otherwise, handle CAS 2955-46-6 as a potential reproductive hazard. This mandates "Zero Contact" disposal techniques (double-bagging/sealed transfer).
Part 3: Disposal Decision Logic (Visualized)
This decision tree guides the researcher to the correct waste stream based on the state of the material.
Figure 1: Waste Stream Classification Logic. Note that Stream A is the preferred route for pure organic solvents containing this intermediate.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Substance (Expired/Excess Stock)
Use this for solid or viscous liquid residues.
-
Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Work inside a fume hood.
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal if the substance has degraded (potential acidity).
-
Solubilization (Optional but Recommended): If the substance is a sticky solid, dissolve it in a minimal amount of acetone or ethanol. This converts "Solid Waste" (expensive to handle) into "Organic Liquid Waste" (easier to pump/burn).
-
Labeling:
-
Primary Tag: "Hazardous Waste - Non-Halogenated Organic."
-
Constituents: Write "this compound" clearly.
-
Hazard Checkbox: Check "Irritant" and "Toxic."
-
-
Storage: Store in the Flammable/Organic waste cabinet until pickup. Do not store with oxidizers (e.g., Nitric Acid, Peroxides).
Protocol B: Disposal of Aqueous Mother Liquors
Use this when the chemical is dissolved in water (e.g., after an extraction).
-
pH Check: Verify the pH of the aqueous solution.
-
If pH < 4 or > 10: Neutralize to pH 6-8. Extreme pH can damage waste storage drums.
-
-
Segregation: Pour into the "Aqueous Chemical Waste" drum.
-
Critical: Do not mix with heavy metal waste (Mercury/Lead) unless unavoidable, as this complicates the incineration process.
-
-
Documentation: Log the volume added to the satellite accumulation area logbook.
Part 5: Chain of Custody & Compliance
To ensure "Cradle-to-Grave" tracking, follow this workflow.
Figure 2: Regulatory Chain of Custody. Ensure you receive a "Certificate of Destruction" if working in a GMP environment.
Regulatory Codes (USA/EU):
-
RCRA (USA): Not a P- or U-listed waste. Classify by characteristic or as "Non-Regulated Chemical Waste" destined for incineration. Recommended code: D001 (if in flammable solvent) or generic organic waste.
-
EWC (Europe): 07 05 04 * (other organic solvents, washing liquids and mother liquors).
References
-
European Chemicals Agency (ECHA). Substance Information: Pyrrolidone Derivatives and CLP Classification.[2] (General guidance on pyrrolidone hazards).[3][4][5] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Available at: [Link]
-
PubChem. Compound Summary: this compound. (Structural verification). Available at: [Link]
Sources
Personal protective equipment for handling 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one
Document Control:
-
Target Compound: 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one[1]
-
Chemical Class: Functionalized Lactam / Pyrrolidone Derivative
-
Primary Hazard Domain: Reproductive Toxicity & Skin Permeation (By Structural Analogy)
-
Protocol Level: Biosafety Level 1 / Chemical Hazard Level 3 (Due to Reprotoxic Potential)
Phase 1: Risk Assessment & Hazard Profiling
As a Senior Application Scientist, I must clarify a critical safety principle: Absence of data is not absence of risk.
While specific toxicological monographs for This compound (CAS 1707714-77-9 / 64320-89-4 derivatives) are often limited in public databases, we must apply Structure-Activity Relationship (SAR) logic. This molecule contains a 2-pyrrolidone core, structurally analogous to N-Methyl-2-pyrrolidone (NMP) and 2-Pyrrolidone .
Both analogs are classified as Reproductive Toxins (Category 1B) and potent Skin Irritants . Furthermore, pyrrolidones are known permeation enhancers —they alter the stratum corneum, allowing themselves and other contaminants to penetrate the skin barrier rapidly.
Operational Assumption: Treat this compound as a Reprotoxin and a Transdermal Carrier until proven otherwise.
Projected Hazard Classification (GHS)
| Hazard Class | Category | Hazard Statement (Projected) |
| Reproductive Toxicity | 1B | May damage fertility or the unborn child.[2] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[2][3][4] |
| Eye Damage/Irritation | 2A | Causes serious eye irritation.[2][3][4][5] |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[2][3][4][6] |
Phase 2: The Barrier Strategy (PPE Selection)
Standard laboratory PPE is insufficient for pyrrolidones due to their solvent properties and ability to degrade nitrile rubber over time. The following "Barrier Strategy" is designed to prevent breakthrough.
Hand Protection (The Critical Failure Point)
Scientific Rationale: Pyrrolidones can swell nitrile. Single-layer nitrile gloves offer limited protection (breakthrough < 15 mins for some analogs). Movement flexes the polymer, reducing breakthrough time by up to 30%.
-
Standard Handling (Solids/Small Liquids):
-
Primary Layer: Disposable Nitrile (minimum 4 mil).
-
Secondary Layer: Disposable Nitrile (minimum 4 mil) - Double Gloving is Mandatory.
-
Protocol: Change outer gloves every 30 minutes or immediately upon splash.
-
-
High Hazard (Spills/Synthesis/Stock Solutions):
-
Required: Laminate Film gloves (e.g., Silver Shield®/Ansell Barrier®) worn under outer nitrile gloves for dexterity.
-
Why: Laminates provide >480 min breakthrough time against broad-spectrum solvents where nitrile fails.
-
Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood .
-
Secondary (If Hood Unavailable/Maintenance):
-
Solid/Dust: N95 or P100 particulate respirator.
-
Liquid/Heated: Half-face respirator with Organic Vapor (OV) cartridges.
-
Note: Pyrrolidones have low vapor pressure but high boiling points; heating generates hazardous mists.
-
Ocular & Dermal Protection[6]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the permeation risk of splashes.
-
Body: Tyvek® or chemically resistant lab coat. Cotton coats absorb pyrrolidones, holding the toxin against the skin.
Phase 3: Operational Workflow
This workflow integrates the "Barrier Strategy" into a logical decision matrix.
Diagram 1: PPE Decision Matrix
Caption: Logical flow for selecting PPE intensity based on physical state and operational scale.
Step-by-Step Handling Protocol
-
Pre-Operation Check:
-
Verify Fume Hood flow (face velocity 80–100 fpm).
-
Glove Inflation Test: Check nitrile gloves for pinholes by trapping air and squeezing.
-
Prepare a "Waste Station" inside the hood (solid waste bin and liquid waste carboy) to prevent moving contaminated hands outside the sash.
-
-
Donning Sequence:
-
Active Handling:
-
Weighing: Use an anti-static gun if the powder is static-prone to prevent dispersal.
-
Solubilization: Add solvent slowly. If heating is required, ensure the vessel is vented to a scrubber or cold trap; never heat open vessels of pyrrolidones.
-
Tool Contamination: Treat spatulas and weigh boats as "hot." Wipe them down with an alcohol-dampened wipe inside the hood before removal.
-
-
Doffing Sequence (Critical for Containment):
-
Step A: Wipe down outer gloves with dry paper towel if visibly contaminated.
-
Step B: Remove Outer Gloves (Beak Method) and discard in hazardous waste.
-
Step C: Remove Goggles and Lab Coat.
-
Step D: Remove Inner Gloves (turning inside out).
-
Step E: Wash hands immediately with soap and water (2 minutes).
-
Phase 4: Emergency Response & Disposal
Skin Exposure Response
Contraindication: Do NOT use organic solvents (Ethanol, DMSO) to wash skin. This will accelerate the absorption of the pyrrolidone into the bloodstream.
-
Immediate Action: Blot excess liquid gently (do not rub).
-
Flush: Rinse with copious tepid water for 15 minutes.
-
Soap: Use mild soap after the initial flush.
-
Report: Seek medical attention, specifically mentioning "Potential Reprotoxic Lactam Exposure."
Spill Management (Liquid)[4]
-
Evacuate: Clear the immediate area if the spill is outside the hood.
-
PPE Up: Don Level 2 PPE (Laminate gloves are essential here).
-
Absorb: Use a Universal Absorbent (vermiculite or chem-pads). Do not use paper towels alone, as they do not retard evaporation.
-
Clean: Wipe surface with water and detergent.
-
Disposal: Collect all material into a sealed bag, label as "Hazardous Waste: Pyrrolidone Derivative."
Diagram 2: Exposure Response Workflow
Caption: Critical response path for dermal exposure, highlighting the prohibition of solvent washing.
References
-
PubChem. (n.d.). Compound Summary: 2-Pyrrolidone (CAS 616-45-5). National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 1-methyl-2-pyrrolidone (NMP).[2][6] (Classified as Repr. 1B). Retrieved from [Link]
- Zellers, E. T., & Sulewski, R. (1993). Modeling the permeation of chemical protective clothing materials by organic solvents. American Industrial Hygiene Association Journal.
-
Centers for Disease Control and Prevention (CDC). (2014). Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement.[13] Journal of Occupational and Environmental Hygiene. Retrieved from [Link]
Sources
- 1. 1707714-77-9|this compound|BLD Pharm [bldpharm.com]
- 2. chempurebrand.com [chempurebrand.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 59887-20-6 Cas No. | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | Apollo [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
